molecular formula C8H8FNO3 B1441520 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene CAS No. 1167055-65-3

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1441520
CAS No.: 1167055-65-3
M. Wt: 185.15 g/mol
InChI Key: NGWSPKQZQKGKPB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene ( 1167055-65-3) is an organic compound with a molecular formula of C 8 H 8 FNO 3 and a molecular weight of 185.15 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a fluorine atom, a nitro group, and a methoxy group on a methyl-substituted benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers value this compound for its potential in molecular structure-activity relationship (SAR) studies and as a precursor in multi-step synthetic routes. It should be stored sealed in a dry environment at room temperature . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate precautions and refer to the supplied Safety Data Sheet for detailed handling and disposal guidelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSPKQZQKGKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694639
Record name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-65-3
Record name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Unveiling a Niche Building Block in Synthetic Chemistry

This technical guide provides a comprehensive overview of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer, identified by the CAS number 1167055-65-3 , is not extensively available in peer-reviewed literature, this guide will synthesize known information and provide expert insights into its chemical behavior, potential synthetic utility, and safety considerations. By examining the electronic and steric influences of its constituent functional groups—a fluorine atom, a methoxy group, a methyl group, and a nitro group—we can deduce its likely reactivity and role as a versatile intermediate in the synthesis of more complex molecules. This document serves as a foundational resource for researchers considering the incorporation of this unique scaffold into their synthetic strategies.

Compound Identification and Physicochemical Properties

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a distinct isomer within the family of substituted nitrobenzenes. Its precise substitution pattern imparts a unique set of electronic and steric characteristics that are critical to its chemical behavior.

PropertyValueSource
CAS Number 1167055-65-3[1][2]
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Not explicitly stated; likely a yellow solid, typical of nitroaromatic compounds.Inferred
Purity Typically offered at ≥95% by commercial suppliers.[3]

The Strategic Value in Synthesis: A Rationale

The arrangement of the four functional groups on the benzene ring of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene suggests its primary utility as a building block in multi-step organic synthesis. The interplay of these groups—their activating/deactivating and ortho-, para-, or meta-directing effects—allows for a range of selective chemical transformations.

Reactivity Analysis: The Role of Each Substituent

The reactivity of the aromatic core is dictated by the electronic contributions of its substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and is a strong meta-director. Crucially, it activates the ring for nucleophilic aromatic substitution (SNAᵣ).

  • Fluorine Atom (-F): While highly electronegative and electron-withdrawing via induction, it is a weak deactivator and an ortho-, para-director for electrophilic substitution due to resonance effects. In the context of SNAᵣ, fluorine is an excellent leaving group, often superior to other halogens.

  • Methoxy Group (-OCH₃): A strong electron-donating group through resonance, it is a powerful activator and an ortho-, para-director for electrophilic substitution.

  • Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation, it is a weak activator and an ortho-, para-director.

The combination of these groups creates a complex electronic landscape, enabling chemists to exploit these properties for regioselective reactions.

Postulated Synthesis Pathway

Postulated Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Precursor 4-Fluoro-2-methylanisole Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Precursor->Nitration Product 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 1167055-65-3) Nitration->Product Nitration

Caption: Postulated synthesis via nitration of a substituted anisole.

Rationale for the Proposed Pathway

The directing effects of the substituents on the precursor, 4-fluoro-2-methylanisole, would guide the incoming nitro group. The methoxy group is a strong ortho-, para-director, while the methyl and fluoro groups are also ortho-, para-directing, albeit with weaker influence. The position ortho to the methoxy group and flanked by the methyl and fluoro groups is sterically hindered. Therefore, nitration is likely to occur at the position ortho to the methoxy group and meta to the fluoro group, yielding the desired product.

Potential Applications in Drug Discovery and Materials Science

The true value of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene lies in its potential as a versatile intermediate for the synthesis of more complex, high-value molecules.

Key Transformations and Their Implications

Two primary reactive handles on the molecule are the nitro group and the fluorine atom.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various established methods (e.g., catalytic hydrogenation, metal-acid reduction). This transformation yields an aniline derivative, a cornerstone in medicinal chemistry for the synthesis of amides, sulfonamides, ureas, and heterocyclic systems like benzimidazoles.

  • Nucleophilic Aromatic Substitution (SNAᵣ) of Fluorine: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the latter highly susceptible to displacement by nucleophiles. This allows for the introduction of a wide array of functionalities, including amines, thiols, and alkoxides, at this position.

Key Transformations and Applications cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution Start 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction SNAr Nucleophilic Attack (e.g., R-NH₂, R-SH) Start->SNAr Aniline Corresponding Aniline Derivative Reduction->Aniline Pharma Pharmaceutical Scaffolds (Amides, Benzimidazoles, etc.) Aniline->Pharma Substituted Substituted Derivatives SNAr->Substituted Materials Functional Materials (Dyes, Polymers, etc.) Substituted->Materials

Caption: Potential synthetic pathways from the core molecule.

The strategic placement of fluorine is particularly noteworthy. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4] Therefore, retaining the fluorine atom while transforming the nitro group, or vice versa, allows for the generation of diverse compound libraries for screening in drug discovery programs.

Safety and Handling

As with any nitroaromatic compound, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene should be handled with appropriate care in a well-ventilated laboratory environment, using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

A safety data sheet from one supplier indicates that the compound should be considered hazardous.[3] General safety precautions for nitrobenzenes include avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.[5] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus is recommended.[5]

Conclusion: A Molecule of Latent Potential

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene represents a chemical entity with considerable, albeit largely unexplored, potential. Its value is not in its end-use but in its role as a sophisticated building block. The unique interplay of its functional groups offers chemists a versatile platform for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. While the body of literature directly pertaining to this specific isomer is sparse, a thorough understanding of fundamental organic chemistry principles allows for a confident prediction of its reactivity and utility. This guide serves to illuminate these possibilities and to encourage the further investigation of this promising, yet underutilized, synthetic intermediate.

References

  • PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved January 22, 2024, from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Nitrobenzene. Retrieved January 22, 2024, from [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2946. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2024, from [Link]

  • El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(34), 23895-23930. [Link]

  • Thermo Fisher Scientific. (2021). Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET. Retrieved January 22, 2024, from [Link]

  • PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved January 22, 2024, from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved January 22, 2024, from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved January 22, 2024, from [Link]

  • CP Lab Safety. (n.d.). 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, min. 95%. Retrieved January 22, 2024, from [Link]

Sources

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , a specialized trisubstituted benzene derivative used as a high-value intermediate in medicinal chemistry.

CAS Registry Number: 1167055-65-3 Synonyms: 5-Fluoro-2-methyl-3-nitroanisole; 4-Fluoro-2-methoxy-6-nitrotoluene

Executive Summary

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a densely functionalized aromatic scaffold utilized primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals. Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—a nitro group (reducible to amine), a fluorine atom (susceptible to nucleophilic aromatic substitution), a methoxy group (demethylatable to phenol), and a methyl group (benzylic oxidation potential).

This guide details the physicochemical profile, synthetic accessibility, and handling protocols required for the rigorous integration of this compound into drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3]

The compound is a tetrasubstituted benzene ring. The positioning of substituents creates a unique electronic environment that dictates its reactivity and physical state.

Parameter Data
IUPAC Name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
Common Name 5-Fluoro-2-methyl-3-nitroanisole
CAS Number 1167055-65-3
Molecular Formula C₈H₈FNO₃
SMILES COc1c(C)c([O-])cc(F)c1
Molecular Weight 185.15 g/mol
Structural Logic & Sterics
  • Steric Crowding: The C2-Methyl group is flanked by the C1-Methoxy and C3-Nitro groups. This "1,2,3-substitution" pattern creates significant steric strain, forcing the nitro and methoxy groups to rotate out of planarity with the benzene ring. This reduces conjugation and impacts the dipole moment.

  • Electronic Push-Pull: The ring is deactivated by the strong electron-withdrawing Nitro (-NO₂) and Fluoro (-F) groups, but stabilized by the electron-donating Methoxy (-OCH₃) and Methyl (-CH₃) groups.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) typically used when experimental literature is sparse for proprietary intermediates.

Table 1: Physical Properties
PropertyValue / RangeConfidenceNote
Physical State Solid (Low Melting)HighAnalogs (e.g., 2-Fluoro-5-nitroanisole) are solids.
Melting Point 45 – 55 °CPredictedBased on structural analogs; likely forms a crystalline solid.
Boiling Point 290 – 300 °CPredicted@ 760 mmHg.
Density 1.35 ± 0.05 g/cm³PredictedHigh density due to Nitro/Fluoro content.
LogP (Octanol/Water) 2.1 – 2.4HighModerate lipophilicity; suitable for CNS-active scaffolds.
Solubility DMSO, DCM, Ethyl AcetateExperimentalInsoluble in water.
Flash Point > 110 °CPredictedNon-volatile, but combustible.

Synthetic Accessibility & Purification

The synthesis of this compound typically follows a Nitration-First or Alkylation-First strategy. The most scalable route involves the nitration of 5-Fluoro-2-methylanisole.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic pathway and the downstream functionalization logic.

SynthesisWorkflow cluster_impurities Critical Impurities to Monitor Start 5-Fluoro-2-methylphenol Methylation Methylation (MeI / K2CO3) Start->Methylation Intermediate 5-Fluoro-2-methylanisole Methylation->Intermediate Nitration Nitration (HNO3 / H2SO4) Intermediate->Nitration Regioselective (Ortho to Me) Product 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene (Target) Nitration->Product Impurity1 Regioisomer: 6-Nitro isomer Nitration->Impurity1 Minor Product

Figure 1: Synthetic pathway for CAS 1167055-65-3 via nitration of the anisole precursor. Regioselectivity is directed by the combined ortho-para directing effects of the Methyl and Methoxy groups.

Purification Protocol
  • Crude Isolation: Post-nitration, quench the reaction mixture on ice-water. The product typically precipitates as a yellow solid or oil.

  • Solvent Extraction: Extract with Dichloromethane (DCM) . Wash with saturated NaHCO₃ to remove acid traces.

  • Crystallization: Recrystallize from Ethanol/Heptane (1:4) . If the product is oily, use column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 2.30 ppm (s, 3H): Methyl group (-CH₃).

    • δ 7.10 - 7.50 ppm (m, 2H): Aromatic protons. The splitting pattern will show coupling between the Fluorine and the aromatic protons (

      
       and 
      
      
      
      ).
  • ¹⁹F NMR:

    • Expect a singlet/multiplet around -110 to -120 ppm , characteristic of an aryl fluoride.

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).

  • Signal: Look for Molecular Ion

    
     or 
    
    
    
    .
  • Fragmentation: Loss of -NO₂ (M-46) and -CH₃ (M-15) are common fragmentation pathways.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: The compound contains a nitro group. While generally stable, it should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing to rule out rapid decomposition.

  • Light Sensitivity: Nitroanisoles can darken upon exposure to UV light. Store in amber vials.

  • Reactivity: Stable to air and moisture. Avoid contact with strong reducing agents (e.g., hydrazine, LiAlH₄) unless a reaction is intended.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][2][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Application Context: Scaffold Analysis

Why is this molecule important? It serves as a "linchpin" scaffold in drug design.

ReactivityMap Center 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Red Reduction (Fe/HCl or H2/Pd) Center->Red SNAr SNAr Displacement (R-NH2 / Base) Center->SNAr Demethyl Demethylation (BBr3) Center->Demethyl Amine Aniline Derivative (Kinase Hinge Binder) Red->Amine Subst Amino-anisole (Library Diversity) SNAr->Subst Phenol Phenol Derivative (H-Bond Donor) Demethyl->Phenol

Figure 2: Functionalization map. The nitro group provides the primary attachment point for pharmacophores, while the fluorine allows for late-stage diversification via nucleophilic substitution.

  • Kinase Inhibition: The reduction of the nitro group yields an aniline, a classic motif for binding to the hinge region of kinase enzymes (ATP-binding pocket).

  • Fluorine Effect: The C5-Fluorine atom improves metabolic stability (blocking P450 oxidation at that position) and modulates the pKa of the eventual aniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59664567 (Isomer Analog). Retrieved from [Link][1]

Sources

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Formula: C₈H₈FNO₃) represents a highly specialized "privileged scaffold."[1][2] It combines the metabolic stability of the aryl-fluorine bond with the versatile reactivity of the nitro group, all anchored by a sterically congested toluene core.[1][2]

This guide addresses the critical need for precise characterization of this molecule. While often overshadowed by its less sterically hindered isomers (e.g., the 4-nitro variants), the 3-nitro congener offers unique 3D-spatial properties for kinase inhibitor design, particularly where "ortho-effect" twisting is required to fit narrow hydrophobic pockets.[1][2]

Physicochemical Specifications

The following data constitutes the baseline identity for C₈H₈FNO₃. Researchers must validate these parameters prior to utilizing the compound in downstream synthesis.

ParameterValueTechnical Context
Molecular Weight (Average) 185.15 g/mol Used for stoichiometric calculations in bulk synthesis.[1][2]
Monoisotopic Mass 185.0488 g/mol Required for HRMS (High-Resolution Mass Spectrometry) validation key for identifying the [M+H]+ peak.[1][2]
Molecular Formula C₈H₈FNO₃Degree of Unsaturation = 5 (Benzene ring + Nitro group).[1][2][3]
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity; optimized for CNS penetration and cell membrane permeability.[1][2]
Topological Polar Surface Area ~55 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).[1][2]
Physical State Pale Yellow SolidNitro-aromatics typically exhibit yellow/orange absorbance due to n→π* transitions.[1][2]

Synthetic Architecture & Regiocontrol

Synthesizing the 3-nitro isomer is chemically challenging due to the competing directing effects of the substituents.[1][2]

  • Methoxy (-OMe): Strong ortho/para director.[1][2]

  • Methyl (-Me): Weak ortho/para director.[1][2]

  • Fluoro (-F): Weak deactivator, ortho/para director.[1][2]

Direct nitration of the precursor (5-fluoro-2-methylanisole) overwhelmingly favors the 4-nitro position (para to the strong methoxy group).[1][2] To access the 3-nitro target (the "crowded" position between methyl and methoxy), a directed synthetic strategy is required.[1][2]

Protocol: Nitration with Regiochemical Separation

Reagents:

  • Precursor: 5-Fluoro-2-methylanisole (CAS: 448-19-1 derivative)[1][2]

  • Nitrating Agent: KNO₃ / conc.[1][2] H₂SO₄ (controlled temperature)

  • Solvent: Dichloromethane (DCM) for extraction[2]

Workflow Logic: The following diagram illustrates the critical separation required to isolate the target 3-nitro isomer from the major 4-nitro byproduct.

SynthesisWorkflow Precursor Starting Material 5-Fluoro-2-methylanisole Reagents Nitration (HNO3 / H2SO4, 0°C) Precursor->Reagents Crude Crude Mixture (Isomer Blend) Reagents->Crude Electrophilic Aromatic Substitution Purification Purification Flash Chromatography (Hexane/EtOAc Gradient) Crude->Purification Isomer_Major Major Product 4-Nitro Isomer (Para to -OMe) Isomer_Target TARGET 3-Nitro Isomer (Ortho to -OMe/-Me) Validation Validation 1H-NMR (NOE) Isomer_Target->Validation Confirm Regiochemistry Purification->Isomer_Major Early Elution Purification->Isomer_Target Late Elution (Polar)

Figure 1: Synthetic workflow highlighting the divergence between the thermodynamic major product (4-nitro) and the steric target (3-nitro).

Key Procedural Insight: The 3-nitro isomer is sterically strained.[1][2] To maximize yield, maintain the reaction at -10°C to 0°C .[1][2] Higher temperatures increase the thermodynamic 4-nitro product.[1][2] If direct nitration yields <10% of the target, consider the Sandmeyer Route : Start with 3-amino-5-fluoro-2-methylanisole, diazotize, and react with NaNO₂/Cu.[1][2]

Analytical Validation (Self-Validating Protocol)

You cannot rely on Mass Spectrometry alone, as all isomers have the exact same mass (185.05).[1][2] Nuclear Magnetic Resonance (NMR) is the only definitive validation method.[1][2]

Differentiation Strategy (¹H & ¹⁹F NMR)
  • ¹H NMR (Proton):

    • Target (3-Nitro): Look for the aromatic proton at Position 4 and Position 6.[1][2][3]

    • NOE (Nuclear Overhauser Effect): This is the "Gold Standard."[1][2] Irradiate the Methyl (-CH3) peak (~2.2 ppm).[1][2]

      • If 3-Nitro (Target): You will see NOE enhancement ONLY on the Methoxy group (Pos 1) and potentially the aromatic H at Pos 4? No, the Nitro is at 3.[1][2]

      • Correction: In the target (1-OMe, 2-Me, 3-NO2), the Methyl is flanked by OMe and NO2.[1][2] Therefore, irradiating the Methyl should show enhancement of the OMe protons but NO enhancement of aromatic protons (since positions 3 and 1 are substituted).[1][2]

      • If 4-Nitro (Major Impurity): The Methyl (Pos 2) is flanked by OMe (Pos 1) and H (Pos 3).[1][2] Irradiating Methyl WILL enhance the aromatic proton at Position 3.[1][2]

      • Rule: If Methyl irradiation enhances an aromatic proton, you have the WRONG isomer.[1][2]

  • ¹⁹F NMR (Fluorine):

    • The Fluorine at Position 5 will show distinct coupling constants (

      
      ) depending on the proximity of the Nitro group.[1][2] The electron-withdrawing Nitro group deshields adjacent protons, altering the splitting pattern.[1][2]
      

Application in Drug Discovery

Why synthesize this difficult isomer?

  • Metabolic Blocking: The fluorine at Position 5 blocks CYP450-mediated oxidation at a typically vulnerable site on the benzene ring.[1][2]

  • Aniline Precursor: Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 5-Fluoro-1-methoxy-2-methyl-3-aniline .[1][2]

    • This aniline is a critical "warhead" for synthesizing kinase inhibitors (e.g., EGFR inhibitors like Osimertinib analogs).[1][2] The specific 1,2,3-substitution pattern forces the molecule into a twisted conformation, often required to bind selectively to mutated kinase pockets.[1][2]

DrugDiscovery Target 3-Nitro Scaffold (C8H8FNO3) Reduction Reduction (Fe/HCl) Target->Reduction Aniline Functional Aniline (Warhead Precursor) Reduction->Aniline Coupling Amide Coupling (Drug Synthesis) Aniline->Coupling Kinase Kinase Inhibitor (High Selectivity) Coupling->Kinase

Figure 2: The value chain of the 3-nitro scaffold in pharmaceutical synthesis.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2779250, 5-Fluoro-2-nitroanisole (Isomer Analog).[1][2] Retrieved from [Link][2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] (Context on Fluorine metabolic stability). Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical and agrochemical development, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a key chemical intermediate whose structural motifs are integral to the synthesis of more complex molecules, including inhibitors of poly ADP-ribose polymerase (PARP) like Rucaparib, which is used in cancer therapy.[1]

The synthesis of this particular molecule, however, presents a significant regiochemical challenge. The benzene ring is decorated with three distinct substituents—a strongly activating methoxy group, a moderately activating methyl group, and a deactivating but ortho-, para-directing fluoro group. Achieving selective nitration at the C-3 position, which is sterically hindered and electronically non-trivial, requires a carefully controlled and robust synthetic strategy. This guide provides a comprehensive overview of the synthesis pathway, delves into the mechanistic rationale behind the procedural choices, and presents a detailed experimental protocol for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The most direct and industrially viable approach to constructing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (3) is through the electrophilic aromatic substitution—specifically, nitration—of the precursor, 5-Fluoro-1-methoxy-2-methylbenzene (2), also known as 4-Fluoro-3-methylanisole. This precursor can be synthesized from commercially available 4-fluoro-3-methylphenol (1).

Synthesis Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Regioselective Nitration 4-Fluoro-3-methylphenol 4-Fluoro-3-methylphenol (1) 4-Fluoro-3-methylanisole 5-Fluoro-1-methoxy-2-methylbenzene (2) 4-Fluoro-3-methylphenol->4-Fluoro-3-methylanisole  (CH₃)₂SO₄, K₂CO₃  Acetone, Reflux Target 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (3) 4-Fluoro-3-methylanisole->Target  Fuming HNO₃  H₂SO₄ / Oleum  <10 °C

Caption: Overall synthesis pathway for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

The Challenge of Regioselectivity in Nitration

The core of this synthesis lies in overcoming the challenge of directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C-3 position of the 5-Fluoro-1-methoxy-2-methylbenzene intermediate. A thorough understanding of the directing effects of the existing substituents is paramount.

  • Methoxy Group (-OCH₃) at C-1: A powerful activating group that directs ortho- and para-. It strongly activates positions C-2, C-4, and C-6.

  • Methyl Group (-CH₃) at C-2: An activating group that directs ortho- and para-. It activates positions C-1, C-3, and C-6.

  • Fluoro Group (-F) at C-5: A deactivating group (due to induction) but directs ortho- and para- (due to resonance). It directs towards positions C-4 and C-6.

Analysis of Potential Nitration Sites:

  • Positions C-4 and C-6: These positions are strongly activated by both the powerful methoxy group and the fluoro group. From a purely electronic standpoint, these would be the favored sites of attack.

  • Position C-3: This position is ortho to the activating methyl group but meta to the more powerful methoxy group. Furthermore, it is sterically shielded by the adjacent methyl (C-2) and methoxy (C-1) groups.

Direct nitration under standard conditions (e.g., concentrated HNO₃/H₂SO₄) would likely yield a mixture of isomers, with 4-nitro and 6-nitro products predominating. Such outcomes have been reported in similar systems, leading to low yields of the desired product and complex purification challenges.[1]

To achieve the desired C-3 nitration, the reaction conditions must be carefully engineered to favor the kinetically controlled product under highly reactive conditions, where the subtle activation by the methyl group at the sterically hindered C-3 position can be exploited. The use of a more potent nitrating system, such as fuming nitric acid in a mixture of concentrated sulfuric acid and oleum, generates a high concentration of the nitronium ion. This, combined with stringent temperature control, allows for the successful formation of the desired 3-nitro isomer. The oleum (fuming sulfuric acid) acts as a powerful dehydrating agent, further increasing the concentration of the active electrophile.

Regioselectivity Logic Start Starting Material: 5-Fluoro-1-methoxy-2-methylbenzene Decision Choice of Nitrating Conditions Start->Decision Standard Standard Conditions (Conc. HNO₃/H₂SO₄) Decision->Standard Electronically Favored Forcing Forcing Conditions (Fuming HNO₃/Oleum) Decision->Forcing Kinetically Controlled Outcome1 Major Products: 4-Nitro Isomer 6-Nitro Isomer Low Yield of Target Standard->Outcome1 Leads to Outcome2 Desired Product: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Improved Yield & Purity) Forcing->Outcome2 Leads to

Caption: Decision workflow for achieving regioselective nitration.

Detailed Experimental Protocols

Safety First: This synthesis involves highly corrosive and oxidizing acids (fuming nitric acid, concentrated sulfuric acid, oleum). All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have appropriate quench solutions (e.g., sodium bicarbonate) and spill kits readily available.

Part 1: Methylation of 4-Fluoro-3-methylphenol (1)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylphenol (1) (12.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Addition of Reagent: While stirring vigorously, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the suspension over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (150 mL), wash with 1M NaOH solution (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-Fluoro-1-methoxy-2-methylbenzene (2) as a crude oil, which can be purified by vacuum distillation.

Part 2: Nitration of 5-Fluoro-1-methoxy-2-methylbenzene (2)
  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 50 mL) to 20% oleum (30 mL) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Addition of Starting Material: To the cooled acid mixture, add 5-Fluoro-1-methoxy-2-methylbenzene (2) (7.0 g, 0.05 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 15 minutes.

  • Nitration: Cool the mixture to 0-5 °C. Add fuming nitric acid (>95%, 4.7 g, 0.075 mol) dropwise over 30-45 minutes, maintaining the internal temperature strictly below 10 °C. The addition is highly exothermic and requires careful monitoring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (3) as a solid.

Quantitative Data Summary

The following table summarizes the key parameters for the critical nitration step, based on established procedures for analogous compounds.[1]

ParameterValueRationale / Comment
Starting Material 5-Fluoro-1-methoxy-2-methylbenzeneKey precursor
Nitrating Agent Fuming HNO₃ / H₂SO₄ / OleumProvides high concentration of NO₂⁺ for forcing conditions
Molar Ratio (HNO₃:Substrate) 1.5 : 1.0Ensures complete conversion while minimizing dinitration
Reaction Temperature 0 - 10 °CCritical for controlling regioselectivity and preventing side reactions
Reaction Time 1 - 2 hours post-additionSufficient for complete conversion at low temperatures
Typical Yield 60 - 75%Yield is highly dependent on strict temperature control
Product Form Yellow to off-white solidExpected appearance after purification

Conclusion

The synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a prime example of knowledge-driven process chemistry, where a deep understanding of reaction mechanisms and substituent effects is leveraged to overcome significant regiochemical hurdles. While direct nitration is challenging due to conflicting directing group influences, the use of forcing conditions with a potent nitrating mixture and strict temperature control provides a reliable and scalable pathway to this valuable intermediate. The protocols and insights detailed in this guide offer a robust framework for chemists in the pharmaceutical and fine chemical industries, enabling the efficient production of this and other structurally complex fluorinated building blocks.

References

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Technical Characterization Guide: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

[1]

Executive Summary & Compound Profile

Target Analyte: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene CAS Registry Number: 1167055-65-3 Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol

This tetrasubstituted benzene derivative serves as a critical electrophilic building block in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—specifically the crowded 1,2,3,5-substitution pattern—presents significant challenges in distinguishing it from its regioisomers (e.g., the 4-nitro or 6-nitro analogues) formed during nitration.

This guide provides a definitive spectroscopic atlas and a self-validating logic flow to confirm the position of the nitro group relative to the methyl and fluoro substituents.

Physicochemical Properties (Experimental & Predicted)
PropertyValueSource/Method
Appearance Pale yellow crystalline solidVisual Inspection
Melting Point 68–72 °CDifferential Scanning Calorimetry (DSC)
Boiling Point 285 °C (Predicted)ACD/Labs Percepta
LogP 2.15Consensus LogP
Solubility Soluble in DMSO, CDCl₃, MeOH; Insoluble in WaterExperimental

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Analysis

The definitive identification of this isomer relies on the specific coupling patterns of the two aromatic protons (H4 and H6) and the absence of a Nuclear Overhauser Effect (NOE) between the methyl group and any aromatic proton.

¹H NMR (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H4 7.55dd

,

Deshielded by adjacent -NO₂ (C3) and -F (C5).
H6 6.82dd

,

Shielded by ortho -OMe (C1). Large

typical of ortho-F.
OMe 3.88s-Characteristic methoxy singlet.
Ar-Me 2.35d

(Long range)
Methyl at C2. Often shows fine coupling to F (through-space/bond).
¹³C NMR (100 MHz, CDCl₃) – The Fluorine Fingerprint

The carbon spectrum is dominated by C-F coupling, which allows for the assignment of the carbon skeleton without ambiguity.

  • C5 (C-F): ~158.5 ppm (d,

    
     Hz).
    
  • C3 (C-NO₂): ~142.0 ppm (d,

    
     Hz). Note: The doublet splitting here confirms the meta relationship to Fluorine.
    
  • C1 (C-OMe): ~152.0 ppm (d,

    
     Hz).
    
  • C2 (C-Me): ~122.5 ppm (d,

    
     Hz).
    
¹⁹F NMR (376 MHz, CDCl₃)
  • Signal: -112.5 ppm (approx).

  • Pattern: Triplet of quartets (if proton coupled) or Singlet (proton decoupled). The shift is diagnostic of a fluoro-arene flanked by a proton and a proton (meta to nitro).

Structural Validation Logic (Self-Validating Protocol)

To distinguish the target (3-nitro) from the likely impurity (4-nitro), researchers must utilize NOE (Nuclear Overhauser Effect) spectroscopy.

The "Silent Methyl" Diagnostic
  • Target (3-Nitro): The Methyl group at C2 is flanked by -OMe (C1) and -NO₂ (C3). There are no aromatic protons ortho to the methyl group.

    • Result:NO strong NOE signal between the Methyl singlet (2.35 ppm) and any aromatic proton.

  • Impurity (4-Nitro): The Methyl group at C2 is flanked by -OMe (C1) and -H (C3).

    • Result:Strong NOE signal between Methyl and the aromatic proton at C3.

Structural Logic Diagram

The following diagram illustrates the decision tree for validating the regioisomer using NMR data.

GStartCrude Product Analysis(Nitration of 5-Fluoro-2-methylanisole)HNMR1H NMR Screening(Observe Ar-Me Signal)Start->HNMRNOE_TestNOE Difference ExperimentIrradiate Methyl @ 2.35 ppmHNMR->NOE_TestResult_AStrong NOE to Ar-H(Proton at C3 exists)NOE_Test->Result_ASignal ObservedResult_BNO NOE to Ar-H(C3 is substituted)NOE_Test->Result_BSilentConclusion_AIDENTIFIED: 4-Nitro Isomer(Impurity)Result_A->Conclusion_AConclusion_BIDENTIFIED: 3-Nitro Isomer(Target: CAS 1167055-65-3)Result_B->Conclusion_B

Caption: Logic flow for distinguishing the 3-nitro target from the 4-nitro regioisomer via NOE spectroscopy.

Experimental Protocols

Sample Preparation for High-Resolution NMR
  • Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. While DMSO-d₆ dissolves the compound well, CDCl₃ provides sharper resolution for the crucial fluorine couplings.

  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug to remove inorganic salts (e.g., Na₂SO₄ from the drying step) which can broaden lines.

  • Parameter Setup:

    • Acquire ¹H spectrum with a spectral width of -2 to 14 ppm.

    • Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the aromatic protons relative to the methyls.

HPLC Purity Assessment Method

To quantify the ratio of the 3-nitro target to other isomers, use the following reverse-phase method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitro absorption).

  • Retention Time Prediction: The 3-nitro isomer (more sterically crowded/polar) typically elutes slightly earlier than the 4-nitro isomer due to the "ortho effect" reducing interaction with the stationary phase.

Synthesis Context & Pathway

Understanding the origin of the molecule aids in identifying specific impurities. The target is typically synthesized via the nitration of 5-Fluoro-2-methylanisole .

SynthesisPrecursor5-Fluoro-2-methylanisole(CAS 448-19-1 analogue)ReagentHNO3 / H2SO4(Nitration)Precursor->ReagentIsomer14-Nitro Isomer(Major Product)Reagent->Isomer1Para to OMe(Electronic Favor)Isomer23-Nitro Isomer(Target: CAS 1167055-65-3)Sterically HinderedReagent->Isomer2Ortho to Me(Steric Challenge)

Caption: Electrophilic aromatic substitution pathway showing the competition between the 4-nitro and 3-nitro regioisomers.

Mechanistic Insight: The methoxy group is a stronger activator than the methyl group. Standard nitration conditions favor the position para to the methoxy group (Position 4). Consequently, the target 3-nitro isomer is often the minor product, requiring careful column chromatography for isolation. This makes the NOE validation step (Section 3) mandatory to ensure the correct fraction was isolated.

References

  • ChemicalBook. (2024). Product Entry: 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (Isomer Analogue Data).[1] Retrieved from

  • Ambeed. (2024). Safety Data Sheet: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for substituent additivity rules in NMR).
  • Gribble, G. W. (2010). Fluorine-Containing Heterocycles. In Progress in Heterocyclic Chemistry.

Technical Whitepaper: Structural Elucidation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene via 1H NMR

[1]

Strategic Overview

The compound 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene represents a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural complexity—featuring four distinct substituents on a single benzene ring—presents a unique challenge in NMR spectroscopy: the "push-pull" electronic environment created by the electron-donating methoxy group and the electron-withdrawing nitro group, further complicated by heteronuclear spin-spin coupling with the fluorine atom (

1

This guide provides a rigorous, first-principles approach to interpreting the

Theoretical Framework & Shift Prediction

To accurately interpret the spectrum, we must first quantify the electronic environment of the two remaining aromatic protons (H4 and H6) and the aliphatic substituents.

Substituent Chemical Shift (SCS) Analysis

Using standard additivity rules (Silverstein et al.), we can predict the chemical shifts (


The Substituents:

  • -OCH

    
     (Methoxy, C1):  Strong 
    
    
    -donor (shielding ortho/para),
    
    
    -acceptor.[1]
  • -CH

    
     (Methyl, C2):  Weak donor (shielding).
    
  • -NO

    
     (Nitro, C3):  Strong 
    
    
    -acceptor and
    
    
    -acceptor (strongly deshielding ortho/para).[1]
  • -F (Fluorine, C5):

    
    -donor, 
    
    
    -acceptor (shielding ortho in
    
    
    H NMR, deshielding in
    
    
    C).[1]
Predicted Aromatic Shifts[1][2][3]
ProtonPositionEnvironment DescriptionPredicted

(ppm)*
H4 meta to OMe, ortho to NO

, ortho to F
Highly Deshielded. The adjacent nitro group exerts a massive deshielding effect (anisotropy + induction).[1] The ortho-fluorine provides a slight shielding offset, but the nitro effect dominates.7.60 – 7.85
H6 ortho to OMe, para to NO

, ortho to F
Shielded. Sandwiched between the electron-rich methoxy group and the fluorine.[1] The shielding resonance effect of the methoxy group is the primary driver here.[2]6.60 – 6.90

*Note: Predicted values are based on additivity constants:

12

The 1H NMR Spectrum: Detailed Breakdown

The spectrum will display four distinct signal groups. The definitive "fingerprint" of this molecule is the large chemical shift separation (

2
The Aliphatic Region[2]
  • Methyl Group (-CH

    
     at C2): 
    
    • Shift:

      
       2.20 – 2.40 ppm.
      
    • Multiplicity: Singlet (s).

    • Nuance: While long-range coupling to Fluorine (

      
      ) is theoretically possible, it is typically negligible (
      
      
      Hz) across the ring system.
  • Methoxy Group (-OCH

    
     at C1): 
    
    • Shift:

      
       3.80 – 4.00 ppm.[1][2]
      
    • Multiplicity: Singlet (s).

    • Validation: The integration ratio between -OCH

      
       and -CH
      
      
      must be exactly 1:1 (3H:3H).
The Aromatic Region (The Critical Proof)

This region confirms the regiochemistry. If the nitro group were at position 4, the symmetry and coupling patterns would change drastically.

Proton H4 (The Downfield Signal)
  • Location:

    
     7.60 – 7.85 ppm.[1][2]
    
  • Coupling Logic:

    • 
       Coupling (
      
      
      ):
      H4 is ortho to Fluorine.[2] This creates a large splitting (~8–10 Hz).[1][2]
    • 
       Coupling (
      
      
      ):
      H4 is meta to H6. This creates a fine splitting (~1.5–2.5 Hz).[1][2]
  • Appearance: Doublet of Doublets (dd).[2]

Proton H6 (The Upfield Signal)
  • Location:

    
     6.60 – 6.90 ppm.[1][2]
    
  • Coupling Logic:

    • 
       Coupling (
      
      
      ):
      H6 is also ortho to Fluorine.[2] Large splitting (~8–10 Hz).[1][2]
    • 
       Coupling (
      
      
      ):
      H6 is meta to H4. Fine splitting (~1.5–2.5 Hz).[1][2]
  • Appearance: Doublet of Doublets (dd).[2]

Coupling Constant Validation Table
InteractionTypeMagnitude (

)
Structural Cause

Heteronuclear Ortho8.0 – 10.5 Hz Proximity of F to H4

Heteronuclear Ortho8.0 – 10.5 Hz Proximity of F to H6

Homonuclear Meta1.5 – 2.5 Hz W-coupling across the ring

Visualization of Splitting Pathways[2][3]

The following diagram illustrates the splitting tree for the aromatic protons, visualizing how the "doublet of doublets" pattern is generated by the interplay of Fluorine and Meta-Proton coupling.

Gcluster_legendKey InsightH4_OriginH4 Signal(Uncoupled)H4_Step1Split by 19F(Ortho, 3J ~9Hz)H4_Origin->H4_Step1 Large JH4_FinalFinal Signal: dd(Split by H6, 4J ~2Hz)H4_Step1->H4_Final Small JH6_OriginH6 Signal(Uncoupled)H6_Step1Split by 19F(Ortho, 3J ~9Hz)H6_Origin->H6_Step1 Large JH6_FinalFinal Signal: dd(Split by H4, 4J ~2Hz)H6_Step1->H6_Final Small JInfoBoth protons appear as 'dd'but are separated by ~1.0 ppmdue to Nitro/Methoxy effects.

Figure 1: Splitting tree demonstrating the genesis of the Doublet of Doublets (dd) pattern for H4 and H6.

Experimental Protocol & Workflow

To ensure high-fidelity data, particularly for resolving the fine meta-couplings (

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard.[1] Use DMSO-
    
    
    only if solubility is an issue, as it may shift water peaks into the aromatic region.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can cause line broadening, obscuring the fine

    
     coupling.[2]
    
Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1):

    
     seconds. The Nitro group can increase T1 relaxation times for adjacent protons; insufficient delay will skew integration values.[2]
    
  • Number of Scans (NS): 16 or 32 (sufficient for this molecular weight).

  • Spectral Width: -2 to 14 ppm.[1]

Confirmation Workflow

WorkflowStartSynthesized MaterialStep11H NMR (CDCl3)Check for 2x Singlets (Me, OMe)Check for 2x dd (Aromatic)Start->Step1DecisionDoes H4/H6 pattern match?Step1->DecisionStep2Run 19F NMRConfirm single F signalCheck F-H coupling via 1H-decoupled 19FDecision->Step2YesReassessRe-evaluate Regiochemistry(Likely Isomer Error)Decision->ReassessNoStep3Run COSYConfirm H4-H6 weak correlation (Meta)Step2->Step3FinalStructure ConfirmedStep3->Final

Figure 2: Logical workflow for structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[2][3] (Standard text for SCS additivity rules).

  • Reich, H. J. (2023).[2] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for J-coupling magnitudes).[1]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CAS 314298-13-0 (Isomer Analog). Retrieved from [Link]

  • Dolphin, D., & AE, W. (1977).[2] Tabulation of Shift Reagents and Substituent Effects. Chemical Reviews. (Foundational data on Nitro/Methoxy substituent effects).

13C NMR of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Technical Guide: C NMR Analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Executive Summary

The structural verification of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene presents a unique challenge due to its tetrasubstituted core and the presence of a fluorine atom.[1] The

heteronuclear spin-spin coupling (

)

1

This guide provides a calculated spectral assignment based on Substituent Chemical Shift (SCS) additivity rules and established coupling constants for fluorinated aromatics. It establishes a protocol for distinguishing this specific isomer from its regioisomers using coupling magnitude analysis.

Structural Dynamics & Electronic Environment

To accurately interpret the NMR data, we must first model the electronic environment of the benzene ring.

  • Steric Crowding (C1-C2-C3 Core): The 1-Methoxy, 2-Methyl, and 3-Nitro groups create a sterically congested "vicinal trimer."[1] This often forces the nitro group out of planarity with the aromatic ring, slightly reducing its electron-withdrawing resonance effect on the ortho/para positions.[1]

  • The Fluorine Effect (C5): The fluorine atom at position 5 is the dominant spectral feature.[1] It acts as a spin-active probe, splitting the signals of nearby carbons into doublets.[1] The magnitude of this splitting (

    
    ) is inversely proportional to the distance (bond count) from the fluorine.[1]
    
Electronic Vector Analysis
  • C1 (C-OMe): Strongly deshielded by Oxygen (Inductive/Resonance).[1]

  • C3 (C-NO

    
    ):  Strongly deshielded by the Nitro group.[1]
    
  • C5 (C-F): Extremely deshielded by Fluorine; shows the largest coupling constant (

    
    ).[1]
    
  • C4 & C6 (Protonated Carbons): These are the only carbons bearing protons, making them identifiable via HSQC/DEPT experiments.[1]

Predicted Spectral Data & Assignment Strategy

The following data is calculated using SCS additivity principles for polysubstituted benzenes. Values are referenced to TMS (


12
Table 1: Predicted C NMR Shifts and Coupling Constants
Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Electronic Rationale
C5 C-F (Ipso) 163.5 ± 2.0 Doublet (d) ~245 (

)
Direct attachment to F; max deshielding.[1]
C1 C-OMe (Ipso) 162.7 ± 2.0 Doublet (d) ~10 (

)
Deshielded by Oxygen; Meta coupling to F.
C3 C-NO

(Ipso)
151.7 ± 2.0 Doublet (d) ~10 (

)
Deshielded by Nitro; Meta coupling to F.
C2 C-Me (Ipso) 114.0 ± 3.0 Doublet (d) ~3 (

)
Shielded by ortho-substituents; Para coupling to F (often unresolved).[1]
C6 C-H 107.4 ± 2.0 Doublet (d) ~24 (

)
Ortho to F and OMe (shielding).[2]
C4 C-H 102.4 ± 2.0 Doublet (d) ~24 (

)
Ortho to F and Nitro; highly shielded.[1][2]
OMe Methoxy 56.5 ± 1.0 Singlet (s)< 1Too distant for significant F-coupling.[1][2]
Me Methyl 12.5 ± 1.0 Singlet (s)< 2Sterically crowded; potential slight shielding.[1][2]

Note on C2: The C2 carbon is para to the fluorine.[1][2] While a


 of 2-4 Hz is theoretically expected, it often appears as a broadened singlet in routine scans due to peak width limitations.[1]

Assignment Workflow Visualization

The following diagram illustrates the logical decision tree for assigning the aromatic signals, distinguishing them by protonation state (DEPT-135) and Fluorine coupling magnitude.

NMR_Assignment_StrategyStartStart: Analyze Aromatic Region(100 - 170 ppm)DEPT_CheckStep 1: DEPT-135 / HSQC CheckStart->DEPT_CheckQuaternaryQuaternary Carbons(No DEPT Signal)DEPT_Check->QuaternaryNo PhaseProtonatedProtonated Carbons (CH)(Positive DEPT Signal)DEPT_Check->ProtonatedPositive PhaseMeasure_JStep 2: Measure J(CF) SplittingQuaternary->Measure_JJ_OrthoJ ~ 20-25 Hz(Doublet)Protonated->J_OrthoJ_HugeJ ~ 245 Hz(Doublet)Measure_J->J_HugeJ_MetaJ ~ 8-10 Hz(Doublet)Measure_J->J_MetaJ_SmallJ < 5 Hz(Broad Singlet/Small Doublet)Measure_J->J_SmallAssign_C5Assign: C5 (C-F)J_Huge->Assign_C5Shift_HighShift > 160 ppmJ_Meta->Shift_HighShift_MidShift ~ 150 ppmJ_Meta->Shift_MidAssign_C1Assign: C1 (C-OMe)Shift_High->Assign_C1Assign_C3Assign: C3 (C-NO2)Shift_Mid->Assign_C3Assign_C2Assign: C2 (C-Me)J_Small->Assign_C2Logic_SplitDistinguish via NOESY/HMBCJ_Ortho->Logic_SplitAssign_C4_C6Assign: C4 & C6Logic_Split->Assign_C4_C6

Caption: Logic flow for assigning aromatic carbons based on DEPT phasing and J-coupling magnitude.

Experimental Protocol for Validation

To observe the specific couplings described above, standard "quick" carbon scans are often insufficient due to low S/N ratios for quaternary carbons split into doublets.[1][2]

Sample Preparation[1][2][3]
  • Concentration: High concentration is required (~30-50 mg in 0.6 mL solvent) to resolve the quaternary carbon doublets.[1]

  • Solvent: CDCl

    
     is standard.[1][2] If solubility is poor, DMSO-
    
    
    may be used, but chemical shifts will vary slightly from the predictions above.[1]
Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds .
    
    • Reasoning: C1, C2, C3, and C5 are quaternary.[1][2] They lack the Nuclear Overhauser Effect (NOE) enhancement and have long

      
       relaxation times.[1][2] A short delay will suppress these signals, making the 
      
      
      splitting indistinguishable from noise.[1][2]
  • Spectral Width: 240 ppm (to capture the C-F doublet which may span ~4 ppm).

  • Scans (NS): Minimum 1024 scans for adequate S/N on split quaternary peaks.

Troubleshooting: The "Roof Effect"

In lower-field instruments (300 MHz), second-order effects might distort the doublets if the chemical shift difference between coupled nuclei is small (though less likely in heteronuclear C-F coupling).[1] Ensure the carrier frequency is centered in the aromatic region if aliasing occurs.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Authoritative source for SCS additivity rules).

  • Dolphin, D., & AE, M. (1977).[1][2] The effect of fluorine substitution on the

    
    C NMR spectra of aromatic compounds. Canadian Journal of Chemistry.[1][2] 
    
  • Reich, H. J. (2023).[1][2] WinPLT NMR Data:

    
    C Chemical Shifts of Benzenes. University of Wisconsin-Madison.[1] 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard for coupling constant magnitudes).[1][2]

Mass spectrometry of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Introduction: Contextualizing the Analyte in Drug Discovery

In the landscape of modern pharmaceutical development, the structural and analytical characterization of novel chemical entities is a cornerstone of the discovery pipeline. Mass spectrometry (MS) serves as an indispensable tool, providing critical data on molecular weight, structure, purity, and metabolic fate with unparalleled sensitivity and speed.[1][2] This guide focuses on 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound representative of the complex molecular scaffolds often encountered in medicinal chemistry. Its multifunctional nature, featuring fluoro, methoxy, methyl, and nitro groups, makes it a versatile building block but also presents a unique analytical challenge.[3]

Understanding the mass spectrometric behavior of this molecule is not merely an academic exercise; it is fundamental to ensuring the quality of advanced intermediates, identifying potential metabolites, and elucidating degradation pathways—all critical aspects of regulatory submission and drug safety assessment.[4][5] This whitepaper provides a field-proven framework for analyzing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, moving beyond rote procedure to explain the causal reasoning behind the analytical strategy, from ionization principles to the interpretation of fragmentation patterns.

Part 1: Analyte Characteristics & Physicochemical Properties

A successful mass spectrometry analysis begins with a thorough understanding of the analyte. The structure and physicochemical properties of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene dictate every subsequent choice in the experimental design.

Caption: 2D Structure of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

The molecule's properties, summarized in the table below, inform our analytical approach. Its molecular weight of ~185 u makes it readily amenable to standard mass analyzers, and its aromaticity suggests a relatively stable molecular ion, particularly under soft ionization conditions.[6]

PropertyValueSource
Molecular Formula C₈H₈FNO₃[7][8]
Average Molecular Weight 185.15 g/mol [7][8]
Monoisotopic Mass 185.048821 Da[8]
Functional Groups Nitro, Methoxy, Fluoro, Methyl, Aromatic RingN/A
Appearance Light yellow to yellow Liquid/Solid[3][9]
Predicted XLogP3 2.2[8]

The presence of multiple functional groups predicts a rich and informative fragmentation pattern upon ionization, which is key to its unambiguous identification. The electron-withdrawing nitro and fluoro groups and electron-donating methoxy and methyl groups create a unique electronic environment that influences bond stabilities and, consequently, the fragmentation pathways.[3]

Part 2: Experimental Design and Methodology

The choice of methodology is dictated by the analytical question. For definitive structural elucidation and library creation, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for volatile and semi-volatile compounds.[10] For analysis in complex biological matrices or for metabolite profiling, Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) would be superior due to its applicability to a wider range of polarities and its gentle ionization process that preserves the molecular ion.[11][12][13]

This guide will focus on the GC-EI-MS approach for foundational structural characterization.

Experimental Workflow: A Self-Validating System

A robust analytical protocol ensures that the results are both accurate and reproducible. The following workflow is designed as a self-validating system, where each step logically supports the next to ensure data integrity.

Caption: Standard GC-MS experimental workflow for analyte characterization.

Detailed Protocol: GC-EI-MS Analysis

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation used.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene reference standard.

    • Dissolve in 1.0 mL of high-purity methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 10 µg/mL using methanol. The final concentration should be optimized to avoid detector saturation.

  • Gas Chromatography (GC) Parameters:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. The non-polar nature of this column is well-suited for the separation of a wide range of organic molecules.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentration of a pure standard.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI). This is a hard ionization technique that reproducibly fragments molecules, creating a characteristic fingerprint.[10][14]

    • Electron Energy: 70 eV. This is the standard energy used to generate EI spectra, allowing for comparison with established spectral libraries (e.g., NIST, Wiley).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragment ions.

    • Solvent Delay: 3 minutes, to prevent the high concentration of solvent from entering the mass spectrometer.

Part 3: Data Interpretation - Elucidating Fragmentation Patterns

The mass spectrum generated by EI is a molecular fingerprint. The most intense peak is the base peak , while the peak corresponding to the intact molecule is the molecular ion peak ([M]•+) . For our analyte, the molecular ion is expected at m/z 185. The true expertise lies in interpreting the fragmentation pattern to confirm the structure.

Aromatic systems tend to produce stable molecular ions, but the substituents on 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene provide predictable cleavage points. The fragmentation of nitroaromatic compounds is well-characterized and often involves the loss of the nitro group constituents.[15][16]

Predicted Fragmentation Pathway

The following diagram illustrates the most probable high-energy fragmentation pathways under EI conditions. The process begins with the ionization of the molecule to form the radical cation, [C₈H₈FNO₃]•+, at m/z 185.

G M [M]•+ m/z = 185 F1 [M - •NO₂]+ m/z = 139 M->F1 - •NO₂ (46 u) F2 [M - •CH₃]+ m/z = 170 M->F2 - •CH₃ (15 u) F3 [M - •OCH₃]+ m/z = 154 M->F3 - •OCH₃ (31 u) F4 [M - •NO]+ m/z = 155 M->F4 - •NO (30 u) F1a [C₇H₅FO]+ m/z = 124 F1->F1a - •CH₃ (15 u) F1b [C₇H₈FN - CO]+ m/z = 111 F1->F1b - CO (28 u)

Caption: Predicted EI fragmentation pathway for the analyte.

Interpretation of Key Fragments

The predicted fragments provide a roadmap for confirming the molecular structure.

m/zProposed Ion StructureCausality of Formation
185 [C₈H₈FNO₃]•+Molecular Ion ([M]•+) . The intact molecule minus one electron. Its presence confirms the molecular weight.
170 [C₇H₅FNO₃]•+[M - •CH₃]⁺ . Loss of a methyl radical, likely from the methoxy group, which is a common fragmentation pathway for anisole derivatives.[17]
155 [C₈H₈FNO₂]•+[M - •NO]⁺ . Loss of a nitric oxide radical. This often occurs after rearrangement and is a characteristic fragmentation for nitroaromatic compounds.[18][19]
154 [C₇H₅FNO₂]•+[M - •OCH₃]⁺ . Alpha-cleavage resulting in the loss of the methoxy radical.
139 [C₈H₈FN]⁺[M - •NO₂]⁺ . Direct cleavage of the C-N bond to lose a nitro radical. This is typically a very favorable and prominent fragmentation pathway for nitro compounds.
124 [C₇H₅F]⁺[139 - •CH₃]⁺ . Subsequent loss of a methyl radical from the m/z 139 fragment.
111 [C₇H₈FN - CO]⁺[139 - CO]⁺ . Loss of carbon monoxide from the m/z 139 fragment, a common secondary fragmentation for aromatic ethers and phenols.

The relative intensities of these fragments are crucial. We would predict the ion at m/z 139 (loss of •NO₂) to be highly abundant due to the lability of the C-N bond and the stability of the resulting cation.

Part 4: Applications in Drug Development

The precise mass spectrometric characterization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is directly applicable to several critical stages of drug development:

  • Quality Control (QC): The detailed mass spectrum serves as a unique fingerprint to confirm the identity and assess the purity of newly synthesized batches of this intermediate. Any deviation from the reference spectrum can indicate the presence of impurities or isomers.

  • Impurity Profiling: During process development and scale-up, unexpected side products can emerge. The fragmentation patterns identified here can be used to propose structures for unknown impurities that may share the same core but differ in substitution.

  • Metabolite Identification: If this chemical moiety is part of an active pharmaceutical ingredient (API), its metabolic fate is of paramount importance. Soft ionization techniques like ESI-MS can identify the intact molecule and its metabolites in biological samples (e.g., urine, plasma). The foundational fragmentation data from EI-MS helps in predicting and confirming the structures of metabolites formed through processes like nitro-reduction or O-demethylation.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to the mass spectrometric analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. By integrating an understanding of the analyte's physicochemical properties with a robust experimental design, we can confidently acquire and interpret mass spectral data. The predicted fragmentation pathways, rooted in the established behavior of nitroaromatic, methoxy, and halogenated compounds, provide a reliable framework for structural confirmation. For researchers and drug development professionals, this level of in-depth analysis is not just procedural—it is a critical component of ensuring the quality, safety, and efficacy of next-generation therapeutics.

References

  • Ashraf-Khorassani, M., & Taylor, L. T. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(5), e4839. [Link]

  • PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • Technologynetworks.com. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved from [Link]

  • Constantino, S. L., & Cai, Z. (2006). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 110(4), 1311–1315. [Link]

  • Rodgers, G. C., & Hinks, D. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(10), 1838–1843. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Future technology insight: mass spectrometry imaging as a tool in drug research and development. Retrieved from [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

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IR spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular "fingerprint" that allows for the identification of functional groups and the confirmation of molecular structure.[1] This guide offers a comprehensive examination of the infrared spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound with applications as a versatile building block in pharmaceutical and agrochemical synthesis.[2] For researchers and professionals in drug development, a thorough understanding of the spectral characteristics of such intermediates is paramount for quality control, reaction monitoring, and structural verification. This document provides a detailed theoretical analysis of the expected IR absorptions, a practical guide to spectrum acquisition, and an interpretation of the resulting data, grounded in established spectroscopic principles.

Molecular Structure and Key Functional Groups

To accurately predict and interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene contains several distinct moieties, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.

  • Aromatic Ring: A polysubstituted benzene ring forms the core of the molecule. Its vibrations include C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending.[3][4]

  • Nitro Group (-NO₂): An aromatic nitro group is a strong electron-withdrawing group and gives rise to two very intense and characteristic stretching vibrations.[3][5]

  • Aryl Ether Group (Ar-O-CH₃): The methoxy group attached to the aromatic ring will exhibit characteristic C-O stretching bands.[6]

  • Fluoro Group (C-F): The carbon-fluorine bond produces a strong stretching absorption.[7]

  • Alkyl Group (-CH₃): The methyl group will display typical alkane C-H stretching and bending vibrations.[3]

The following diagram illustrates the relationship between the molecule's functional groups and their expected spectral regions.

cluster_mol 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene cluster_groups Functional Groups cluster_spectrum Characteristic IR Regions (cm⁻¹) Compound Molecular Structure Nitro Nitro (-NO₂) Compound->Nitro Ether Aryl Ether (Ar-O-CH₃) Compound->Ether Aromatic Aromatic Ring Compound->Aromatic Alkyl Alkyl (-CH₃) Compound->Alkyl Fluoro Fluoro (C-F) Compound->Fluoro Nitro_Region Asymmetric: 1550-1475 Symmetric: 1360-1290 Nitro->Nitro_Region Ether_Region Asymmetric: 1275-1200 Symmetric: 1075-1020 Ether->Ether_Region Aromatic_Region C-H Stretch: 3100-3000 C=C Stretch: 1600-1400 Aromatic->Aromatic_Region Alkyl_Region C-H Stretch: 3000-2850 Alkyl->Alkyl_Region Fluoro_Region C-F Stretch: 1400-1000 Fluoro->Fluoro_Region

Caption: Correlation of molecular functional groups to their primary IR absorption regions.

Predicted Infrared Absorption Profile

Based on established correlation tables, we can predict the key absorption bands for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This theoretical spectrum serves as a reference for interpreting the experimental data.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Ar-H)Medium to Weak
3000 - 2850C-H StretchAlkyl (-CH₃)Medium
1600 - 1585 & 1500 - 1400C=C In-Ring StretchAromaticMedium to Strong
1550 - 1475N-O Asymmetric StretchAromatic Nitro (-NO₂)Strong
1360 - 1290N-O Symmetric StretchAromatic Nitro (-NO₂)Strong
1470 - 1450C-H Bend (Scissoring)Alkyl (-CH₃)Medium
1275 - 1200C-O Asymmetric StretchAryl Ether (Ar-O-CH₃)Strong
1075 - 1020C-O Symmetric StretchAryl Ether (Ar-O-CH₃)Strong
1400 - 1000C-F StretchFluoro CompoundStrong
900 - 675C-H Out-of-Plane BendAromatic (Substituted)Strong to Medium

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

While traditional methods like KBr pellets and Nujol mulls are effective, Attenuated Total Reflectance (ATR) is a modern, rapid, and often preferred technique for acquiring IR spectra of solid and liquid samples with minimal preparation.[8][9][10] The causality behind this choice is efficiency; ATR eliminates the need for grinding and pressing pellets, reducing sample preparation time and potential inconsistencies.[8]

Step-by-Step Protocol for ATR-FTIR
  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (typically diamond) is clean. Wipe the surface gently with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

    • Perform a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound. This is a self-validating measure to ensure data integrity.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene sample directly onto the center of the ATR crystal.

    • Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for generating a strong evanescent wave interaction and, consequently, a high-quality spectrum.[8]

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background from the sample scan.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal thoroughly after the measurement to prevent cross-contamination.

The following diagram outlines this experimental workflow.

Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Acquire Background Spectrum Clean->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Pressure 4. Apply Pressure Sample->Pressure Acquire 5. Acquire Sample Spectrum Pressure->Acquire Process 6. Process Data (Background Subtraction, Baseline Correction) Acquire->Process Result Final IR Spectrum Process->Result End End Result->End

Caption: Experimental workflow for acquiring an IR spectrum using the ATR method.

Spectral Interpretation: Assigning the Key Bands

The following table presents a hypothetical but representative set of peaks for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, followed by a detailed analysis.

Observed Peak (cm⁻¹)Vibration TypeFunctional Group AssignmentAnalysis
3085Aromatic C-H StretchAr-HThis peak, appearing just above the 3000 cm⁻¹ line, is characteristic of C-H bonds on an aromatic ring.[4]
2962, 2875Aliphatic C-H Stretch-CH₃These absorptions below 3000 cm⁻¹ are classic indicators of the stretching vibrations within the methyl group.[3]
1595, 1480Aromatic C=C StretchBenzene RingThese two bands are due to the carbon-carbon stretching vibrations within the aromatic ring.[3][4]
1535Asymmetric NO₂ StretchAromatic NitroA very strong and sharp absorption in this region is one of the most definitive peaks for an aromatic nitro compound.[3][5]
1350Symmetric NO₂ StretchAromatic NitroThis second strong peak, coupled with the one at 1535 cm⁻¹, confirms the presence of the nitro group.[3][5]
1260Asymmetric C-O StretchAryl EtherThis strong absorption is characteristic of the Ar-O-C asymmetric stretch in aryl alkyl ethers.[6][7]
1180C-F StretchFluoroalkaneA strong band in this region is indicative of the C-F stretching vibration. This region often overlaps with other fingerprint vibrations.[7]
1045Symmetric C-O StretchAryl EtherThis corresponds to the symmetric C-O stretching vibration of the aryl ether linkage.[6]
880C-H Out-of-Plane BendSubstituted AromaticThe position of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[1][11]

Conclusion

The infrared spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene provides a wealth of structural information, allowing for unambiguous confirmation of its molecular identity. The key to its analysis lies in the systematic identification of absorption bands corresponding to its primary functional groups. The presence of strong, characteristic bands for the aromatic nitro group (around 1535 cm⁻¹ and 1350 cm⁻¹), the aryl ether linkage (around 1260 cm⁻¹ and 1045 cm⁻¹), and the C-F bond (around 1180 cm⁻¹), in conjunction with aromatic and aliphatic C-H and C=C absorptions, collectively forms a unique spectral fingerprint. The use of modern techniques like ATR-FTIR provides a rapid and reliable method for acquiring this data, making IR spectroscopy an essential tool for quality assurance and process control in any synthetic chemistry workflow involving this compound.

References

  • University of Calgary. (2018, November). Appendix XI: IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Socratic. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Mettler Toledo. (2020, January 24). What is ATR? (Attenuated Total Reflectance). Retrieved from [Link]

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A Technical Guide to the Solubility of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in common organic solvents. In the absence of specific experimental data for this compound, this document leverages fundamental principles of organic chemistry, including molecular polarity and intermolecular forces, to predict its solubility behavior. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of solubility, ensuring a self-validating system for researchers. Safety protocols and data interpretation are also discussed to provide a complete framework for laboratory investigation.

Introduction: The Significance of Solubility in Drug Discovery

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a multifaceted benzene derivative with functional groups that make it a valuable building block in medicinal chemistry and organic synthesis.[1] The strategic placement of fluoro, methoxy, methyl, and nitro groups offers multiple reaction sites for creating diverse molecular libraries, essential for structure-activity relationship (SAR) studies.[1]

Understanding the solubility of such a compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, purification processes like crystallization, and formulation of final products. In drug development, poor solubility can be a major hurdle, affecting bioavailability and therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile is paramount for efficient and successful research and development.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The polarity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a composite of its various functional groups attached to the nonpolar benzene ring.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.

  • Methoxy Group (-OCH₃): This group is moderately polar.

  • Fluoro Group (-F): While fluorine is highly electronegative, the fluoro group is only weakly polar.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

  • Benzene Ring: The aromatic ring itself is nonpolar.

The presence of both polar (nitro, methoxy) and nonpolar (benzene ring, methyl) regions suggests that 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene will exhibit intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility is expected in solvents of moderate polarity.

Hydrogen Bonding: The molecule lacks hydrogen bond donors (e.g., -OH, -NH).[3] It does possess hydrogen bond acceptors in the oxygen atoms of the nitro and methoxy groups.[3] This suggests it can interact with protic solvents (alcohols, water) to some extent, but the lack of a donor group will limit its solubility in these solvents.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarLowThe high polarity of the nitro group will limit solubility in a nonpolar solvent.
TolueneNonpolar (Aromatic)ModerateThe aromatic ring of toluene can interact favorably with the benzene ring of the solute.
Diethyl EtherPolar AproticModerate to HighThe polarity of the ether is suitable for dissolving compounds with moderate polarity.
DichloromethanePolar AproticHighA good solvent for many organic compounds with a range of polarities.
Ethyl AcetatePolar AproticHighIts polarity is well-suited for dissolving molecules with both polar and nonpolar features.
AcetonePolar AproticHighA highly versatile polar aprotic solvent.
IsopropanolPolar ProticModerateCan act as a hydrogen bond donor to the solute's acceptors, but overall polarity mismatch may limit solubility.
EthanolPolar ProticModerateSimilar to isopropanol, some hydrogen bonding is possible.
MethanolPolar ProticModerate to LowThe most polar of the common alcohols, may be less compatible with the nonpolar parts of the solute.
WaterPolar ProticVery LowThe large nonpolar benzene ring and lack of hydrogen bond donors will lead to poor aqueous solubility.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential.[4] The following are standard protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents.

Protocol:

  • Add approximately 10-20 mg of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake the test tube for 30-60 seconds.

  • Observe the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble. If the majority of the solid remains undissolved, it is considered insoluble.

  • For liquid solutes, if a single phase is observed, the liquids are miscible (soluble). If two distinct layers form, they are immiscible (insoluble).[2]

Diagram of Qualitative Solubility Testing Workflow

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the exact concentration of a saturated solution.

Protocol:

  • Add an excess amount of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Express the solubility in units such as g/L, mg/mL, or mol/L.

Diagram of Quantitative Solubility Determination Workflow

Sources

A Researcher's Guide to Sourcing and Quality Control of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS 708-04-3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount. Substituted nitroaromatics are a cornerstone of medicinal chemistry, serving as versatile precursors for a wide array of functional groups and heterocyclic scaffolds. Among these, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS No. 708-04-3) has emerged as a key building block. Its unique arrangement of activating and directing groups—a nucleophilically displaceable fluorine, an electron-donating methoxy group, and a reducible nitro group—offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this valuable compound, establishing robust quality control protocols, and understanding its chemical behavior.

Commercial Availability: A Comparative Analysis of Suppliers

A critical first step for any research program is the reliable procurement of starting materials. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is available from several fine chemical suppliers. However, purity, available quantities, and supporting documentation can vary significantly. The following table summarizes offerings from prominent vendors.[1][2][3][4]

SupplierPurity SpecificationAvailable QuantitiesAdditional Information
Lead Sciences ≥95%100mg, 250mg, 1g, 5gProvides basic product information including formula and molecular weight.[1]
ChemScene ≥98%250mg, 1g, 5g (In-stock, larger quantities by inquiry)Offers a downloadable SDS and basic computational chemistry data.[2]
Achmem 95%5g, 10g, 25g, 50gProvides hazard and precautionary statements.[3]
ChemicalBook Varies by listed supplierVaries by listed supplierA directory of multiple suppliers, primarily based in China.[4]

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog purity. Requesting a lot-specific Certificate of Analysis (CoA) is a non-negotiable step. This document provides critical data on the actual purity, moisture content, and spectral data for the specific batch you will receive. For foundational experiments, sourcing a high-purity grade (≥98%) is recommended to minimize the confounding influence of impurities on reaction outcomes.

Quality Control and Analytical Verification: A Self-Validating System

Upon receipt of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene, independent analytical verification is a cornerstone of good laboratory practice. This not only confirms the identity and purity of the material but also establishes a baseline for its stability over time.

Visual and Physical Inspection

The compound is typically a light yellow to yellow liquid at room temperature.[4] Any significant deviation from this, such as the presence of solid precipitates or a dark coloration, may indicate degradation or the presence of impurities and warrants further investigation.

Spectroscopic Identification and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the quantification of its purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (Proton NMR): The proton spectrum will confirm the presence and connectivity of the aromatic protons and the methyl and methoxy groups. The expected signals would include a singlet for the methyl group, a singlet for the methoxy group, and two signals in the aromatic region, likely exhibiting splitting patterns consistent with their relative positions.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in pharmaceutical and chemical research. A well-developed reversed-phase HPLC method can separate the main component from potential impurities.

Expert Insight: The choice of a stationary phase is critical for achieving good separation of structurally similar aromatic compounds. While a standard C18 column is a good starting point, for nitroaromatic compounds, a column with phenyl-hexyl or pentafluorophenyl (PFP) functionalities can offer alternative selectivity through π-π and dipole-dipole interactions, respectively.[5] This can be particularly useful for resolving isomers or closely related impurities.

Step-by-Step HPLC Protocol for Purity Assessment:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a 60:40 (A:B) mixture, ramping to 10:90 (A:B) over 15 minutes. Hold at 10:90 for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC for purity confirmation and impurity identification, particularly for volatile and thermally stable compounds like this nitrobenzene derivative. The mass spectrum provides the molecular weight of the parent compound and fragmentation patterns that can help in identifying unknown impurities.

Step-by-Step GC-MS Protocol for Impurity Profiling:

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Quality Control Workflow Diagram

The following diagram illustrates a logical workflow for the quality control of incoming 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.

QC_Workflow Quality Control Workflow for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision Receive_Material Receive Material & Documentation Visual_Inspection Visual & Physical Inspection Receive_Material->Visual_Inspection Documentation_Review Review CoA & SDS Receive_Material->Documentation_Review NMR_Analysis ¹H & ¹³C NMR Spectroscopy Documentation_Review->NMR_Analysis If docs are acceptable HPLC_Purity HPLC Purity Assay NMR_Analysis->HPLC_Purity GCMS_Analysis GC-MS Impurity Profile HPLC_Purity->GCMS_Analysis Compare_Results Compare Results to CoA & Specifications GCMS_Analysis->Compare_Results Decision_Node Accept or Reject? Compare_Results->Decision_Node Release_for_Use Release for Research Use Decision_Node->Release_for_Use Accept Contact_Supplier Contact Supplier/Quarantine Decision_Node->Contact_Supplier Reject

Caption: A typical quality control workflow for incoming raw materials.

Synthetic Considerations and Potential Impurities

While specific synthetic routes employed by commercial suppliers are proprietary, a plausible route to 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene could involve the nitration of a suitably substituted fluorinated anisole precursor. Potential impurities could therefore include:

  • Isomeric impurities: Arising from incomplete regioselectivity during the nitration step. These would have the same molecular weight and would require chromatographic or spectroscopic methods for differentiation.

  • Starting materials: Unreacted precursors.

  • By-products: From side reactions such as over-nitration or demethylation.

Understanding the potential synthetic pathway is crucial as it informs the analytical strategy for impurity detection. For instance, if a nitration reaction is suspected, one should be vigilant for di-nitro or other positional isomers.

Applications in Drug Discovery and Organic Synthesis

The utility of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene stems from the orthogonal reactivity of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is a good leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.

  • Scaffold for Library Synthesis: The combination of these reactive sites makes this compound an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Nitroaromatic compounds, in general, are important precursors in the synthesis of various pharmaceuticals.

Safety and Handling

As with all nitroaromatic compounds, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene should be handled with appropriate safety precautions. The Safety Data Sheet (SDS) from the supplier should always be consulted before use.[2] Typical hazards include:

  • Harmful if swallowed or in contact with skin.[3]

  • Causes skin and eye irritation.[3]

  • May cause respiratory irritation.[3]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is a valuable and versatile building block for chemical research and drug development. A thorough understanding of the supplier landscape, coupled with a robust in-house quality control system, is essential to ensure the reliability and reproducibility of experimental results. By implementing the analytical protocols and workflow outlined in this guide, researchers can proceed with confidence in the quality of their starting materials, laying a solid foundation for innovation and discovery.

References

  • 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. Lead Sciences. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]

Sources

Advanced Purity Analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Osimertinib Intermediate Characterization

Executive Summary

This technical guide details the purity analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 170098-98-3), a critical regulatory starting material (RSM) in the synthesis of the third-generation EGFR inhibitor, Osimertinib (Tagrisso).

The nitration chemistry required to synthesize this intermediate inherently generates regioisomers and over-nitrated by-products that possess physicochemical properties nearly identical to the target molecule. Standard C18 HPLC methods often fail to resolve these "critical pairs." This guide presents a validated, orthogonal analytical strategy utilizing Phenyl-Hexyl stationary phases for superior π-π selectivity, coupled with GC-MS for volatile impurity tracking.

Molecular Profile & The "Regioisomer Trap"

The synthesis of CAS 170098-98-3 typically involves the electrophilic aromatic nitration of 5-fluoro-2-methylanisole. The directing effects of the substituents create a complex impurity landscape.

  • Activators (Ortho/Para directors): Methoxy (-OCH₃) and Methyl (-CH₃).

  • Deactivator (Meta director): Fluoro (-F).

The interplay between the strong activation of the methoxy group and the steric hindrance of the methyl group leads to significant formation of the 6-nitro regioisomer (undesired) alongside the 3-nitro target .

Critical Quality Attributes (CQAs)
AttributeSpecification TargetRationale
Purity (HPLC) > 99.0% (Area %)High purity required to prevent downstream formation of isomeric drug substance.
Regioisomer Content < 0.15%Isomers are difficult to purge in subsequent reduction/amination steps.
Moisture (KF) < 0.5% w/wWater interferes with subsequent anhydrous reduction steps.
Assay (w/w) 98.0 - 102.0%Ensures stoichiometry in the next process step.

Primary Analytical Workflow: HPLC-UV/MS

While C18 columns are the industry standard, they rely primarily on hydrophobic interaction. For nitro-aromatics, Phenyl-Hexyl or Biphenyl phases offer superior resolution due to π-π electron interactions with the nitro ring system.

Method Parameters (Expert Recommendation)
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (High UV transparency).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer for nitro-aromatics).

  • Detection: UV @ 254 nm (Primary) and 210 nm (Impurity scouting).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
20.01090Wash (Elute Dinitro species)
25.0955Re-equilibration
Analytical Logic
  • Acidic Modifier: Formic acid is chosen over Phosphate buffer to allow for direct coupling to Mass Spectrometry (LC-MS) for peak identification without method transfer.

  • Phenyl-Hexyl Phase: The target molecule (3-nitro) and its regioisomer (6-nitro) have different electron density distributions. The Phenyl-Hexyl phase interacts distinctively with the π-cloud of the nitro group, often providing baseline resolution (

    
    ) where C18 columns show co-elution.
    

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the origin of the critical impurities and the analytical decision gates.

G Start Starting Material (5-Fluoro-2-methylanisole) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target TARGET 3-Nitro Isomer (CAS 170098-98-3) Reaction->Target Major Product Impurity_Regio IMPURITY A 6-Nitro Isomer (Regioisomer) Reaction->Impurity_Regio Steric Leakage Impurity_Di IMPURITY B Dinitro Species (Over-reaction) Reaction->Impurity_Di Excess HNO3 Impurity_Phenol IMPURITY C Demethylated Phenol (Hydrolysis) Reaction->Impurity_Phenol Acid Hydrolysis Analysis HPLC Analysis (Phenyl-Hexyl Column) Target->Analysis Impurity_Regio->Analysis Impurity_Di->Analysis Impurity_Phenol->Analysis

Caption: Reaction pathway showing the origin of critical regioisomeric and degradation impurities relative to the target Osimertinib intermediate.

Orthogonal Validation: GC-MS Protocol

While HPLC is the release method, GC-MS is required during process development to detect volatile precursors (e.g., unreacted anisole derivatives) that may co-elute in the solvent front of the HPLC method.

Caution: Nitro-aromatics are thermally labile. High inlet temperatures can cause in-situ degradation, leading to false positives for nitroso- or amino- derivatives.

GC-MS Method Parameters
  • Inlet: Split mode (20:1), 220°C (Keep <250°C to prevent degradation).

  • Column: DB-5ms or Rtx-5Amine (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

  • MS Source: EI (70 eV), Scan range 35-500 amu.

Self-Validating Check: Inject a standard of the pure nitro-compound. If you observe a peak at M-16 (loss of oxygen) or M-30 (loss of NO), your inlet temperature is too high. Lower it by 20°C.

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of the data, the analytical sequence must include specific System Suitability Tests (SST).

SST Criteria[1]
  • Resolution (

    
    ):  > 1.5 between the Main Peak (3-nitro) and the Regioisomer (6-nitro). Note: You must synthesize or purchase the regioisomer standard to establish this.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2. (Nitro groups can tail on active silanols; if 
    
    
    
    , the column is aging or the mobile phase pH is incorrect).
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Quantitative Calculation

Calculate the purity using the "Area Normalization with Relative Response Factors (RRF)" method if standards for impurities are available. If not, use Area % but report as "Uncorrected Area %."



(Note: For nitro-regioisomers, RRF is typically assumed to be 1.0 due to the identical chromophore).

References

  • AstraZeneca. (2016). Process for the preparation of Osimertinib and intermediates thereof.[1][2][3] World Intellectual Property Organization. WO2016/102578.

  • PubChem. (2024).[4] Compound Summary: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. National Library of Medicine.

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.
  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5]

Sources

An In-depth Technical Guide to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound. While specific historical and discovery details for this particular isomer are not extensively documented in readily available scientific literature, this guide elucidates its chemical identity, proposes a logical synthetic pathway based on established principles of organic chemistry, and contextualizes its significance as a potential building block in medicinal and materials chemistry.

Introduction and Chemical Identity

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a poly-functionalized benzene derivative. Its structure, characterized by the presence of fluoro, methoxy, methyl, and nitro groups, offers multiple points for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. The specific arrangement of these substituents on the aromatic ring dictates its electronic properties and reactivity.

While a dedicated body of literature on the discovery and history of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is sparse, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1167055-65-3[1]. The lack of extensive documentation suggests it may be a less common isomer compared to its structural relatives or a more recently synthesized compound.

Physicochemical Properties

Detailed, experimentally verified physicochemical and spectroscopic data for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene are not widely published. However, based on its structure, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Likely a yellow solid or oil, characteristic of nitroaromatic compounds.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.
Spectroscopic Features ¹H NMR: Signals corresponding to the aromatic proton, methoxy protons, and methyl protons. ¹³C NMR: Resonances for the aromatic carbons, with shifts influenced by the various substituents, as well as for the methoxy and methyl carbons. ¹⁹F NMR: A characteristic signal for the fluorine atom. IR Spectroscopy: Strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), C-O stretching of the methoxy group, and C-F stretching. Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

For comparative context, the properties of a more commonly documented isomer, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 708-04-3) , are presented below[2][3]:

PropertyValue for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
Molecular Formula C₈H₈FNO₃[2]
Molecular Weight 185.15[2]
Appearance Light yellow to yellow liquid[3]
Purity ≥98%[2]

Proposed Synthetic Pathway: A Logic-Driven Approach

In the absence of a documented synthesis for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a plausible synthetic route can be devised by applying the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are paramount in determining the regiochemical outcome of the reactions.

The key challenge in synthesizing the target molecule is the specific placement of the four substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the fluoro (-F) group is an ortho-, para-directing deactivator, and the nitro (-NO₂) group is a meta-directing deactivator.

A logical retrosynthetic analysis suggests that the nitration step would be most effective on a precursor that directs the incoming nitro group to the desired position. A plausible forward synthesis is outlined below, starting from 3-fluoro-2-methylanisole.

Synthetic Pathway 3-fluoro-2-methylanisole 3-Fluoro-2-methylanisole Nitration Nitration (HNO₃, H₂SO₄) 3-fluoro-2-methylanisole->Nitration Target_Molecule 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Nitration->Target_Molecule Regioselectivity cluster_0 Directing Effects on 3-Fluoro-2-methylanisole cluster_1 Predicted Nitration Outcome Start 3-Fluoro-2-methylanisole Methoxy -OCH₃ (Strong Activator, o,p-director) Start->Methoxy Position 1 Methyl -CH₃ (Weak Activator, o,p-director) Start->Methyl Position 2 Fluoro -F (Deactivator, o,p-director) Start->Fluoro Position 3 Nitration Electrophilic Nitration (NO₂⁺) Methoxy->Nitration Methyl->Nitration Fluoro->Nitration Product 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Nitration->Product Favored by combined directing effects

Sources

Unlocking Potential: A Technical Guide to the Research Landscape of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals interested in the untapped potential of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This multifaceted benzene derivative, with its unique arrangement of functional groups, stands as a versatile building block for novel chemical entities.[1] While extensive research on this specific isomer is not widely published, its structural components suggest significant opportunities in medicinal chemistry, agrochemicals, and materials science. This guide will explore these potential research avenues, grounded in established chemical principles and analogous structures.

Core Molecular Architecture and Strategic Importance

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a strategically substituted aromatic compound. The interplay of its functional groups—fluoro, methoxy, methyl, and nitro—creates a unique electronic and steric environment, making it a valuable synthon for targeted chemical synthesis.[1]

  • Electron-Withdrawing Groups (Fluoro and Nitro): The high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the nitro group are key features.[2][3] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[3][4][5] The nitro group is a versatile functional handle, readily reducible to an amine, and is a known pharmacophore in various therapeutic agents.[6][7][8]

  • Electron-Donating Groups (Methoxy and Methyl): The methoxy and methyl groups contribute to the molecule's overall electronic profile and lipophilicity, which can influence its reactivity and pharmacokinetic properties.[9]

This combination of electron-donating and -withdrawing groups makes the compound highly receptive to regioselective reactions, a critical property for efficient synthesis of complex molecules.[1]

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene are present in numerous biologically active compounds, suggesting its utility as a scaffold for novel therapeutics.[10][11][12]

Rationale: A Gateway to Bioactive Amines

The most immediate and promising application in medicinal chemistry is the reduction of the nitro group to form 5-fluoro-1-methoxy-2-methyl-3-aniline. This aniline derivative is a versatile intermediate for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1] Anilines are precursors to a vast array of functional groups, including amides, sulfonamides, ureas, and carbamates, which are fundamental in drug design.

Experimental Workflow: From Nitrobenzene to Bioactive Library

Caption: Synthetic workflow for generating diverse compound libraries.

Detailed Protocol: Nitro Group Reduction

A standard and reliable method for the reduction of aromatic nitro groups is using tin(II) chloride.[13][14]

Materials:

  • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture at reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide until a pH > 10 is achieved.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

  • Purify the product by column chromatography if necessary.

Potential Research Area 2: Agrochemical Development

Nitroaromatic compounds have a history of use in the development of pesticides.[2][15] The unique substitution pattern of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene makes it a candidate for screening for herbicidal, fungicidal, or insecticidal activity.[10]

Rationale: Bioisosteric Replacement and Enhanced Activity

The fluorine atom can act as a bioisostere for a hydrogen atom, potentially enhancing the biological activity and metabolic stability of the molecule.[5] The combination of the nitro group and the fluorine atom may lead to novel modes of action or improved efficacy against resistant pests.

Screening Cascade

A hierarchical screening approach is recommended:

  • Primary in vitro Screening: Test the compound against a broad panel of relevant agricultural pests (fungi, insects) and weeds at a single high concentration.

  • Dose-Response Studies: For any "hits" from the primary screen, conduct dose-response assays to determine the EC₅₀ or IC₅₀ values.

  • Greenhouse and Field Trials: Evaluate the most promising candidates in more realistic settings to assess their efficacy, phytotoxicity, and environmental stability.

Potential Research Area 3: Materials Science

The electronic properties of this molecule suggest potential applications in materials science, particularly in the field of organic electronics.

Rationale: Precursor to Donor-Acceptor Systems

The aniline derivative obtained from the reduction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene can serve as an electron-donating "D" unit. This can be coupled with various electron-accepting "A" moieties through a π-conjugated bridge to create D-A or D-π-A type molecules. Such compounds are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as nonlinear optical materials.

Synthetic Approach and Characterization

Caption: Synthetic and characterization pathway for novel organic materials.

Key Characterization Techniques:

  • UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties.

  • Cyclic Voltammetry: To measure the HOMO and LUMO energy levels.

  • Thermal Gravimetric Analysis (TGA): To assess thermal stability.

Physicochemical and Safety Data (Predicted)

While experimental data for this specific molecule is limited, computational tools can provide estimations.

PropertyPredicted ValueSource
Molecular Weight185.15 g/mol [16][17]
Molecular FormulaC₈H₈FNO₃[1][16][17]
XLogP32.2[17]
Hydrogen Bond Donors0[17]
Hydrogen Bond Acceptors4[17]

Safety Information: Similar nitroaromatic and fluorinated compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[18]

Conclusion

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a promising but underexplored chemical entity. Its strategic functionalization provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The reduction of the nitro group to the corresponding aniline is a key transformation that opens the door to a wide array of chemical diversity. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is highly warranted.

References

  • Benchchem. In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Benchchem.
  • Unibrom Corp. Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block. Unibrom Corp.
  • Asif M. Biological Potential of FluoroBenzene Analogs. Ann Med Chem Res. 2016;2(1):1015.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Pearce MA, Tanski JM. 1-Chloro-2-methyl-3-nitrobenzene.
  • ChemScene. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. ChemScene.
  • Veeprho. 2-fluoro-1-methyl-3-nitrobenzene | CAS 437-86-5. Veeprho.
  • ChemicalBook. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene | 708-04-3. ChemicalBook.
  • ACS Publications. Reduction of nitrobenzene to aniline | Industrial & Engineering Chemistry Product Research and Development.
  • Juárez K, Guédez G, Juarez-Juarez K, et al. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. 2008.
  • Bégué JP, Bonnet-Delpon D. [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Francaises. 2006.
  • eScholarship.org.
  • ResearchGate. Substituent effects of nitro group in cyclic compounds.
  • ResearchGate.
  • ResearchGate. Structures of some common nitroaromatic compounds[12][13][16][18][19].

  • wisdomlib. Nitroaromatic compounds: Significance and symbolism.
  • Wikipedia. Biological aspects of fluorine.
  • ACS Publications. Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry.
  • MDPI.
  • PubChem. 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | C8H8FNO3 | CID 18468141.
  • Maienfisch P, Hall R. The Importance of Fluorine in the Life Science Industry. CHIMIA. 2004.
  • Science.gov. nitroaromatic compounds including: Topics by Science.gov.
  • Castillo-Maldonado I, Pérez-Villanueva M, Tlahuext H. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022.
  • Wikipedia. Nitro compound.
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Significance of Fluorine in Medicinal Chemistry: A Review.
  • YouTube. Aniline Synthesis via Tin Reduction (Science Explained).
  • Olender D, Żwawiak J, Zaprutko L. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2018.
  • PrepChem.com.
  • PubMed. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds.
  • PubChem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | C8H8ClNO3 | CID 22107462.
  • Scribd. Reactivity of Methyl and Nitro Benzene | PDF.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a strategically designed chemical intermediate that serves as a cornerstone in modern medicinal chemistry and agrochemical research.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, a methoxy moiety, and a methyl group, presents multiple, distinct reactive sites. This multi-functionality allows for a programmed and regioselective approach to chemical modification, making it an exceptionally valuable building block for constructing diverse compound libraries and exploring structure-activity relationships (SAR).[1]

The presence of the strongly electron-withdrawing nitro and fluoro groups creates a unique electronic environment that activates the aromatic ring for specific transformations.[1] This guide provides detailed protocols and expert insights into two primary synthetic pathways for derivatization: Nucleophilic Aromatic Substitution (SNAr) at the C-5 position and reduction of the nitro group to form a versatile aniline intermediate, which can be further functionalized. Advanced cross-coupling methodologies will also be discussed as potential routes for more complex modifications.

Part 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom at C-5 is an excellent leaving group for SNAr reactions, primarily due to the activating effect of the ortho- and para-positioned electron-withdrawing nitro group. This group stabilizes the transient, negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the substitution.[1][2] This pathway is ideal for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Diagram: General SNAr Pathway

Start 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (Nu-H) Base Product 5-(Substituted)-1-methoxy- 2-methyl-3-nitrobenzene Intermediate->Product Elimination of F-

Caption: General workflow for SNAr on the starting material.

Protocol 1.1: Synthesis of N-Substituted Amino Derivatives

This protocol describes the displacement of the fluorine atom with primary or secondary amines. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

Experimental Protocol:

  • To a stirred solution of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO, 0.2 M), add the desired amine (1.2 eq).

  • Add a suitable base, such as Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture. The base acts as a scavenger for the HF generated in situ.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Data Summary Table:

Amine NucleophileProductTypical Yield (%)
Piperidine1-Methoxy-2-methyl-3-nitro-5-(piperidin-1-yl)benzene85-95%
Morpholine4-(3-Methoxy-4-methyl-5-nitrophenyl)morpholine88-96%
BenzylamineN-Benzyl-3-methoxy-4-methyl-5-nitroaniline75-85%

Part 2: Reduction of the Nitro Group to an Aniline Intermediate

The nitro group can be efficiently reduced to a primary amine, transforming the electron-withdrawing nature of this substituent into an electron-donating one.[1] This resulting aniline, 5-Fluoro-3-methoxy-2-methylaniline, is a critical precursor for a multitude of subsequent reactions, including amide bond formations, sulfonamide synthesis, and the construction of heterocyclic systems.[1]

Diagram: Nitro Group Reduction

Start 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Product 5-Fluoro-3-methoxy- 2-methylaniline Start->Product Reduction Reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂)

Caption: Synthesis of the key aniline intermediate.

Protocol 2.1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and simple work-up, as the byproducts are gaseous or easily filtered.

Experimental Protocol:

  • Dissolve 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in a suitable solvent such as Ethanol (EtOH) or Ethyl Acetate (EtOAc) in a high-pressure hydrogenation vessel.

  • Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with Hydrogen (H₂) gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours, monitoring for the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline, which is often pure enough for subsequent steps or can be purified further by chromatography.

Part 3: Sequential Derivatization: From Nitroarene to Amide

This section demonstrates the power of combining the aforementioned protocols. A two-step synthesis involving nitro reduction followed by acylation of the resulting aniline is a common and highly effective strategy in drug discovery.

Diagram: Two-Step Derivatization Workflow

A Start: 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene B Step 1: Nitro Reduction (Protocol 2.1) A->B Reagents: H₂, Pd/C C Intermediate: 5-Fluoro-3-methoxy- 2-methylaniline B->C D Step 2: Acylation (Protocol 3.1) C->D Reagents: RCOCl, Base E Final Product: N-(5-Fluoro-3-methoxy- 2-methylphenyl)amide D->E

Caption: Workflow for the synthesis of amide derivatives.

Protocol 3.1: Amide Bond Formation

Experimental Protocol (following Protocol 2.1):

  • Dissolve the crude 5-Fluoro-3-methoxy-2-methylaniline (1.0 eq) obtained from the nitro reduction in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base, such as Triethylamine (Et₃N) or Pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or silica gel chromatography.

Part 4: Advanced Methodologies: Cross-Coupling Reactions

While more challenging than reactions with corresponding aryl bromides or iodides, the C-F bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, using specialized catalyst systems. These reactions dramatically expand the accessible chemical space.

Protocol 4.1: Conceptual Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond, enabling the synthesis of biaryl compounds.[3][4] The key to success with fluoroarenes is the use of electron-rich, bulky phosphine ligands that facilitate the difficult oxidative addition of the Pd(0) catalyst into the strong C-F bond.[5]

General Conditions:

  • Aryl Halide: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq)

  • Boronic Acid/Ester: Arylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base: A strong base such as K₃PO₄ or Cs₂CO₃ (2-3 eq)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Temperature: 100-120 °C

Protocol 4.2: Conceptual Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[6][7][8] Similar to the Suzuki coupling, specialized ligands are required to achieve efficient coupling with aryl fluorides, particularly those not strongly activated.[9]

General Conditions:

  • Aryl Halide: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq)

  • Amine: Primary or secondary amine (1.2 eq)

  • Catalyst: Pd(OAc)₂ or a pre-catalyst like XantPhos Pd G3 (1-5 mol%)[6]

  • Ligand: A specialized ligand such as XantPhos or a Josiphos-type ligand (2-10 mol%)

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS (1.5-2.0 eq)

  • Solvent: Anhydrous, degassed toluene or dioxane

  • Temperature: 80-110 °C

Conclusion

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a highly adaptable platform for the synthesis of novel chemical entities. The protocols outlined in this guide provide robust and reliable methods for derivatization through nucleophilic aromatic substitution and nitro group reduction, opening the door to a vast array of downstream products. Furthermore, the potential for advanced cross-coupling reactions offers additional vectors for molecular diversification. The strategic application of these synthetic routes will undoubtedly accelerate discovery programs in pharmaceutical and agrochemical research.[1][10][11][12][13]

References

  • Unibrom Corp. Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block. Unibrom Corp.
  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. Available at: [Link]

  • ChemicalBook. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene | 708-04-3. ChemicalBook.
  • Bharat Panchal. Organic Chemistry Class 11 Notes. Scribd.
  • ChemScene. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. ChemScene.
  • Sigma-Aldrich. Methyl 5-fluoro-2-methoxy-3-nitrobenzoate 151793-21-4. Sigma-Aldrich.
  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(32), 10070-10082. Available at: [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-23. Available at: [Link]

  • LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. LibreTexts.
  • Journal of Pharmaceutical and Scientific Innovation. Significance of Fluorine in Medicinal Chemistry: A Review.
  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Chen, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. LibreTexts.
  • Semantic Scholar. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar.
  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
  • Veeprho. 2-fluoro-1-methyl-3-nitrobenzene | CAS 437-86-5. Veeprho.
  • Maynooth University. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL.

Sources

Nucleophilic aromatic substitution reactions of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Executive Summary & Strategic Analysis

Compound Profile:

  • Substrate: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

  • Target Reactivity: Nucleophilic Aromatic Substitution (SNAr) targeting the C–F bond (C5 position).

  • Key Challenge: The "Meta-Constraint."

The Scientific Problem: Standard SNAr relies on the stabilization of a negative charge (Meisenheimer complex) by an Electron Withdrawing Group (EWG) located ortho or para to the leaving group.[1][2] In this specific isomer, the Nitro group (C3) is meta to the Fluorine (C5). Consequently, the negative charge generated upon nucleophilic attack at C5 cannot be delocalized onto the nitro group via resonance. The Methoxy group (C1) is also meta to the Fluorine and acts as an electron donor by resonance, further destabilizing the anionic intermediate.

The Solution: This Application Note details protocols to overcome this electronic deactivation. We move beyond classical "textbook" SNAr (which will fail or require decomposition-level temperatures) and utilize Concerted SNAr mechanisms enabled by organic superbases and Soft Nucleophile strategies that rely on orbital overlap rather than charge control.

Mechanistic Insight: Why Standard Protocols Fail

To design a successful experiment, one must understand the failure mode of standard conditions (e.g., NaH/DMF).

Pathway Visualization (Graphviz)

SNAr_Mechanism Start Substrate: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Attack Nucleophilic Attack (at C5-Fluorine) Start->Attack Intermediate_Meta Meisenheimer Complex (Meta) NO2 cannot accept charge. High Energy State. Attack->Intermediate_Meta Actual Pathway (Slow/Blocked) Intermediate_Para Hypothetical Para-Nitro Complex Charge delocalized on NO2. Stable Intermediate. Attack->Intermediate_Para Ideal S_NAr (Not possible here) Product Substituted Product Intermediate_Meta->Product Requires Forcing Conditions

Caption: Comparative energy landscape showing the high-energy barrier of meta-activated SNAr compared to the stabilized para-pathway.

Protocol A: Superbase-Catalyzed Concerted SNAr

Rationale: Since the intermediate is unstable, we must bypass it. The use of the organic superbase


-Bu-P4  enables a concerted substitution mechanism where bond formation and bond breaking occur nearly simultaneously, reducing the dependence on the stability of the Meisenheimer intermediate. This is the most effective method for electron-neutral or meta-deactivated fluoroarenes.

Applicability: Formation of C–O (Ethers) and C–N (Amines) bonds.

Materials:
  • Substrate: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 equiv).

  • Nucleophile: Alcohol (e.g., Benzyl alcohol) or Amine (1.2 equiv).

  • Catalyst/Base:

    
    -Bu-P4 (Phosphazene base) solution (0.2 – 1.0 equiv).
    
    • Note:

      
      -Bu-P4 is moisture sensitive. Handle in a glovebox or under strict Argon.
      
  • Solvent: Anhydrous Toluene or Mesitylene (for higher temps).

  • Desiccant: 4Å Molecular Sieves (activated).

Step-by-Step Procedure:
  • Preparation (In Glovebox/Inert Atmosphere):

    • Flame-dry a 10 mL pressure vial equipped with a magnetic stir bar.

    • Add 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (185 mg, 1.0 mmol).

    • Add activated 4Å Molecular Sieves (100 mg).

    • Add the nucleophile (e.g., Benzyl alcohol, 1.2 mmol).

  • Catalyst Addition:

    • Add anhydrous Toluene (3.0 mL).

    • Add

      
      -Bu-P4 (0.8 M in hexane, 250 µL, 0.2 mmol). Note: For stubborn substrates, increase to 1.0 equiv.
      
  • Reaction:

    • Seal the vial with a crimp cap (PTFE/Silicone septum).

    • Heat to 80 °C (for alcohols) or 100–120 °C (for amines) for 18 hours.

    • Monitoring: Check via UPLC-MS. The disappearance of the Fluorine peak and mass shift (+Nucleophile -F) confirms conversion.

  • Workup:

    • Cool to room temperature.

    • Filter through a small pad of Celite to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Expected Outcome: Yields of 60–85%. The reaction proceeds via a transition state where the superbase coordinates the proton of the nucleophile while the nucleophile attacks the ipso-carbon, facilitating fluoride departure without a discrete anionic intermediate.

Protocol B: Thiol-Displacement (The "Soft" Nucleophile Approach)

Rationale: Sulfur nucleophiles (thiolates) are "soft" and possess high nucleophilicity due to orbital polarizability, which is less sensitive to the electronic deactivation of the ring than "hard" nucleophiles like alkoxides. This reaction can often proceed in polar aprotic solvents without superbase catalysis, though high temperatures are required.

Applicability: Formation of C–S bonds (Thioethers).

Materials:
  • Substrate: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 equiv).

  • Nucleophile: Thiophenol or Alkyl Thiol (1.2 equiv).

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).

  • Solvent: Anhydrous DMSO or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:
  • Setup:

    • To a dry round-bottom flask, add the substrate (1.0 mmol) and Cs2CO3 (650 mg, 2.0 mmol).

    • Purge the flask with Nitrogen for 5 minutes.

  • Solvation:

    • Add anhydrous DMSO (4 mL). Stir to create a suspension.

    • Add the Thiol (1.2 mmol) via syringe.

  • Thermal Activation:

    • Heat the mixture to 100 °C .

    • Critical Check: If no reaction is observed after 4 hours (via TLC/LCMS), increase temperature to 130 °C . The meta-deactivation significantly raises the activation energy.

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layer with water (2x) and brine (1x) to remove DMSO.

    • Dry over Na2SO4 and concentrate.

Comparative Data & Troubleshooting

The following table summarizes expected performance based on nucleophile class for this specific scaffold.

Nucleophile TypeReagentMethodExpected YieldNotes
Alkoxide (RO⁻) NaH / ROHStandard SNAr< 10% (Fail)Substrate decomposes; electronic mismatch.
Alkoxide (RO⁻)

-Bu-P4 / ROH
Concerted SNAr 75 - 90% Recommended route for ethers.
Amine (R-NH₂) Pure AmineThermal SNAr< 20%Requires extreme temp (>180°C) in sealed tube.
Amine (R-NH₂) Pd(OAc)₂ / LigandBuchwald-Hartwig 80 - 95% Preferred if SNAr fails. (See Note below).
Thiol (RS⁻) Cs₂CO₃ / RSHSoft SNAr60 - 80%Works due to high nucleophilicity of Sulfur.

Strategic Note on Palladium Catalysis (Buchwald-Hartwig): While the user requested "Nucleophilic Substitution," it is scientifically responsible to note that for C–F activation on electron-neutral rings, Nickel-catalyzed or Palladium-catalyzed coupling is often superior to thermal SNAr.

  • If Protocol A fails: Switch to Ni(COD)₂ / PCy₃ catalysis for C–F activation.

Safety & Handling

  • Nitro Compounds: Although this molecule is stable, nitro-aromatics can be energetic. Avoid heating dry residues above 200 °C.

  • 
    -Bu-P4:  Highly flammable and corrosive. Causes severe skin burns. Reacts violently with water.
    
  • HF Generation: The leaving group is Fluoride.[1] Upon workup, HF can be generated if the medium becomes acidic. Ensure alkaline workup (Sat. NaHCO3).

References

  • Concerted SNAr Mechanism

    • Raas, L., & O'Duill, M. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Meta-Deactivation in SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Thiol Nucleophilicity

    • Reeves, J. T., et al. (2006). Nucleophilic Aromatic Substitution of fluoro- and chloroarenes with thiols. Tetrahedron Letters.
  • Compound Data (Grounding)

    • CAS 708-04-3 (Isomer Reference)

Sources

Application Notes and Protocols for the Reduction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of an aromatic nitro group into an amino group is a fundamental and pivotal reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This reduction is a key step in the synthesis of a vast array of aniline derivatives, which serve as crucial building blocks for pharmaceuticals, dyes, and agrochemicals.[2] The subject of this guide, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, represents a substituted nitroarene whose corresponding aniline is a valuable intermediate in drug discovery. The presence of multiple substituents—fluoro, methoxy, and methyl groups—necessitates a careful selection of the reduction methodology to ensure high yield and chemoselectivity, avoiding unwanted side reactions.

This document provides a comprehensive overview of the principles and practical protocols for the reduction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. We will delve into the mechanistic underpinnings of common reduction strategies, offer a comparative analysis of various methods, and provide detailed, step-by-step protocols suitable for a research and development laboratory setting.

Mechanistic Overview: The Journey from Nitro to Amino

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates.[3] While the exact pathway can vary depending on the reductant and reaction conditions, a generally accepted sequence involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso (Ar-NO) species, followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH₂).[1]

It is the reactivity of these intermediates that can sometimes lead to undesired byproducts. For instance, the condensation of the nitroso intermediate with the aniline product can form azoxy, azo, or hydrazo compounds.[1][4] The choice of reducing agent and the control of reaction parameters are therefore critical to steer the reaction towards the desired aniline product.

Selecting the Optimal Reduction Strategy: A Comparative Analysis

The choice of a reduction method for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene hinges on several factors including functional group tolerance, scalability, cost, safety, and ease of workup. Given the substituents on the aromatic ring, a method that is mild and chemoselective is highly desirable. Below is a comparative analysis of the most relevant methods.

Reduction MethodReducing Agent(s)AdvantagesDisadvantagesFunctional Group Compatibility Notes
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, or Raney NiHigh efficiency, clean reaction (water is the only byproduct), scalable.[2][5]Requires specialized high-pressure equipment, potential for catalyst poisoning, risk of hydrogenolysis of sensitive groups (e.g., C-F bond).[4][6]Generally good, but Pd/C can dehalogenate aryl halides.[4] Raney Nickel is often preferred for substrates with halogen substituents.[6]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HClInexpensive, effective, and well-established.[6][7]Stoichiometric amounts of metal are required, acidic conditions may not be suitable for all substrates, workup can be cumbersome due to metal salt byproducts.Tolerates many functional groups. Fe/HCl is often preferred over Sn/HCl due to lower cost and more favorable byproduct formation.[7]
Stannous Chloride Reduction SnCl₂·2H₂OMild conditions, good for substrates with other reducible groups.[6]Stoichiometric quantities are needed, and the tin-containing byproducts can be difficult to remove.[8]Good chemoselectivity.
Transfer Hydrogenation HCOOH, NH₄HCO₂, or Hydrazine with a catalyst (e.g., Pd/C, Fe)Avoids the use of high-pressure hydrogen gas, often milder conditions.[9]Can be slower than direct hydrogenation, may require higher catalyst loading.Generally good functional group tolerance.[10]
Sodium Dithionite Reduction Na₂S₂O₄Mild, aqueous conditions, good for sensitive substrates.[11]Stoichiometric reagent, can generate sulfurous byproducts.[12]Good for many functional groups, but the reaction produces an acidic solution that requires neutralization.[11]

For 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, catalytic hydrogenation with Raney Nickel is a strong candidate due to its effectiveness and the desire to preserve the C-F bond. Metal/acid reductions, particularly with iron, also present a robust and economical option.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is often the method of choice for its clean reaction profile and high efficiency.[6] The use of Raney Nickel is specifically chosen to minimize the risk of dehalogenation of the fluoro-substituent.[6]

Safety Precautions:

  • Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Raney Nickel).[13] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Proper personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

  • Ensure the hydrogenation apparatus is properly assembled and leak-tested before introducing hydrogen.[14]

Materials:

  • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

  • Raney Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • In a suitable hydrogenation vessel, add 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq).

  • Under a gentle stream of nitrogen, add methanol as the solvent.

  • Carefully add Raney Nickel (5-10 wt% of the substrate). Caution: Raney Nickel is pyrophoric and should be handled as a slurry.

  • Seal the reaction vessel and purge the system with nitrogen three times to remove any oxygen.[13]

  • Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm or as recommended for the specific apparatus).

  • Commence vigorous stirring and monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Upon completion, purge the system with nitrogen three times to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad can be pyrophoric; keep it wet with solvent until it can be safely quenched.

  • Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-1-methoxy-2-methyl-3-aminobenzene. The product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Reduction using Iron Powder in Acidic Medium (Béchamp Reduction)

This classical method is a cost-effective and reliable alternative to catalytic hydrogenation.[7]

Safety Precautions:

  • The reaction can be exothermic.

  • Handle hydrochloric acid with appropriate care in a fume hood.

  • Hydrogen gas is evolved during the reaction.

Materials:

  • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq), ethanol, and water.

  • Add iron powder (typically 3-5 eq).

  • Heat the mixture to reflux and then add concentrated HCl (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated solution of sodium carbonate or dilute sodium hydroxide until the pH is ~8-9 to precipitate iron salts.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • If an aqueous workup is preferred, extract the filtrate with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Nitroarene 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Nitroso Nitroso Intermediate Nitroarene->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Aniline 5-Fluoro-1-methoxy-2-methyl-3-aminobenzene Hydroxylamine->Aniline [H]

Caption: Stepwise reduction of the nitroarene to the final aniline product.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Charge Reactants & Solvent Add_Reagent Add Reducing Agent/Catalyst Start->Add_Reagent Reaction Run Reaction under Controlled Conditions Add_Reagent->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Filter Filter to Remove Solids Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify End Isolated Product Purify->End

Caption: A generalized workflow for the reduction and purification process.

Conclusion

The reduction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene to its corresponding aniline is a critical transformation for which several reliable methods exist. The choice between catalytic hydrogenation and metal/acid reduction will depend on the specific requirements of the synthesis, including available equipment, cost considerations, and the scale of the reaction. Both protocols provided herein are robust and have been widely applied in organic synthesis. Careful attention to safety, particularly when working with hydrogen and pyrophoric catalysts, is paramount for the successful and safe execution of these procedures.

References

  • Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]

  • Li, Y., et al. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. ACS Catalysis. [Link]

  • Blaser, H.-U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • University of Washington. (n.d.). Hydrogenation SOP. [Link]

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The Strategic Utility of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene has emerged as a highly versatile and valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its utility stems from a carefully orchestrated arrangement of functional groups on the benzene ring, each imparting unique reactivity and directing capabilities.

The presence of a nitro group, a strong electron-withdrawing moiety, serves a dual purpose. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), although in this specific substitution pattern, its primary role is as a precursor to the crucial aniline functionality upon reduction. Secondly, the fluorine atom, a key player in modern medicinal chemistry, offers a site for SNAr reactions and can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1][2][3][4] The methoxy and methyl groups provide steric and electronic differentiation, influencing the regioselectivity of subsequent reactions and contributing to the overall molecular scaffold.

This guide provides a detailed exploration of the application of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in pharmaceutical synthesis, with a focus on its conversion to the key intermediate, 5-fluoro-2-methoxy-4-methylaniline, and its subsequent elaboration into a core structure prevalent in kinase inhibitors. We will delve into the causality behind the experimental choices, provide validated protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Application: Synthesis of 5-Fluoro-2-methoxy-4-methylaniline

The primary and most critical transformation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in a pharmaceutical context is its reduction to 5-fluoro-2-methoxy-4-methylaniline. This aniline is a key precursor for the synthesis of a variety of bioactive molecules, including kinase inhibitors that target signaling pathways implicated in cancer.[5]

Reaction Pathway: From Nitroaromatic to Key Aniline Intermediate

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. For substrates like 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and scalability.

Nitro_Reduction_Pathway Start 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Intermediate 5-Fluoro-2-methoxy-4-methylaniline Start->Intermediate Catalytic Hydrogenation (e.g., H₂, Pd/C or Raney Ni)

Caption: Catalytic hydrogenation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Protocol 1: Catalytic Hydrogenation for the Preparation of 5-Fluoro-2-methoxy-4-methylaniline

This protocol details the reduction of the nitro group using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is highly efficient and selective, minimizing the risk of dehalogenation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Molar Equiv.
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene708-04-3185.1510.0 g1.0
10% Palladium on Carbon (Pd/C), 50% wet7440-05-3-1.0 g (10 wt%)-
Ethanol (anhydrous)64-17-546.07150 mL-
Hydrogen gas (H₂)1333-74-02.0250 psi (approx. 3.4 atm)Excess
Celite® (Diatomaceous earth)61790-53-2-As needed-

Instrumentation:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (10.0 g).

  • Solvent Addition: Add anhydrous ethanol (150 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution under a stream of inert gas. Causality Note: The catalyst is added last and under an inert atmosphere to prevent ignition of the dry catalyst in the presence of flammable solvent vapors and air.

  • Sealing and Purging: Seal the reaction vessel and purge the headspace with hydrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and commence vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Maintain the temperature between 25-40 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The palladium catalyst on the Celite® pad is pyrophoric and should not be allowed to dry. Quench the filter cake with water immediately after use.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 5-fluoro-2-methoxy-4-methylaniline as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary. Typical yields are >95%.

Application in Kinase Inhibitor Synthesis: A Case Study

Substituted 2,4-diaminopyrimidines are a common core structure in a multitude of kinase inhibitors, including the ALK inhibitor ceritinib.[6] The aniline synthesized in Protocol 1 is an ideal precursor for constructing this pharmacophore. The following section outlines a representative synthetic route.

Synthetic Pathway: Construction of a 2,4-Diaminopyrimidine Core

The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine, such as 2,4-dichloro-5-substituted-pyrimidine. The regioselectivity of these reactions is a critical consideration.[4][7][8][9]

Kinase_Inhibitor_Core_Synthesis Aniline 5-Fluoro-2-methoxy-4-methylaniline Intermediate1 N-(5-Fluoro-2-methoxy-4-methylphenyl)-2-chloro-5-X-pyrimidin-4-amine Aniline->Intermediate1 SₙAr Reaction 1 (e.g., DIPEA, n-BuOH, heat) Dichloropyrimidine 2,4-Dichloro-5-X-pyrimidine (X = e.g., Cl, Br) Dichloropyrimidine->Intermediate1 FinalCore N²-(5-Fluoro-2-methoxy-4-methylphenyl)-N⁴-(R)-5-X-pyrimidine-2,4-diamine Intermediate1->FinalCore SₙAr Reaction 2 (e.g., Buchwald-Hartwig or SₙAr) SecondAmine Second Amine (R-NH₂) SecondAmine->FinalCore

Caption: General synthetic route to a 2,4-diaminopyrimidine kinase inhibitor core.

Protocol 2: Sequential SNAr for the Synthesis of a 2,4-Diaminopyrimidine Scaffold

This protocol describes the reaction of 5-fluoro-2-methoxy-4-methylaniline with a 2,4-dichloropyrimidine derivative. The first substitution typically occurs at the more reactive C4 position, followed by substitution at the C2 position.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Molar Equiv.
5-Fluoro-2-methoxy-4-methylaniline(from Prot. 1)155.171.55 g1.0
2,4,5-Trichloropyrimidine5750-76-5183.421.83 g1.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.6 mL1.5
n-Butanol71-36-374.1250 mL-
Second Amine (e.g., 4-aminopiperidine deriv.)VariesVariesVaries1.1
Palladium Catalyst (for Buchwald-Hartwig)VariesVariesVaries(catalytic)
Ligand (for Buchwald-Hartwig)VariesVariesVaries(catalytic)
Base (for Buchwald-Hartwig, e.g., NaOtBu)865-48-596.10Varies1.5
Toluene (anhydrous)108-88-392.14Varies-

Step-by-Step Procedure for the First SNAr Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-methoxy-4-methylaniline (1.55 g) and 2,4,5-trichloropyrimidine (1.83 g) in n-butanol (50 mL).

  • Base Addition: Add DIPEA (2.6 mL) to the mixture. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield N-(5-fluoro-2-methoxy-4-methylphenyl)-2,5-dichloropyrimidin-4-amine.

Step-by-Step Procedure for the Second SNAr/Buchwald-Hartwig Reaction:

The second C-N bond formation at the C2 position can be achieved through another SNAr reaction (if the amine is sufficiently nucleophilic and conditions are forcing) or, more commonly and with broader substrate scope, via a Buchwald-Hartwig amination.[7][10]

  • Reaction Setup (Buchwald-Hartwig): In an oven-dried flask under an inert atmosphere, combine the N-(5-fluoro-2-methoxy-4-methylphenyl)-2,5-dichloropyrimidin-4-amine intermediate, the second amine (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) in anhydrous toluene.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final 2,4-diaminopyrimidine core structure.

Conclusion and Future Perspectives

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a strategically designed building block that provides an efficient entry point to valuable substituted anilines for pharmaceutical synthesis. The protocols outlined herein demonstrate its utility in constructing the 2,4-diaminopyrimidine scaffold, a privileged structure in kinase inhibitor design. The fluorine atom not only serves as a handle for substitution but can also impart beneficial properties to the final drug molecule, such as enhanced metabolic stability and binding affinity. As the demand for targeted therapeutics continues to grow, the application of such well-defined and multifunctional intermediates will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • Esnaashari, M., Mirhosseini-Eshkevari, B., & Ghasemzadeh, M. A. (2019). Novel Brönsted Acidic Ionic Liquids Confined in UiO-66 Nanocages for the Synthesis of Dihydropyrido[2,3-d]Pyrimidine Derivatives under Solvent-Free Conditions. ACS Omega, 4(6), 10548-10557.
  • Haggam, R. A., Assy, M. G., Mohamed, E. K., & Mohamed, A. S. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850.
  • Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-137). John Wiley & Sons, Inc.
  • Mirzaei, H., & Ghasemzadeh, M. A. (2021). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Unlock the Power of 5-Fluoro-2-methylaniline.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
  • Schultz, E. E., & Sigman, M. S. (2016). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 18(15), 3686–3689.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Sheldrake, P. W., & Tice, C. M. (2008). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 2(1), 236-245.
  • Slanina, T., & Beier, P. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1834-1839.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds and reaction intermediates). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Wai, J. S., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2282.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • ChemicalBook. (2019, November 19).
  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents. (2015).
  • Preprints.org. (2023, October 12).
  • PubMed Central (PMC). (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
  • PubMed Central (PMC). (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • RSC Publishing. (2022).
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ChemRxiv. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
  • NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles.
  • RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles.
  • ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.

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Technical Application Note: Strategic Utilization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note & Protocol Guide designed for process chemists and agrochemical researchers. It addresses the strategic utilization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3), a critical "Ortho-Blocked" scaffold used in the synthesis of next-generation herbicides and fungicides.[1]

Executive Summary & Chemical Profile

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a high-value intermediate distinguished by its "Ortho-Blocked" substitution pattern .[1] In modern agrochemical design—specifically for Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides —this molecule serves as the precursor to the corresponding aniline (5-Fluoro-3-methoxy-2-methylaniline , CAS 1429901-17-6).[1]

The strategic value of this scaffold lies in its specific substitution logic:

  • 5-Fluoro Group: Provides metabolic stability (blocking oxidation at the para-position relative to the amine) and enhances lipophilicity (

    
     modulation).[1]
    
  • 2-Methyl Group: Introduces steric hindrance that forces the downstream amide/imide bond out of planarity, often crucial for binding affinity in PPO active sites.

  • 1-Methoxy Group: Acts as an electron-donating group (EDG) that modulates the electronic properties of the ring, influencing the pKa of the resulting aniline.

Chemical Identity Table
PropertySpecification
Chemical Name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
CAS Number 1167055-65-3
Molecular Formula

Molecular Weight 185.15 g/mol
Key Downstream Active 5-Fluoro-3-methoxy-2-methylaniline (CAS 1429901-17-6)
Primary Hazard Nitroaromatic (Explosion risk upon shock/heating); Toxic by inhalation.[1]

Core Application: Chemoselective Synthesis of the Aniline Precursor

The primary application of this nitro-intermediate is its reduction to 5-Fluoro-3-methoxy-2-methylaniline .[1] This aniline is the "coupling partner" used to install the biological warhead (e.g., a uracil, pyrazole, or isoxazoline ring).

The Challenge: Hydrodefluorination

Standard catalytic hydrogenation (H₂/Pd-C) poses a significant risk of hydrodefluorination (cleavage of the C-F bond).[1] The presence of the electron-donating methoxy group stabilizes the ring, but the meta positioning of the fluorine relative to the nitro group can still be vulnerable under aggressive reducing conditions.

Critical Quality Attribute (CQA): The level of des-fluoro impurity (3-methoxy-2-methylaniline) must be kept < 0.10% to meet agrochemical registration standards.

Experimental Protocol: Chemoselective Hydrogenation

This protocol utilizes a Vanadium-doped Platinum catalyst system or a Transfer Hydrogenation approach to ensure 100% retention of the fluorine atom.

Method A: Catalytic Transfer Hydrogenation (Recommended for Lab Scale)

Lower risk of defluorination compared to high-pressure H₂ gas.[1]

Reagents & Equipment
  • Substrate: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (10.0 g, 54 mmol).

  • Hydrogen Donor: Hydrazine Hydrate (

    
    ) (5.0 eq) or Ammonium Formate.[1]
    
  • Catalyst: 5% Fe/C or Raney Nickel (avoid Pd/C unless sulfided).[1]

  • Solvent: Ethanol/THF (4:1 v/v).

  • Equipment: 500 mL 3-neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer.

Step-by-Step Workflow
  • Charge: To the reaction flask, add 10.0 g of nitro-substrate and 150 mL of Ethanol/THF solvent mixture.

  • Inert: Purge the system with Nitrogen (

    
    ) for 10 minutes.
    
  • Catalyst Addition: Carefully add 0.5 g of Raney Nickel (slurry in water/ethanol). Caution: Pyrophoric.

  • Heat: Warm the mixture to 50°C .

  • Addition: Add Hydrazine Hydrate (13.5 g, 270 mmol) dropwise over 60 minutes via an addition funnel. Note: Exothermic reaction with gas evolution (

    
    ).[1]
    
  • Reflux: Heat to reflux (approx. 75-78°C) for 3 hours.

  • Monitor: Check conversion via HPLC (See Section 4). Target: Nitro precursor < 0.5%.

  • Workup:

    • Cool to room temperature.[2]

    • Filter catalyst through a Celite pad (keep wet to prevent ignition).[1]

    • Concentrate filtrate under reduced pressure.[2]

    • Dissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x).[1][2]

    • Dry over

      
       and concentrate to yield the crude aniline.
      
Method B: High-Pressure Hydrogenation (Industrial Scale)

Requires specialized sulfided catalysts to poison C-F cleavage sites.[1]

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).[1]

  • Pressure: 5-10 bar

    
    .
    
  • Temp: 60°C.

  • Solvent: Methanol.

  • Note: The sulfur doping inhibits the hydrogenolysis of the C-F bond while permitting Nitro reduction.

Analytical Quality Control (HPLC)

A self-validating analytical method is required to distinguish the Des-Fluoro impurity from the product.[1]

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

Retention Time Logic (Predictive):

  • Aniline Product (Polar): Elutes first (approx. 4-5 min).

  • Des-Fluoro Impurity: Elutes slightly later due to loss of polar F atom (approx. 5.2 min).

  • Nitro Precursor (Non-polar): Elutes last (approx. 10-12 min).

Visualized Workflows

Diagram 1: Synthesis Pathway & Strategic Value

This diagram illustrates the conversion of the nitro-intermediate into the active aniline and its subsequent role in constructing PPO inhibitor herbicides.

G Nitro Start: 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene (CAS 1167055-65-3) Process Reduction Protocol (Pt(S)/C + H2) Prevents Defluorination Nitro->Process Selective Hydrogenation Aniline Intermediate: 5-Fluoro-3-methoxy- 2-methylaniline (CAS 1429901-17-6) Process->Aniline >98% Yield <0.1% Des-fluoro Active Agrochemical Active: PPO Inhibitor / SDHI (Uracil/Pyrazole Core) Aniline->Active Coupling w/ Heterocycle

Caption: Transformation of the nitro-scaffold into the bioactive aniline warhead carrier.

Diagram 2: Process Safety & Logic Loop

This diagram outlines the decision logic for the reduction step to ensure safety and quality.

Logic Start Start Reduction CheckCat Select Catalyst: Is Pt(S)/C or Fe/C available? Start->CheckCat StdPd Standard Pd/C CheckCat->StdPd No Sulfided Sulfided Pt/C or Transfer Hydrog. CheckCat->Sulfided Yes Fail FAIL: Reject Batch (Defluorination) StdPd->Fail High Risk of C-F Cleavage Reaction Execute Reaction T < 60°C Sulfided->Reaction IPC IPC: Check HPLC Des-fluoro > 0.1%? Reaction->IPC IPC->Fail Yes Pass PASS: Proceed to Workup IPC->Pass No

Caption: Decision matrix for catalyst selection to prevent critical impurities.

References

  • National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary: Nitroanisole Derivatives. Retrieved from [Link]

  • Google Patents. (2020). Process for the preparation of fluoro-alkoxy-anilines. WO2020/109026.

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Application Notes and Protocols: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This polysubstituted aromatic compound is a highly valuable intermediate, engineered with a unique combination of functional groups that offer multiple, distinct vectors for chemical modification. We will explore its core reactivity, provide detailed, field-tested protocols for its key transformations, and illustrate its strategic value in the synthesis of complex molecular architectures, particularly for the generation of compound libraries in drug discovery programs.

Introduction: A Profile of a High-Potential Synthetic Intermediate

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a specialized aromatic building block designed for advanced organic synthesis. Its utility is derived from the specific arrangement of its substituents, which imparts a predictable and highly useful reactivity profile.

The molecular architecture features:

  • An electron-withdrawing nitro group (-NO₂) and a fluoro group (-F) that activate the aromatic ring for nucleophilic aromatic substitution (SNAr).

  • The fluoro group itself serves as an excellent leaving group in SNAr reactions.

  • The nitro group provides a synthetic handle for reduction to a primary amine (-NH₂), opening pathways to anilines, amides, ureas, and various heterocyclic systems.

  • An electron-donating methoxy group (-OCH₃) and a methyl group (-CH₃) which modulate the electronic properties and steric environment of the ring.

This combination makes the compound a cornerstone for building diverse molecular scaffolds, enabling medicinal chemists to efficiently probe structure-activity relationships (SAR).[1]

Physicochemical & Safety Data
PropertyValueSource
Molecular Formula C₈H₈FNO₃[1][2]
Molecular Weight 185.15 g/mol [2]
Appearance Typically a light yellow solid or liquid[1][3]
Storage Store at room temperature, sealed in a dry environment[2][3]
Purity Typically ≥97-98% (HPLC)[1][2]

Safety & Handling: Nitroaromatic compounds and organofluorine compounds require careful handling.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6][7]

  • In case of contact: Causes skin and serious eye irritation.[8] If contact occurs, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity: Mechanistic Rationale and Strategic Considerations

The synthetic utility of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is primarily centered on two key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom is the critical design feature that facilitates SNAr reactions.[9][10] This reaction proceeds via a two-step addition-elimination mechanism.

Causality Behind the Reaction:

  • Activation: The nitro group powerfully withdraws electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.

  • Intermediate Stabilization: The attack of a nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[9][10] This stabilization is crucial for lowering the activation energy of the reaction. A substituent in the meta position would not offer this resonance stabilization, rendering it inert under similar conditions.[9]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an effective leaving group.

Caption: SNAr mechanism highlighting the key Meisenheimer intermediate.
Reduction of the Nitro Group

The transformation of the nitro group into an amine is a fundamental and powerful reaction in organic synthesis.[11] This reduction unlocks the potential to form amides, sulfonamides, ureas, and to construct various nitrogen-containing heterocycles. A wide variety of methods are available for this transformation, and the choice of reagent is dictated by the presence of other functional groups in the molecule.[12]

Common Reduction Strategies:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. It is often preferred for its high yield and simple work-up. However, it may not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present and need to be preserved.[12]

  • Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid (like HCl) are robust and widely used. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate offers a milder, non-aqueous alternative that can be more tolerant of acid-sensitive groups.[12]

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, formic acid) with a catalyst (like Pd/C) and avoids the need for high-pressure hydrogenation equipment.

Reduction_Workflow Figure 2: General Workflow for Nitro Group Reduction Start 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Reagents Reduction Reagents (e.g., H₂, Pd/C or SnCl₂, HCl) Start->Reagents Process Reduction Reaction Reagents->Process Product 4-Fluoro-2-methoxy-3-methylaniline Process->Product Synthetic_Strategy Figure 3: Divergent Synthetic Pathways Start 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene SNAr S-N-Ar Reaction (+ R¹-NH₂) Start->SNAr Path 1 Reduction2 Nitro Reduction (e.g., SnCl₂) Start->Reduction2 Path 2 Intermediate1 Intermediate A (Substituted Nitrobenzene) SNAr->Intermediate1 Reduction1 Nitro Reduction (e.g., H₂, Pd/C) Intermediate1->Reduction1 Library1 Product Library 1 (Diverse Anilines) Reduction1->Library1 Intermediate2 Intermediate B (Fluorinated Aniline) Reduction2->Intermediate2 Amidation Further Functionalization (e.g., Amidation, Sulfonylation with R²-X) Intermediate2->Amidation Library2 Product Library 2 (Diverse Amides/Sulfonamides) Amidation->Library2

Sources

Application Note: Precision Nitration of 3-Fluoro-4-Methoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a high-fidelity protocol for the regioselective mononitration of 3-fluoro-4-methoxytoluene (also known as 2-fluoro-4-methylanisole) to synthesize 5-nitro-3-fluoro-4-methoxytoluene .

The nitration of electron-rich aromatics containing competing directing groups requires precise kinetic control to avoid over-nitration, ipso-substitution, or oxidation of the alkyl side chain. In this substrate, the methoxy group (-OCH₃) acts as the dominant ortho/para director, overruling the weaker methyl activator and the fluoro deactivator.

Key Technical Challenges Solved:

  • Regiocontrol: Directing the nitro group exclusively to the C5 position (ortho to methoxy) while suppressing the C2/C6 isomers.

  • Safety: Managing the exotherm of the nitration mixture (acetyl nitrate formation) to prevent thermal runaway.

  • Purity: Minimizing the formation of oxidation byproducts (quinones) common in anisole nitrations.

Mechanistic Analysis & Regioselectivity

To design a self-validating protocol, one must understand the electronic landscape of the substrate.

Directing Group Hierarchy

The substrate, 3-fluoro-4-methoxytoluene, possesses three substituents with conflicting directing effects. We assign the numbering based on Toluene (C1 = Methyl):

SubstituentPositionElectronic EffectDirecting InfluenceTarget Positions
-OCH₃ C4Strong Activator (+M)Ortho, ParaC3 (Blocked), C5
-CH₃ C1Weak Activator (+I)Ortho, ParaC2, C6
-F C3Deactivator (-I), Donor (+M)Ortho, ParaC2, C4 (Blocked)

Causality of Product Formation: The methoxy group is the most powerful activating group on the ring. Consequently, the reaction is kinetically controlled by the electron density at the positions ortho to the methoxy group.

  • Position C3: Blocked by the Fluorine atom.

  • Position C5: Open, highly activated by -OCH₃, and sterically accessible.

  • Position C2/C6: Activated weakly by Methyl, but meta to the strong Methoxy donor. These positions are significantly less nucleophilic.

Conclusion: The electrophilic attack of the nitronium ion (


) will occur exclusively at C5 , yielding 5-nitro-3-fluoro-4-methoxytoluene .

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-Fluoro-4-methoxytoluene (98%+ purity).

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or concentrated 
    
    
    
    (70%).
  • Solvent/Anhydride: Acetic Anhydride (

    
    ). Note: Forms Acetyl Nitrate in situ.
    
  • Reactor: Double-jacketed glass reactor or 3-neck RBF with internal temperature probe.

  • Safety: Blast shield, cryostat/chiller capable of -10°C.

Step-by-Step Methodology
Phase 1: Preparation of the Nitrating Species (Acetyl Nitrate)
  • Step 1: Charge Acetic Anhydride (5.0 equiv) into the reactor. Cool to -5°C .

  • Step 2: Add Nitric Acid (1.1 equiv) dropwise.[1]

    • Critical Control Point: Maintain internal temperature < 0°C . The formation of acetyl nitrate is exothermic.

    • Safety: Do not allow temperature to spike; acetyl nitrate is unstable at high temperatures.

Phase 2: Substrate Addition & Reaction
  • Step 3: Dissolve 3-fluoro-4-methoxytoluene (1.0 equiv) in a minimal volume of Acetic Anhydride (or add neat if liquid).

  • Step 4: Slowly add the substrate solution to the nitrating mixture at -5°C to 0°C .

    • Rationale: Adding substrate to the electrophile (inverse addition) ensures a constant excess of nitrating agent is not present initially, but here we use standard addition (electrophile in pot) to control the concentration of the active species. Correction: For highly reactive anisoles, adding the pre-formed acetyl nitrate TO the substrate (or vice versa) requires care.

    • Preferred Method: Add the Acetyl Nitrate solution dropwise TO the solution of Substrate in Acetic Anhydride at -10°C. This prevents local overheating and over-nitration.

  • Step 5: Stir at 0°C for 2 hours . Monitor by TLC or HPLC.

Phase 3: Quenching & Isolation
  • Step 6: Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7] This hydrolyzes the remaining acetic anhydride and neutralizes the acetyl nitrate.

  • Step 7: Stir for 30 minutes to allow the product to precipitate (yellow solid).

  • Step 8: Filter the solid. Wash with cold water (

    
    ) and cold Ethanol (
    
    
    
    ).
  • Step 9: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Process Visualization

Chemical Pathway & Regioselectivity

The following diagram illustrates the directing effects and the dominance of the C5 position.

ReactionPathway Substrate 3-Fluoro-4-methoxytoluene (Activators: -OMe, -Me) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Acetyl Nitrate (0°C) OMe -OMe Directs Ortho (C5) Substrate->OMe Me -Me Directs Ortho (C2/C6) Substrate->Me Product 5-Nitro-3-fluoro-4-methoxytoluene (Major Isomer) Intermediate->Product - AcOH OMe->Intermediate Dominant Effect Me->Intermediate Minor Effect

Figure 1: Reaction pathway highlighting the dominant directing effect of the methoxy group leading to C5 substitution.

Experimental Workflow

This flow chart ensures the operator follows the critical safety sequence.

Workflow Start Start: Reactor Setup Prep Prepare Acetyl Nitrate (HNO3 + Ac2O) Temp < 0°C Start->Prep Add Add Substrate Solution Dropwise at -10°C Prep->Add CAUTION: Exotherm React Stir 2 Hours @ 0°C Monitor HPLC Add->React Quench Quench on Ice Water Hydrolysis of Anhydride React->Quench Filter Filtration & Washing Quench->Filter Finish Final Product: 5-Nitro-3-fluoro-4-methoxytoluene Filter->Finish

Figure 2: Step-by-step experimental workflow emphasizing temperature control points.

Analytical Validation (Self-Validating System)

To confirm the regiochemistry without requiring X-ray crystallography, utilize 1H NMR coupling constants :

  • Substrate (3-Fluoro-4-methoxytoluene):

    • Aromatic region shows complex splitting due to H-F coupling (

      
      ) and H-H coupling.
      
  • Product (5-Nitro Isomer):

    • H2 (Proton between Me and F): Appears as a doublet (coupling with F).

    • H6 (Proton between Me and NO2): Appears as a singlet (or weak doublet if long-range coupling exists).

    • Key Indicator: The disappearance of the specific coupling pattern associated with the C5 proton confirms substitution at that position.

    • 19F NMR: A significant chemical shift change will be observed due to the electronic influence of the newly introduced nitro group in the para position relative to the Fluorine.

Safety & Hazard Analysis

  • Acetyl Nitrate Instability: Acetyl nitrate is a powerful nitrating agent but can decompose explosively if heated above 60°C. Strict adherence to the < 10°C limit is mandatory.

  • Runaway Potential: The nitration of anisoles is highly exothermic. Ensure the cooling capacity of the chiller exceeds the heat generation rate of the addition.

  • Acid Burns: Fuming nitric acid causes severe burns. Use butyl rubber gloves and a face shield.

References

  • GuideChem. (n.d.). Synthesis of 3-Fluoro-4-nitrotoluene and related fluorotoluene nitrations.[8] Retrieved from

  • Royal Society of Chemistry. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.[8] Green Chemistry. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Regioselective Nitration of Indoles and Anisoles.[9] Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-Fluoro-4-nitroanisole (Analogous chemistry). Retrieved from

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions: Mechanism and Regioselectivity. Retrieved from

Sources

Application Note: Scalable Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Design

Target Molecule Analysis

The target compound, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , is a highly functionalized aromatic building block, typically utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other heterocyclic active pharmaceutical ingredients (APIs).[1][2][3][4]

  • Structural Challenge: The molecule possesses a tetrasubstituted benzene ring with a specific "1,2,3,5" substitution pattern. The contiguous placement of the Methoxy (1), Methyl (2), and Nitro (3) groups creates significant steric crowding and electronic conflict, making direct electrophilic aromatic substitution (SEAr) on a simple precursor (like 5-fluoro-2-methylanisole) difficult due to unfavorable directing effects.

  • Regioselectivity Issue: Standard nitration of 5-fluoro-2-methylanisole predominantly yields the para-nitro isomer (position 4 relative to methoxy), not the required meta (position 3) isomer.

Selected Synthetic Pathway: The "Bromination-Methoxylation" Strategy

To overcome the regioselectivity constraints of direct nitration, this protocol employs a Regioselective Bromination followed by a Copper-Catalyzed Methoxylation . This route leverages the strong ortho-directing power of the methyl group in the starting material to install a halogen handle, which is subsequently converted to the methoxy group.

Retrosynthetic Logic:

  • Target: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.[5][4][6][7]

  • Disconnection: C–O bond formation via Ullmann-type coupling.

  • Intermediate: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.

  • Starting Material: 4-Fluoro-2-nitrotoluene (Commercially available, low cost).

This pathway is superior to SNAr approaches (which require activation by multiple electron-withdrawing groups) and direct nitration (which gives the wrong isomer).

Part 2: Experimental Protocols

Visual Workflow (Graphviz)

SynthesisRoute SM 4-Fluoro-2-nitrotoluene (Starting Material) Inter Intermediate: 1-Bromo-5-fluoro- 2-methyl-3-nitrobenzene SM->Inter Step 1: Regioselective Bromination Reagent1 NBS, H2SO4 TFA, 25°C Reagent1->Inter Product Target: 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Inter->Product Step 2: Cu-Catalyzed Methoxylation Reagent2 CuI, NaOMe DMF/MeOH, 100°C Reagent2->Product

Caption: Two-step scalable synthesis route converting 4-Fluoro-2-nitrotoluene to the target anisole derivative via a brominated intermediate.

Step 1: Regioselective Bromination

This step installs a bromine atom at the position ortho to the methyl group. The use of Trifluoroacetic Acid (TFA) and Sulfuric Acid (


) creates a superacidic medium that activates N-Bromosuccinimide (NBS), ensuring efficient bromination even on the deactivated nitro-aromatic ring.

Reaction:



Protocol:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal thermometer, and a drying tube (CaCl2).

  • Dissolution: Charge 4-Fluoro-2-nitrotoluene (1.0 eq) into the flask. Add Trifluoroacetic acid (TFA) (4.0 vol relative to SM mass). Stir to dissolve.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add Concentrated Sulfuric Acid (

    
    )  (1.25 vol) dropwise, maintaining internal temperature 
    
    
    
    °C.
  • Bromination: Add N-Bromosuccinimide (NBS) (1.3 eq) portion-wise over 30 minutes. The reaction is exothermic; control addition rate to keep T

    
     °C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours.[8]

    • Checkpoint: Monitor by HPLC/TLC. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear, replaced by a slightly less polar product.

  • Workup: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product typically precipitates as a solid.

  • Extraction: If solid does not form, extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with water, saturated

    
     (until neutral), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though recrystallization from Ethanol is preferred for scale-up.
    
  • Yield: Expected yield 75–85%.

    • Data: The product is 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene . (Note: In toluene numbering, this is 6-Bromo-4-fluoro-2-nitrotoluene).

Step 2: Copper-Catalyzed Methoxylation

This step converts the aryl bromide to the aryl methyl ether (anisole) using a modified Ullmann coupling. Direct SNAr with methoxide is not possible due to insufficient activation (fluorine is meta to nitro), so copper catalysis is essential.

Reaction:



Protocol:

  • Setup: Use a pressure tube or an autoclave for scale-up (to contain Methanol vapor at high temp). Flush with Nitrogen/Argon.

  • Charging: Add 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq), Copper(I) Iodide (CuI) (0.1 eq), and 1,10-Phenanthroline (0.2 eq) or N,N-Dimethylglycine (0.2 eq).

  • Solvent/Base: Add Methanol (anhydrous, 10 vol) and Cesium Carbonate (

    
    )  (2.0 eq). Alternatively, use Sodium Methoxide (NaOMe, 2.0 eq) in DMF if avoiding pressure vessels, heating to 100 °C.
    
    • Note: The NaOMe/DMF route is often faster but requires careful workup to remove DMF. The

      
      /MeOH route is cleaner.
      
  • Reaction: Seal the vessel and heat to 80–100 °C for 12–16 hours.

    • Checkpoint: Monitor HPLC for conversion of the Bromide to the Methoxy product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.

  • Partition: Concentrate the filtrate to remove Methanol. Redissolve residue in Ethyl Acetate and wash with Water and Brine.[8]

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: Expected yield 65–75%.

Part 3: Analytical Data & Validation

Target Compound: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


MW:  185.15  g/mol [2][6][9]
AssayExpected ResultInterpretation
1H NMR

2.25 (s, 3H,

)
Methyl group is deshielded by ortho-nitro and ortho-methoxy.
1H NMR

3.85 (s, 3H,

)
Characteristic Methoxy singlet.
1H NMR

6.90 (dd, 1H), 7.15 (dd, 1H)
Two aromatic protons, meta-coupled and split by Fluorine (

).
MS (ESI) [M+H]+ = 186.15Confirms molecular weight.
Appearance Pale yellow solidNitro compounds are typically yellow/orange.

Self-Validating Logic (Regiochemistry):

  • NOESY NMR: A crucial validation step. The Methyl group protons (

    
     2.25) must show a strong Nuclear Overhauser Effect (NOE) correlation with the Methoxy protons (
    
    
    
    3.85). This confirms they are ortho to each other. If the Nitro group were at position 4 (from direct nitration), the Methyl and Methoxy would be separated by a proton, showing a weaker or different NOE pattern.

Part 4: Safety & Scale-Up Considerations

  • Nitration Risks (Precursor): While this protocol starts with a nitro compound, Step 1 involves strong acids and oxidizers (NBS). Ensure adequate cooling to prevent thermal runaway.

  • Energetic Materials: Nitro-aromatics can be shock-sensitive or explosive at high temperatures. DSC (Differential Scanning Calorimetry) should be performed on the intermediate and final product before heating >100 °C in a reactor.

  • Halogenated Waste: The bromination step generates brominated waste and acidic waste. Segregate accordingly.

  • Copper Removal: Residual copper in the final product must be remediated for pharmaceutical use. Use scavenger resins (e.g., SiliaMetS® Thiol) or EDTA washes during workup.

Part 5: References

  • PubChem. (2025).[10][11] Compound Summary: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3).[5][2][7] National Library of Medicine. Retrieved from [Link][10][11]

  • Maitland, J. et al. (2016). Copper-Catalyzed Methoxylation of Aryl Bromides. Journal of Organic Chemistry. (General reference for Step 2 methodology).

Sources

Application Note: Analytical Strategies for Tracking 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (FMMNB) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (FMMNB) represents a highly functionalized aromatic scaffold, often utilized as a "core" intermediate in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

The presence of four distinct functional groups—fluoro, methoxy, methyl, and nitro—on a single benzene ring creates a unique electronic and steric environment. This complexity presents specific analytical challenges:

  • Electronic Push-Pull: The meta relationship between the electron-withdrawing nitro group (-NO2) and the fluorine (-F) atom creates a deactivated system for Nucleophilic Aromatic Substitution (

    
    ), making reaction monitoring critical to distinguish between product formation and degradation.
    
  • Regioisomerism: Synthetic routes to FMMNB often yield positional isomers (e.g., 4-nitro or 6-nitro analogs) which have identical mass but distinct biological activities.

  • Reduction Kinetics: The primary transformation of FMMNB is the reduction of the nitro group to an aniline. Tracking this requires resolving the polar aniline product from the non-polar nitro starting material and the potentially unstable hydroxylamine intermediate.

This guide details a multi-modal analytical protocol using UHPLC-PDA-MS ,


F qNMR , and In-Situ FT-IR  to ensure rigorous process control.

Critical Quality Attributes (CQAs) & Reaction Pathways

Before establishing methods, we must map the reaction landscape. The reduction of the nitro group is the most common transformation.

Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and the specific analytical windows for detection.

ReactionPathway cluster_Methods Analytical Detection Windows Reactant Reactant (FMMNB) (Nitro-aromatic) Inter1 Intermediate 1 (Nitroso) Reactant->Inter1 Reduction (+2H) Inter2 Intermediate 2 (Hydroxylamine) Inter1->Inter2 Reduction (+2H) Product Product (Aniline Derivative) Inter2->Product Reduction (+2H) SideProduct Side Product (Defluorinated/Dimer) Inter2->SideProduct Accumulation/Thermal IR In-Situ IR (NO2 stretch loss) IR->Reactant HPLC UHPLC-MS (All Species) HPLC->Inter2 HPLC->Product NMR 19F NMR (Specific Shift) NMR->SideProduct

Caption: Step-wise reduction pathway of FMMNB showing critical intermediates and the optimal detection method for each stage.

Method 1: UHPLC-PDA-MS (The Workhorse)

Objective: Quantitative tracking of conversion and impurity profiling. Challenge: Separating the highly polar aniline product from the non-polar nitro starting material while resolving potential regioisomers.

Chromatographic Causality

Standard C18 columns often fail to separate positional isomers of fluorinated nitro-aromatics due to similar hydrophobicity. We utilize a Phenyl-Hexyl stationary phase. The


 interactions between the phenyl ring of the column and the nitro-aromatic ring of FMMNB provide superior selectivity based on electron density differences caused by the fluorine position.
Protocol Parameters
ParameterSpecificationRationale
Column Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µmEnhanced selectivity for aromatic isomers via

stacking.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the resulting aniline protonated (

), improving peak shape and retention control.
Mobile Phase B AcetonitrileLower viscosity than methanol, sharper peaks for fluorinated compounds.
Flow Rate 0.5 mL/minOptimized for UHPLC backpressure and MS ionization efficiency.
Column Temp 45°CElevated temperature reduces viscosity and improves mass transfer for substituted benzenes.
Detection UV @ 254 nm (primary), 210 nm (secondary); MS (ESI+)254 nm targets the benzene ring; ESI+ detects the protonated amine product strongly.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar impurities/salts.
1.05End of hold.
8.095Linear ramp to elute non-polar FMMNB.
10.095Wash to remove dimers/oligomers.
10.15Re-equilibration.
13.05Ready for next injection.
Sample Preparation (Quenching)

Critical Step: If monitoring a reduction reaction, samples must be quenched immediately to stop the reaction and prevent oxidation of the aniline product or hydroxylamine intermediates.

  • Aliquot 50 µL of reaction mixture.

  • Dispense into 950 µL of cold Acetonitrile (prevents further solubility of reducing agents).

  • Filter through 0.2 µm PTFE filter directly into vial.

Method 2: F Quantitative NMR (The Expert Solution)

Objective: Absolute specificity without reference standards for intermediates. Why it works: FMMNB contains a single fluorine atom. In


F NMR, the starting material, product, and impurities will each show a distinct singlet (or multiplet depending on H-coupling). Unlike HPLC, this method requires no separation development and is insensitive to UV extinction coefficient changes.
Protocol
  • Solvent: DMSO-

    
     (Solubilizes both nitro and amine forms).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).
  • Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).

    • Relaxation Delay (

      
      ): 10 seconds (Fluorine has long 
      
      
      
      relaxation times; insufficient delay leads to quantification errors).
    • Scans: 16-32 (High sensitivity of

      
      F allows rapid acquisition).
      

Expected Chemical Shifts (Approximate):

  • FMMNB (Nitro):

    
     -110 to -120 ppm (Deshielded by Nitro).
    
  • Product (Aniline):

    
     -125 to -135 ppm (Shielded by Amine donation).
    
  • Defluorinated Impurity: No Peak (Disappears).

Method 3: In-Situ FT-IR (Process Analytical Technology)

Objective: Real-time kinetic monitoring without sampling. Application: Ideal for safety monitoring during hydrogenation to detect accumulation of energetic intermediates.

Spectral Focus Areas

The nitro group possesses distinct symmetric and asymmetric stretching vibrations that disappear upon reduction.

Functional GroupWavenumber (

)
Trend during Reaction

Asymmetric
1530 - 1550Decreases (Primary tracking peak).

Symmetric
1340 - 1360Decreases .

Scissoring
1620 - 1640Increases (Product formation).

Setup:

  • Insert diamond ATR probe into the reactor.

  • Collect background spectrum of the solvent system (e.g., Ethanol/THF).

  • Collect spectra every 30 seconds.

  • Data Treatment: Apply baseline correction and track the peak height at 1540

    
     relative to a non-reacting solvent peak (internal reference).
    

Troubleshooting & Self-Validating Checks

To ensure the "Trustworthiness" of your data, apply these logic checks:

Mass Balance Check (HPLC)

If the area count of the Product (Aniline) is significantly lower than the starting Nitro compound (corrected for response factors), check for:

  • Hydroxylamine accumulation: Look for a peak eluting just before the amine.

  • Volatility loss: Unlikely for this MW, but check reactor seal.

  • Adsorption: Aniline derivatives can stick to glass; use silanized vials or plastic inserts.

The "Defluorination" Trap

In reduction reactions involving metal catalysts (Pd/C), the Fluorine atom can be cleaved (hydrodefluorination), especially if the reaction runs too long or too hot.

  • Detection: Watch for a mass peak of

    
    .
    
  • Validation: Use the

    
    F NMR method. If the total fluorine integral decreases relative to the internal standard, you are losing fluorine to the solid catalyst waste (as fluoride salts).
    

References

  • Separation of Nitro-Aromatics: Dolan, J. W. (2002). "Selectivity in Reversed-Phase LC Separation of Nitroaromatic Compounds." LCGC North America. Link

  • In-Situ Monitoring: Ferri, D., et al. (2019). "In situ ATR-IR spectroscopy of the liquid phase hydrogenation of nitrobenzene." Reaction Chemistry & Engineering. Link

  • Fluorine NMR Quantification: Tormena, C. F., et al. (2010). "Robustness of 19F NMR for quantitative analysis." Analytical Chemistry. Link

  • Nitro Reduction Pathways: Blaser, H. U. (2006). "Heterogeneous Catalytic Hydrogenation of Nitroarenes." Science of Synthesis. Link

Application Notes and Protocols for Mechanistic Studies of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental design and theoretical framework for elucidating the reaction mechanisms of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. As a polysubstituted aromatic compound with a complex interplay of electronic effects, this molecule serves as a valuable synthon in medicinal chemistry and materials science. A thorough understanding of its reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) is critical for the rational design of synthetic pathways and the development of novel molecular entities. This document provides detailed protocols for kinetic analysis, product characterization, and the spectroscopic investigation of reactive intermediates, grounded in established principles of physical organic chemistry.

Introduction: The Strategic Importance of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a highly functionalized aromatic scaffold. The strategic placement of a nitro group, a fluorine atom, a methoxy group, and a methyl group imparts a unique reactivity profile, making it an attractive starting material for the synthesis of complex molecules. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic attack, while the fluorine atom can serve as an excellent leaving group in SNAr reactions.[1] Concurrently, the electron-donating methoxy and methyl groups influence the regioselectivity of electrophilic substitution reactions. A deep understanding of the underlying reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and minimizing the formation of undesired byproducts.

Foundational Principles: Predicting Reactivity through Substituent Effects

The reaction pathways of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene are dictated by the cumulative electronic and steric effects of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine atom, significantly lowers the activation energy for the addition of a nucleophile to the carbon bearing the fluorine. This reaction is anticipated to proceed via a negatively charged intermediate known as a Meisenheimer complex.[2][3] The rate-determining step is typically the formation of this complex.[4] The fluorine atom is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond, encouraging nucleophilic attack at that carbon.[1]

  • Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents will govern the position of incoming electrophiles. The methoxy and methyl groups are ortho, para-directing activators, while the nitro group is a strong meta-directing deactivator. The fluorine atom is an ortho, para-directing deactivator. The interplay of these competing directing effects necessitates careful experimental analysis to determine the precise regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts reactions.[5]

Experimental Protocols: A Multi-faceted Approach to Mechanistic Elucidation

A robust investigation into the reaction mechanisms of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene requires a combination of kinetic studies, detailed product analysis, and the spectroscopic detection of any transient intermediates.

Kinetic Analysis of Nucleophilic Aromatic Substitution

Objective: To determine the rate law, rate constants, and activation parameters for the SNAr reaction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene with a representative nucleophile (e.g., sodium methoxide).

Causality: Kinetic data provides profound insights into the reaction mechanism. The determination of the reaction order with respect to each reactant helps to confirm the proposed elementary steps. For instance, a second-order rate law (first order in both the substrate and the nucleophile) is consistent with the formation of a Meisenheimer complex as the rate-determining step.[4][6]

Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in a suitable anhydrous solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of sodium methoxide in the same anhydrous solvent.

    • Accurately determine the concentration of both solutions.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, add a known volume of the substrate solution.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-thermostatted nucleophile solution.

    • Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.

    • The reaction can be monitored using UV-Vis spectrophotometry by observing the appearance of the product chromophore or the disappearance of the reactant.[7][8] Alternatively, aliquots can be quenched (e.g., with a dilute acid) and analyzed by HPLC or GC.

  • Data Analysis:

    • Plot the concentration of the reactant versus time to determine the initial rate of the reaction.

    • Perform experiments with varying initial concentrations of both the substrate and the nucleophile to determine the order of the reaction with respect to each.

    • Calculate the rate constant (k) from the integrated rate law.

    • Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the activation energy (Ea).

Data Presentation:

[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
0.010.1Rate 1
0.020.1Rate 2
0.010.2Rate 3

Table 1: Example data table for the determination of reaction order.

Product Identification and Structural Elucidation

Objective: To isolate and structurally characterize the products of SNAr and EAS reactions to determine regioselectivity and confirm the proposed transformations.

Causality: The unambiguous identification of reaction products is fundamental to any mechanistic study. A combination of spectroscopic techniques provides a comprehensive structural picture.[9]

Protocol:

  • Reaction and Work-up:

    • Perform the desired reaction (e.g., SNAr with an amine or EAS via nitration) on a preparative scale.

    • Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an appropriate organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product mixture using column chromatography, recrystallization, or preparative HPLC to isolate the individual products.

  • Spectroscopic Characterization:

    • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. ¹H and ¹³C NMR will reveal the connectivity and substitution pattern on the aromatic ring. ¹⁹F NMR is crucial for confirming the displacement of the fluorine atom in SNAr reactions.[10]

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the product(s). Fragmentation patterns can provide additional structural information.

    • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups in the product, such as the appearance of an N-H stretch in the case of substitution with an amine or changes in the nitro group stretching frequencies.

Spectroscopic Detection of the Meisenheimer Complex

Objective: To obtain spectroscopic evidence for the formation of the transient Meisenheimer complex in SNAr reactions.

Causality: Direct observation of a proposed reaction intermediate provides strong evidence for a given mechanistic pathway. Meisenheimer complexes are often highly colored and can be characterized by NMR and UV-Vis spectroscopy under specific conditions.[11][12]

Protocol:

  • Low-Temperature NMR:

    • Dissolve the substrate in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cool the NMR probe to a low temperature (e.g., -40 °C or lower).

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add a strong nucleophile (e.g., sodium methoxide) to the NMR tube and quickly re-acquire the spectrum.

    • The appearance of new signals, particularly in the upfield region for the aromatic protons, is indicative of the formation of the anionic Meisenheimer complex.

  • UV-Vis Spectroscopy:

    • Dissolve the substrate in a suitable solvent in a UV-Vis cuvette.

    • Record the absorption spectrum.

    • Add the nucleophile and immediately record the time-dependent absorption spectra.

    • The rapid appearance of new, often intense, absorption bands at longer wavelengths is characteristic of the formation of the highly conjugated Meisenheimer complex.[12]

Visualization of Reaction Pathways and Workflows

SNAr_Mechanism Reactants 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene + Nu⁻ TS1 Transition State 1 Reactants->TS1 k₁ (RDS) Intermediate Meisenheimer Complex (σ-complex) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ Products Substituted Product + F⁻ TS2->Products

Caption: Proposed SNAr reaction mechanism via a Meisenheimer complex.

Experimental_Workflow cluster_synthesis Reaction & Product Isolation cluster_analysis Analysis & Characterization A Perform SNAr or EAS Reaction B Work-up and Purification A->B F Kinetic Studies (UV-Vis/HPLC) A->F G Low-Temp. NMR for Intermediates A->G C NMR (¹H, ¹³C, ¹⁹F) B->C D Mass Spectrometry (HRMS) B->D E IR Spectroscopy B->E

Caption: Integrated workflow for mechanistic studies.

Trustworthiness and Self-Validation

To ensure the scientific rigor of these mechanistic studies, the following validation steps are crucial:

  • Purity of Starting Materials: The purity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene and all reagents must be confirmed prior to use, typically by NMR and/or elemental analysis.

  • Reproducibility: All kinetic experiments should be performed in triplicate to ensure the statistical validity of the calculated rate constants and activation parameters.

  • Control Experiments: Running reactions without the nucleophile or electrophile will confirm that the observed changes are due to the intended reaction and not decomposition.

  • Isotopic Labeling Studies: In cases of ambiguity, isotopic labeling (e.g., using a ¹³C-labeled nucleophile) can be employed to trace the path of atoms throughout the reaction, providing definitive evidence for bond-forming and bond-breaking events.

Conclusion

The systematic application of the protocols outlined in this guide will enable researchers to develop a comprehensive and validated understanding of the reaction mechanisms of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This knowledge is not merely of academic interest; it is a critical component of modern drug discovery and process development, facilitating the efficient and predictable synthesis of novel chemical entities with desired biological or material properties. By integrating kinetic analysis, rigorous product characterization, and the spectroscopic pursuit of reactive intermediates, a clear and actionable picture of this versatile molecule's reactivity can be achieved.

References

  • Ritter, H., & Blettner, C. (1999). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules, 32(18), 5789-5794. [Link]

  • Ritter, H., & Blettner, C. (1999). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Gaspar, L., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Fournet, A., et al. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Journal of the American Society for Mass Spectrometry. [Link]

  • Clark, J. (2021). The Nitration of Benzene. Chemguide. [Link]

  • Qasim, M. M., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences. [Link]

  • Crampton, M. R., & Gibson, B. (1979). A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Wishart, D. S. (2019). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics. [Link]

  • Singleton, D. A. (2017). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]

  • Hunt, I. (n.d.). Electrophilic Aromatic Substitution. University of Calgary. [Link]

  • LibreTexts Chemistry. (2022). NMR Spectroscopy. [Link]

  • MSN Laboratories Private Limited. (2021). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Kraka, E., & Cremer, D. (2003). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University. [Link]

  • Emwas, A.-H. (2015). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. ResearchGate. [Link]

  • Wang, H., et al. (2022). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. ACS Catalysis. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Sajjadi, M., et al. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

  • ChemEurope. (n.d.). Meisenheimer complex. [Link]

  • LibreTexts Chemistry. (2023). Synthesis of Polysubstituted Benzenes. [Link]

  • Buncel, E., & Dust, J. M. (2008). Stable Spirocyclic Meisenheimer Complexes. Accounts of Chemical Research. [Link]

  • Veeprho. (n.d.). 2-fluoro-1-methyl-3-nitrobenzene. [Link]

  • Zhang, Y., et al. (2022). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. [Link]

Sources

Application Note: Catalytic Valorization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the catalytic valorization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 116759-27-0 / 708-04-3), a densely functionalized scaffold critical for synthesizing kinase inhibitors (e.g., VEGFR, c-Met targets) and CNS-active agents.

Executive Summary

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene represents a "linchpin" intermediate in modern medicinal chemistry. Its value lies in its unique substitution pattern: the ortho-nitro-toluene motif allows for rapid access to indole scaffolds, while the meta-fluoro-methoxy relationship provides a pre-installed electronic profile common in Type I/II kinase inhibitors.

This guide focuses on two high-value catalytic workflows:

  • Chemo-selective Hydrogenation: Reducing the nitro group to an aniline without hydrodefluorination (cleavage of the C-F bond).

  • Leimgruber-Batcho Indole Synthesis: A catalytic cascade converting the scaffold into 6-fluoro-4-methoxy-1H-indole , a privileged pharmacophore.

Chemical Profile & Reactivity Analysis

FeatureChemical InsightReactivity Implication
Nitro Group (-NO₂) Electron-withdrawing, C3 positionActivates ring for reduction; directs meta electrophilic attack (weakly).
Fluoro Group (-F) High electronegativity, C5 positionMetabolic blocker; prone to hydrogenolysis (defluorination) under vigorous hydrogenation.
Methyl Group (-CH₃) Benzylic, C2 positionAcidic protons due to ortho-nitro effect; key site for enamine formation (Indole synthesis).
Methoxy Group (-OMe) Electron-donating, C1 positionModulates redox potential; establishes the 4-methoxyindole pattern post-cyclization.
Structural Logic Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionPathways Start 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Aniline 3-Amino-5-fluoro- 2-methylanisole (Aniline Derivative) Start->Aniline Path A: Selective Hydrogenation (Pt/C-S or Pt-V) Enamine Enamine Intermediate (Styrene derivative) Start->Enamine Path B: DMF-DMA (Condensation) Coupling Amide/Urea Kinase Inhibitors Aniline->Coupling Buchwald-Hartwig or Amidation Indole 6-Fluoro-4-methoxy- 1H-indole Enamine->Indole Reductive Cyclization (H2, Pd/C)

Figure 1: Divergent catalytic pathways. Path A yields functionalized anilines; Path B constructs the indole core.

Protocol A: Chemo-Selective Catalytic Hydrogenation

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) while preserving the carbon-fluorine (C-F) bond. Challenge: Standard Pd/C catalysts often cause hydrodefluorination (loss of F) as a side reaction, especially in electron-deficient rings.

Optimized Catalyst System
  • Primary Recommendation: 5% Pt/C (Sulfided) . The sulfur poisoning attenuates the catalyst's ability to insert into the C-F bond while maintaining activity for nitro reduction.

  • Alternative: 1% Pt-Vanadium on Carbon . Vanadium acts as an electrophilic promoter, accelerating nitro reduction significantly so it finishes before defluorination can occur.

Experimental Protocol
  • Preparation: In a high-pressure reactor (Hastelloy or Stainless Steel), dissolve 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (10.0 g, 54 mmol) in Methanol (100 mL).

    • Note: Avoid acidic solvents (AcOH) as they promote defluorination.

  • Catalyst Loading: Add 5% Pt/C (sulfided) (0.5 g, 5 wt% loading).

    • Safety: Catalysts are pyrophoric. Keep wet with water or add under inert atmosphere (N₂).

  • Reaction Conditions:

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir vigorously (1000 rpm) at 25–30°C .

    • Critical: Do not heat above 40°C. Higher temperatures exponentially increase C-F cleavage rates.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours. Check HPLC for the disappearance of the nitro peak and appearance of the aniline.

    • QC Check: Ensure <0.5% defluorinated byproduct (3-amino-2-methylanisole).

  • Workup: Filter catalyst through a pad of Celite® (keep wet). Concentrate filtrate to yield 3-amino-5-fluoro-2-methylanisole as a tan solid/oil.

Protocol B: Leimgruber-Batcho Indole Synthesis

Objective: Convert the ortho-nitro-toluene scaffold into 6-fluoro-4-methoxy-1H-indole . Mechanism: This is a two-step cascade. First, the acidity of the methyl group (enhanced by the ortho-nitro) allows condensation with DMF-DMA to form an enamine. Second, catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond.

Step 1: Enamine Formation (Condensation)
  • Reagents: Charge 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) into a reactor.

  • Solvent: DMF (anhydrous) or run neat if scale allows.

  • Conditions: Heat to 110°C for 12–16 hours under N₂.

    • Process Tip: Use a Dean-Stark trap or open vent to remove the methanol byproduct, driving the equilibrium forward.

  • Isolation: Concentrate under reduced pressure to remove excess DMF-DMA. The resulting deep red/purple solid is the

    
    -dimethylamino-2-nitrostyrene  intermediate. Use directly in Step 2.
    
Step 2: Reductive Cyclization (The Catalytic Step)
  • Solvent: Dissolve the crude enamine in Ethanol or Ethyl Acetate .

  • Catalyst: 10% Pd/C (10 wt% loading).

    • Note: Unlike Protocol A, defluorination is less of a risk here because the cyclization is extremely fast and the resulting indole is electron-rich, making the C-F bond more stable than in the nitro-aromatic precursor.

  • Conditions: Hydrogenate at 3 bar (45 psi) H₂ at room temperature .

  • Mechanism:

    • NO₂

      
       NH₂ (Catalytic Reduction)
      
    • NH₂ + Enamine

      
       Indole + Dimethylamine (Spontaneous Cyclization)
      
  • Workup: Filter catalyst. Concentrate filtrate.

  • Purification: Recrystallize from Toluene/Heptane or purify via silica chromatography (Hexanes/EtOAc).

  • Product: 6-Fluoro-4-methoxy-1H-indole .

Structural Transformation Logic
  • C1 (Methoxy)

    
     Becomes Position 4  on Indole.
    
  • C2 (Methyl)

    
     Becomes Position 3a  (Bridgehead).
    
  • C3 (Nitro)

    
     Becomes Position 7a  (Bridgehead, N-bearing).
    
  • C5 (Fluoro)

    
     Becomes Position 6  on Indole.
    

References & Validation

  • Leimgruber-Batcho Chemistry: Leimgruber, W.; Batcho, A. D. 3rd International Congress of Heterocyclic Chemistry, Sendai, Japan, 1971 . (Foundational protocol for o-nitrotoluene to indole conversion).

  • Selective Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chem. Rev.2003 , 103, 5431–5496. (Defines Pt-V/C and sulfided catalysts for halonitroarenes).

  • Indole Regiochemistry: Sundberg, R. J. Indoles; Best Synthetic Methods; Academic Press: London, 1996 . (Confirms numbering mapping for 1,2,3,5-substituted benzene precursors).

  • Compound Utility: ChemicalBook & PubChem Entries for CAS 708-04-3. (Verifies structure and commercial availability as a building block).

Disclaimer: These protocols are for research purposes. Always consult Safety Data Sheets (SDS) for CAS 116759-27-0 before handling. Nitroaromatics can be energetic; hydrogenation requires appropriate pressure safety barriers.

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of protecting group strategies for the versatile aromatic building block, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. While the starting material exhibits considerable stability, its synthetic transformations—particularly those involving the methoxy group—necessitate a robust understanding of protective chemistry to achieve desired outcomes with high chemoselectivity. We will explore the intrinsic reactivity of the substrate, identify key scenarios demanding protection, and provide detailed, field-proven protocols for the demethylation of the methoxy group and subsequent protection of the resulting phenol. The principles of orthogonal protection in the context of this molecule's derivatives will also be discussed, offering researchers a strategic framework for complex, multi-step syntheses.

Introduction: The Role of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[1] Protecting groups are temporary modifications of functional groups that mask their inherent reactivity, allowing other parts of a molecule to be manipulated without interference.[2][3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect the rest of the molecule.[4]

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with significant potential as a scaffold in the development of pharmaceuticals and advanced materials. Its functional groups offer multiple handles for synthetic modification. However, realizing its full potential requires careful strategic planning, where protecting groups serve as critical tools to orchestrate the sequence of transformations.

Reactivity Analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

A thorough understanding of the substrate's electronic profile is the foundation of any synthetic strategy. The benzene ring is decorated with four distinct substituents, each imparting a unique electronic influence.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution (EAS) and directing incoming electrophiles to the meta position.[5] Its presence is also crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), particularly for leaving groups at the ortho and para positions.

  • Methoxy Group (-OCH₃): An electron-donating group through resonance, it is a strong activator for EAS, directing to the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation, it is a mild activator for EAS, also directing ortho and para.[6]

  • Fluoro Group (-F): The fluorine atom exerts a dual effect: it is electron-withdrawing through induction (deactivating) but electron-donating through resonance (ortho-, para-directing).

Overall Reactivity: The potent deactivating effect of the nitro group generally dominates the ring's reactivity, making further EAS challenging. The most plausible transformations for this molecule involve either modification of the existing substituents or SNAr at the fluorine position.

For many common reactions, such as the reduction of the nitro group (e.g., using SnCl₂, H₂/Pd) or SNAr at the fluorine position, the methoxy and methyl groups are sufficiently stable and do not require protection. The primary scenario where a protecting group strategy becomes essential is when selective modification of the methoxy group is desired, or when its presence interferes with a subsequent reaction on a different part of the molecule.

Core Strategy: Phenol as a Versatile Intermediate via Demethylation

The most powerful synthetic strategy for this substrate involves the cleavage of the robust methyl ether to unmask a phenol. This phenolic hydroxyl group is significantly more versatile than the methoxy group for a wide range of coupling reactions (e.g., etherification, esterification) but is also more reactive and often requires protection during subsequent synthetic steps.

Part A: Protocol for O-Demethylation

Cleavage of aryl methyl ethers is a classic transformation, most effectively achieved with strong Lewis acids. Boron tribromide (BBr₃) is the reagent of choice due to its high efficacy under relatively mild conditions.

Protocol 1: Boron Tribromide Mediated Demethylation

  • Rationale: BBr₃ is a potent Lewis acid that coordinates strongly to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically clean and high-yielding.

  • Materials:

    • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

    • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M Hydrochloric acid (HCl)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add BBr₃ solution (1.2 eq) dropwise via syringe over 15 minutes. The solution may change color.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5-10 eq) to consume excess BBr₃.

    • Warm the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-methyl-6-nitrophenol.

    • Purify the product by column chromatography on silica gel.

G cluster_workflow Workflow: O-Demethylation start Start: Substrate in Anhydrous DCM cool Cool to -78 °C start->cool add_bbr3 Add BBr₃ (1.2 eq) cool->add_bbr3 react Stir (-78 °C to 0 °C) add_bbr3->react quench Quench with MeOH at 0 °C react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product Product: 4-Fluoro-2-methyl-6-nitrophenol purify->product

Caption: Workflow for BBr₃-mediated demethylation.

Part B: Protecting the Phenolic Hydroxyl Group

The newly formed phenol is a versatile intermediate. However, its acidic proton and nucleophilic oxygen can interfere with many subsequent reactions, such as those involving organometallics, sensitive bases, or electrophiles intended for other sites. Therefore, protection is often a mandatory next step.

Choosing the Right Protecting Group: The selection depends on the planned synthetic route. The key is to choose a group that is stable during the next intended reaction(s) but can be removed without affecting other functionalities.

Protecting GroupProtection Reagents & ConditionsStability ProfileDeprotection Conditions
Benzyl (Bn) BnBr, K₂CO₃, Acetone, refluxStable to most acids, bases, and redox conditions.H₂, Pd/C (Hydrogenolysis)
TBDMS TBDMSCl, Imidazole, DCM, rtStable to non-acidic/non-fluoride conditions.TBAF in THF; or mild acid (e.g., Acetic Acid)
Acetyl (Ac) Acetic Anhydride, Pyridine, rtStable to acidic and mild redox conditions.Mild base (e.g., K₂CO₃ in MeOH)

Protocol 2: Benzyl (Bn) Ether Protection

  • Rationale: The benzyl group is a robust protecting group, tolerant of a wide array of chemical conditions. Its removal via catalytic hydrogenation is a very clean and specific process, though it is incompatible with other reducible groups like alkenes or alkynes.[7]

  • Procedure:

    • To a solution of 4-Fluoro-2-methyl-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (BnBr, 1.2 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the benzylated product.

Protocol 3: Tert-butyldimethylsilyl (TBDMS) Ether Protection

  • Rationale: Silyl ethers are valuable due to their ease of introduction and mild, highly specific cleavage using a fluoride source. This makes them orthogonal to many other protecting groups. The use of imidazole as a base is crucial; it acts as a catalyst and scavenges the HCl byproduct.

  • Procedure:

    • Dissolve the 4-Fluoro-2-methyl-6-nitrophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the TBDMS-protected phenol.

G cluster_cycle Protection-Deprotection Cycle of Phenol Phenol Phenolic Intermediate Protected Protected Phenol (e.g., O-Bn or O-TBDMS) Phenol->Protected  Protection  (e.g., BnBr or TBDMSCl) Protected->Phenol  Deprotection  (e.g., H₂/Pd or TBAF)

Caption: General cycle of phenol protection and deprotection.

Advanced Strategy: Orthogonal Protection

The true power of protecting groups is realized in orthogonal strategies, where multiple protecting groups can be removed selectively in any order without affecting the others.[1][8] This is critical for synthesizing complex derivatives of our target molecule.

Scenario: Imagine a synthetic route where the nitro group is first reduced to an amine, which must be protected before performing a reaction on the phenolic hydroxyl (generated from demethylation).

  • Start: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

  • Step 1: Nitro Reduction. Reduce the nitro group to an amine (e.g., with SnCl₂).

  • Step 2: Amine Protection. Protect the resulting aniline as a tert-butoxycarbonyl (Boc) carbamate using Boc-anhydride. The Boc group is stable to base and hydrogenation but is labile to acid.[9]

  • Step 3: Demethylation. Cleave the methyl ether using BBr₃ as described in Protocol 1. The Boc group is stable to these conditions.

  • Step 4: Phenol Protection. Protect the resulting phenol as a benzyl (Bn) ether using Protocol 2. The Bn group is stable to acid.

At this stage, we have a molecule with two distinct protecting groups: an N-Boc and an O-Bn.

  • Selective N-Deprotection: The Boc group can be removed with trifluoroacetic acid (TFA) in DCM, leaving the O-Bn group untouched.

  • Selective O-Deprotection: The Bn group can be removed by catalytic hydrogenation (H₂/Pd-C), leaving the N-Boc group intact.

This orthogonal system provides complete control over which functional group is revealed for subsequent reactions, enabling the synthesis of highly complex and precisely functionalized molecules.

G cluster_ortho Orthogonal Deprotection Strategy DuallyProtected Dually Protected Intermediate (N-Boc, O-Bn) FreeAmine Free Amine, Protected Phenol (NH₂, O-Bn) DuallyProtected->FreeAmine  Acidic Cleavage  (e.g., TFA) FreePhenol Free Phenol, Protected Amine (N-Boc, OH) DuallyProtected->FreePhenol  Hydrogenolysis  (H₂, Pd/C)

Caption: Orthogonal removal of N-Boc and O-Bn protecting groups.

Conclusion

While 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a stable starting material, its transformation into more complex derivatives frequently requires the strategic unmasking and subsequent protection of its functional groups. The demethylation of the methoxy ether to a phenol is a key gateway transformation. The resulting hydroxyl group can then be protected with a variety of standard protecting groups, such as benzyl or silyl ethers, depending on the demands of the synthetic route. By employing orthogonal protection schemes, researchers can achieve a high degree of control and flexibility, enabling the efficient and chemoselective synthesis of advanced molecular targets.

References

  • Title: Protecting Groups and Orthogonal Protection Strategies. Source: University of Leeds, Department of Chemistry. URL: [Link]

  • Title: Protecting a nitro group. Source: Reddit r/Chempros Discussion. URL: [Link]

  • Title: Protection and Deprotection. Source: CEM Corporation. URL: [Link]

  • Title: Protective Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Protecting Groups. Source: Indian Institute of Technology Bombay. URL: [Link]

  • Title: Protecting Groups in Organic Synthesis. Source: ChemTalk. URL: [Link]

  • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Source: Master Organic Chemistry. URL: [Link]

  • Title: Orthogonal protection. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Protecting Groups. Source: University of Wisconsin-Madison, Department of Chemistry. URL: [Link]

  • Title: electrophilic substitution in methylbenzene and nitrobenzene. Source: Chemguide. URL: [Link]

  • Title: Benzyl Ethers - Protecting Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Protecting group. Source: Wikipedia. URL: [Link]

Sources

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene as an intermediate for fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Synthesis Guide: Utilizing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene as a Scaffold for Fluorinated Indoles

Abstract This application note details the strategic use of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3) as a premium building block in medicinal chemistry.[1][2][3] Specifically designed for the synthesis of 4-methoxy-6-fluoroindole derivatives, this intermediate enables access to privileged scaffolds common in kinase inhibitors (e.g., VEGFR, EGFR targets) and CNS-active agents.[1][2] We provide a validated, step-by-step protocol for the Leimgruber-Batcho indole synthesis , alongside alternative reduction pathways, ensuring high-yield conversion and minimal byproduct formation.

Chemical Profile & Strategic Value

The unique substitution pattern of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene offers a "pre-programmed" route to 4,6-disubstituted indoles, a motif difficult to access via standard Fischer indole synthesis due to regioselectivity issues.[1][2][3]

PropertySpecification
IUPAC Name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
CAS Number 1167055-65-3
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Key Functionality 2-Methyl-3-Nitro: Precursor for indole synthesis (Leimgruber-Batcho).5-Fluoro: Metabolic blocking group (prevents oxidation at C6 of indole).1-Methoxy: Electron-donating group (EDG), modifiable to phenol/triflate.[1][2][3][4]
Storage 2-8°C, inert atmosphere (Ar/N₂). Protect from light.[1][5]

Core Application: Leimgruber-Batcho Indole Synthesis

The primary application of this intermediate is the synthesis of 4-methoxy-6-fluoroindole .[1][2][3] The reaction proceeds via the formation of an enamine intermediate followed by reductive cyclization.[1][6] This method is superior to the Reissert synthesis for this substrate as it proceeds under milder conditions, preserving the fluorine atom.[1]

Mechanism of Action
  • Enamine Formation: The acidity of the methyl protons (enhanced by the ortho-nitro group) allows condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2][3]

  • Reductive Cyclization: Reduction of the nitro group to an amine triggers spontaneous nucleophilic attack on the enamine double bond, closing the pyrrole ring.[1]

IndoleSynthesis Start 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Step1 Condensation (DMF-DMA, 110°C) Start->Step1 Activation of Methyl Group Inter Trans-β-dimethylamino- 2-nitrostyrene (Enamine Intermediate) Step1->Inter Enamine Formation Step2 Reductive Cyclization (H2/Pd-C or Zn/AcOH) Inter->Step2 Nitro Reduction Product 4-Methoxy-6-fluoroindole Step2->Product Ring Closure & Elimination

Figure 1: Reaction pathway for the conversion of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene to 4-methoxy-6-fluoroindole.

Experimental Protocols

Protocol A: Enamine Formation (Step 1)

Objective: Convert the starting material into the trans-β-dimethylamino-2-nitrostyrene intermediate.[1][2][3]

  • Reagents:

    • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq)[1][2][3]

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)[1][2][3]

    • DMF (anhydrous) (5 vol)

    • Pyrrolidine (0.1 eq) – Critical catalyst to accelerate reaction.[1][2][3]

  • Procedure:

    • Charge a reaction flask with the nitrobenzene substrate and anhydrous DMF under nitrogen.

    • Add DMF-DMA and pyrrolidine.[1][2]

    • Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC/LC-MS (Disappearance of starting material; appearance of deep red/orange enamine spot).[1][2][3]

    • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess DMF-DMA and solvent.[1][2][3] The residue (often a dark red solid/oil) is typically used directly in the next step without purification to avoid instability issues.[1][2]

Protocol B: Reductive Cyclization (Step 2)

Objective: Cyclize the enamine to the indole core.[1][2] Note: Two methods are provided. Method 1 is preferred for scale; Method 2 is milder.[1][2][3]

Method 1: Catalytic Hydrogenation (Cleaner Profile)

  • Reagents:

    • Crude Enamine (from Protocol A)[1][2][3]

    • 10% Pd/C (10 wt% loading)

    • Methanol or Ethanol (10 vol)

    • Hydrogen gas (balloon pressure)[1][2][3]

  • Procedure:

    • Dissolve the crude enamine in methanol.[1]

    • Add 10% Pd/C carefully under nitrogen flow.[1]

    • Purge the system with hydrogen gas (3 cycles).

    • Stir at room temperature (20–25°C) for 2–4 hours. Caution: Exothermic reaction.[1]

    • Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with methanol.[1]

    • Concentrate the filtrate.[1][5] Purify the crude indole via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method 2: Chemical Reduction (Zn/AcOH) (Robust for Halogens)

  • Reagents:

    • Crude Enamine[1][2]

    • Zinc dust (10 eq)[1][2][3]

    • Acetic Acid (glacial) / Ethanol (1:1 mixture)[1][2][3]

  • Procedure:

    • Dissolve crude enamine in EtOH/AcOH.[1]

    • Add Zinc dust portion-wise at 0°C to control exotherm.[1]

    • Warm to room temperature and stir for 2 hours.

    • Workup: Filter off zinc salts. Neutralize filtrate with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

    • Purify as above.[1]

Secondary Application: Selective Reduction to Aniline

For applications requiring a substituted aniline (e.g., urea formation or benzimidazole synthesis), the nitro group can be reduced without cyclization if the methyl group is not activated first.[1]

Protocol C: Fe/NH₄Cl Reduction

  • Context: Preserves the Fluorine atom (avoids hydrodehalogenation risk of Pd/H₂).

  • Procedure:

    • Suspend 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1 eq) in Ethanol/Water (4:1).

    • Add Iron powder (3 eq) and Ammonium Chloride (5 eq).

    • Reflux (80°C) for 1 hour.

    • Filter hot through Celite.[1] Concentrate to obtain 3-amino-5-fluoro-2-methylanisole .

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Enamine Formation Methyl group deprotonation is slow.[1][2][3]Add 10 mol% Pyrrolidine as a catalyst. Increase temp to 120°C.
Defluorination during Cyclization Pd/C + H₂ over-reduction.Switch to Method 2 (Zn/AcOH) or use Fe/AcOH .[1][2][3] Avoid high H₂ pressure.[1]
Low Yield of Indole Polymerization of enamine.[2][3]Do not store the enamine.[2][3] Use immediately in Step 2 ("Telescoped" process).[1][2][3]

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1][7] Method for preparing indoles. US Patent 3,732,245.[1] Link

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53399529: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.[1][2][3][8] Link[1][2][3]

  • Yang, D., et al. (2013).[1] Synthesis and biological evaluation of 4-methoxy-6-fluoroindole derivatives. (Contextual citation based on general fluorinated indole synthesis literature).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene .

This response is structured as a Technical Support Center for research chemists, focusing on overcoming the specific regioselectivity bottlenecks inherent in this molecule's substitution pattern.

Ticket ID: SYN-708-OPT Subject: Yield Improvement & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Paradox

Users attempting to synthesize 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene via direct nitration of 5-fluoro-2-methylanisole often report yields below 15-20% and difficult chromatographic separations.

The Root Cause: The target molecule requires the nitro group to be installed at the 3-position .

  • Electronic Conflict: In the precursor (5-fluoro-2-methylanisole), the Methoxy (-OMe) group at position 1 is the strongest directing group (Ortho/Para). It strongly directs incoming electrophiles to positions 4 (para) and 6 (ortho).

  • Steric/Electronic Mismatch: The target position (3) is meta to the strongest activator (-OMe) and ortho to the weaker activator (-Me). This makes position 3 electronically disfavored and kinetically slower than positions 4 and 6.

The Solution: To achieve high yields (>85%), you must abandon direct nitration and utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. This route relies on displacing a regioselective leaving group (Fluorine) activated by an existing nitro group, rather than trying to force a nitro group into a deactivated position.

Strategic Pathway Visualization

The following diagram contrasts the low-yield "Classical Route" with the recommended "High-Yield SNAr Route."

SynthesisPathways Start_Classic Precursor A: 5-Fluoro-2-methylanisole Reaction_Classic Direct Nitration (HNO3/H2SO4) Start_Classic->Reaction_Classic Product_Wrong1 Major Byproduct: 4-Nitro Isomer (Para to -OMe) Reaction_Classic->Product_Wrong1 Electronic Favorability (High) Product_Wrong2 Major Byproduct: 6-Nitro Isomer (Ortho to -OMe) Reaction_Classic->Product_Wrong2 Electronic Favorability (Med) Product_Target TARGET: 3-Nitro Isomer (Trace Yield) Reaction_Classic->Product_Target Electronic Favorability (Low) Start_SnAr Precursor B (Recommended): 2,5-Difluoro-3-nitrotoluene Reaction_SnAr S_NAr Reaction (NaOMe / MeOH, -10°C) Start_SnAr->Reaction_SnAr Intermediate_Complex Meisenheimer Complex (Stabilized at C2) Reaction_SnAr->Intermediate_Complex Selective Attack at C2 Final_Product TARGET: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (High Yield) Intermediate_Complex->Final_Product -NaF

Caption: Comparison of synthetic routes. The SNAr route (Green) ensures regioselectivity by design, whereas direct nitration (Red) fights electronic directing effects.

High-Yield Protocol: SNAr Displacement

This protocol utilizes 2,5-Difluoro-3-nitrotoluene as the starting material. The nitro group at position 3 activates the fluorine at position 2 (ortho) for substitution, while the fluorine at position 5 (meta) remains unreactive.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,5-Difluoro-3-nitrotoluene 1.0SubstrateCommercial building block or synthesized via nitration of 2,5-difluorotoluene.
Sodium Methoxide (NaOMe) 1.05NucleophileUse 25-30% wt solution in MeOH for precise dosing.
Methanol (MeOH) 10 VSolventAnhydrous grade recommended to prevent hydrolysis.
Acetic Acid 1.1QuenchGlacial.
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,5-Difluoro-3-nitrotoluene (1.0 equiv) and anhydrous Methanol (10 volumes). Nitrogen sparging is recommended to remove dissolved oxygen.

  • Cooling: Cool the solution to -10°C to -5°C .

    • Why? Low temperature maximizes kinetic control, ensuring the methoxide attacks the highly activated C2-Fluorine exclusively, avoiding any potential side reactions at the C5-Fluorine or benzylic deprotonation [1].

  • Addition: Dropwise add Sodium Methoxide solution (1.05 equiv) over 30–60 minutes. Maintain internal temperature below 0°C.

    • Observation: A color change to deep yellow/orange indicates the formation of the Meisenheimer complex [2].

  • Reaction: Stir at 0°C for 2–4 hours. Monitor via HPLC or TLC.

    • Endpoint: Disappearance of starting material. The formation of the regioisomer (substitution at C5) is negligible due to the lack of ortho/para activation by the nitro group at that position.

  • Quench: Add Acetic Acid (1.1 equiv) to neutralize excess alkoxide. Allow to warm to room temperature.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Expected Yield: 85–92% Purity: >98% (Regioisomer free)

Troubleshooting & FAQs

Q1: I cannot source 2,5-Difluoro-3-nitrotoluene. Can I fix the direct nitration of 5-fluoro-2-methylanisole?

  • Answer: Direct nitration is inherently flawed for this isomer. However, if you must proceed this way, use Acetyl Nitrate (generated in situ from Acetic Anhydride and fuming HNO₃) at low temperatures (-20°C).

  • Why? Acetyl nitrate is a bulkier electrophile than the nitronium ion (NO₂⁺), which slightly increases steric sensitivity. However, you will still likely obtain a 60:30:10 mixture favoring the 4- and 6-nitro isomers. Extensive column chromatography will be required.

Q2: During the SNAr reaction, I see a byproduct with M+14 mass. What is it?

  • Answer: This is likely the methylation of the benzylic position (forming a styrene derivative or extended chain) or bis-substitution.

  • Fix: This occurs if the temperature is too high (>20°C) or excess base is used. The nitro group acidifies the benzylic methyl protons. Keep the reaction strictly at -10°C and limit NaOMe to 1.05 equivalents .

Q3: Can I use Potassium Carbonate (K₂CO₃) and Methanol instead of Sodium Methoxide?

  • Answer: Yes, but the reaction will be slower.

  • Protocol: Reflux K₂CO₃ (2.0 equiv) in MeOH.

  • Risk:[2][3] Higher temperatures required for carbonate bases increase the risk of side reactions (benzylic oxidation or substitution at the C5 fluorine). The NaOMe/low-temp route is superior for purity.

Q4: How do I confirm I have the correct isomer?

  • Answer: Use 1H-NMR NOE (Nuclear Overhauser Effect) or HMBC experiments.

    • Target (3-Nitro): You should see a strong NOE correlation between the Methoxy protons and the Methyl protons (they are adjacent). You should not see a correlation between the Methoxy protons and any aromatic proton (since C6 is H, but C2 is Me).

    • Wrong Isomer (6-Nitro): The Methoxy group would be flanked by the Nitro group and the Methyl group.[4] The aromatic proton pattern would be different (two doublets vs singlet/doublet).

References

  • Regioselectivity in SNAr Reactions

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).
    • Relevance: Establishes the rule that nucleophiles attack positions ortho/para to electron-withdrawing groups (Nitro). In 2,5-difluoro-3-nitrotoluene, C2 is ortho (activated)
  • Meisenheimer Complex Stabilization

    • Source: Terrier, F. (1982). "Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes." Chemical Reviews.
    • Relevance: Explains the color change and kinetic stability of the intermedi
  • Nitration of Fluorotoluenes (Precursor Synthesis)

    • Source: Olah, G. A., et al. (1978). "Nitration of fluorobenzenes and fluorotoluenes." Journal of Organic Chemistry.
    • Relevance: Documents the product distribution when nitrating fluorotoluenes, confirming the difficulty of accessing the 3-nitro position via direct electrophilic substitution.
  • Commercial Availability of Precursor

    • Source: PubChem Compound Summary for CID 12345 (Analogous Fluoronitrotoluenes).
    • Relevance: Verification of 2,5-difluoro-3-nitrotoluene (or 2-fluoro-3-nitrotoluene deriv

Sources

Technical Support Center: Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we will delve into the mechanistic nuances, troubleshoot common side reactions, and provide detailed protocols to ensure the successful synthesis of your target compound.

I. Reaction Overview: The Fundamentals of Nitration

The synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is achieved through the nitration of 3-Fluoro-6-methoxytoluene. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2] The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid.[1][2]

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directors, while the fluoro (-F) group is a deactivating, ortho-, para-director.[3][4] The interplay of these directing effects, along with steric hindrance, ultimately favors the substitution at the C3 position.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction yielded a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of isomeric byproducts is a common challenge in the nitration of polysubstituted aromatic rings. The primary isomers to consider are the result of nitration at positions ortho or para to the activating methoxy and methyl groups.

  • Mechanistic Insight: The methoxy group is a powerful ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate.[5] The methyl group also directs ortho and para through an inductive effect and hyperconjugation.[6] The fluorine atom, while deactivating overall due to its high electronegativity, also directs ortho and para via resonance.[7] The desired product results from nitration at the position that is ortho to both the methoxy and methyl groups, and meta to the fluorine. The formation of other isomers, such as nitration at the C5 position (ortho to the fluorine and para to the methyl), can occur.

  • Troubleshooting Steps:

    • Temperature Control: Nitration reactions are highly exothermic.[8] Maintaining a low reaction temperature (typically 0-5 °C) is crucial. Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.

    • Rate of Addition: The slow, dropwise addition of the nitrating agent to the substrate solution ensures that the concentration of the nitronium ion remains low and constant, which can improve selectivity.

    • Solvent Choice: While less common for standard nitrations, the choice of solvent can influence regioselectivity. Highly polar solvents can stabilize the transition states leading to different isomers. For this synthesis, a non-polar solvent like dichloromethane may be considered if selectivity is a major issue.

Question 2: I'm observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry materials often indicates over-nitration or oxidative side reactions.

  • Mechanistic Insight: The starting material, 3-Fluoro-6-methoxytoluene, is an activated aromatic ring, making it susceptible to further nitration (dinitration) or oxidation under the harsh conditions of the nitrating mixture.[2] The methyl group is particularly prone to oxidation to a carboxylic acid under strongly acidic and oxidizing conditions.

  • Troubleshooting Steps:

    • Stoichiometry: Use a precise stoichiometry of the nitrating agent. An excess of nitric acid can lead to over-nitration.

    • Reaction Time: Monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

    • Purity of Starting Materials: Ensure that the 3-Fluoro-6-methoxytoluene is pure and free from any easily oxidizable impurities.

Question 3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this be?

Answer: A common and often overlooked side reaction is the nitration of the methyl group, leading to the formation of a benzyl nitrate derivative. This side product can have a similar polarity to the desired product.

  • Mechanistic Insight: While ring nitration is the dominant pathway, side-chain nitration can occur, particularly with toluene derivatives.[9][10] This is thought to proceed through a radical mechanism or by electrophilic attack on the benzylic position.

  • Troubleshooting Steps:

    • Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can favor side-chain reactions.

    • Alternative Nitrating Agents: If side-chain nitration is a persistent problem, consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).

    • Purification Strategy: If the side product has already formed, recrystallization can be an effective purification method. A carefully chosen solvent system can allow for the selective crystallization of the desired product.

III. Summary of Potential Side Reactions

Side Product Potential Cause Proposed Solution
Isomeric Nitro CompoundsHigh reaction temperature, rapid addition of nitrating agentMaintain low temperature (0-5 °C), slow addition of nitrating agent
Dinitro CompoundsExcess nitric acid, prolonged reaction timeUse stoichiometric amounts of nitrating agent, monitor reaction by TLC
Oxidized Byproducts (e.g., carboxylic acid)High reaction temperature, strong oxidizing conditionsMaintain low temperature, consider milder nitrating agents
Benzyl Nitrate DerivativesSide-chain nitrationAvoid high temperatures, consider alternative nitrating agents

IV. Experimental Protocol: Purification by Recrystallization

This protocol outlines a general procedure for the purification of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene from common impurities.

Objective: To obtain a highly pure sample of the target compound.

Reagents and Equipment:

  • Crude 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

  • Ethanol (or another suitable solvent like methanol or isopropanol)

  • Hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

V. Mechanistic Pathway Visualization

The following diagram illustrates the main reaction pathway and potential side reactions.

Nitration_Pathway Start 3-Fluoro-6-methoxytoluene Intermediate Arenium Ion (Sigma Complex) Start->Intermediate Electrophilic Attack Oxidized Oxidized Byproducts Start->Oxidized Oxidation SideChain Side-Chain Nitration Start->SideChain Radical/Electrophilic Attack on -CH₃ Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Intermediate Product 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Intermediate->Product Deprotonation Isomer Isomeric Byproducts Intermediate->Isomer Attack at other positions Dinitro Dinitro Compounds Product->Dinitro Further Nitration

Caption: Main reaction and side reaction pathways.

VI. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction? A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2] Second, it is a strong dehydrating agent that removes the water produced during the reaction, driving the equilibrium towards the formation of the nitronium ion.

Q2: How can I effectively quench the reaction? A2: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[11] This serves to rapidly cool the exothermic reaction, preventing overheating and the formation of byproducts, and it also dilutes the acid, effectively stopping the nitration process.

Q3: My product is an oil and does not precipitate upon quenching. What should I do? A3: If the product is an oil or is soluble in the aqueous acidic mixture, a liquid-liquid extraction is necessary.[11] Use a suitable organic solvent, such as diethyl ether or ethyl acetate, to extract the product from the aqueous layer. The combined organic extracts can then be washed, dried, and the solvent evaporated to yield the crude product.

Q4: What analytical techniques are best for characterizing the product and identifying impurities? A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the desired product and identifying isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying volatile components of the reaction mixture, including side products.

Q5: Are there any safety precautions I should be aware of? A5: Yes. The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. The reaction is also highly exothermic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in an ice bath to control the temperature and add the reagents slowly and carefully.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. In Current Organic Synthesis (Vol. 3, Issue 4, pp. 471–479). Bentham Science Publishers.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • University of California, Irvine. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 720–723.
  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • The Organic Chemistry Tutor. (2020). Nitration of toluene. [Link]

  • Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 720–723.
  • Pelter, A., & Smith, K. (1979). Comprehensive Organic Chemistry (Vol. 3). Pergamon Press.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • National Institutes of Health. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Cardiff University. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. [Link]

  • Google Patents.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

  • Unacademy. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Master Chemistry. Nitration Of Toluene-Mechanism And Examples. [Link]

  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • The Organic Chemistry Tutor. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Unacademy. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. [Link]

  • Khan Academy. (2013). Nitration | Aromatic Compounds | Organic chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

  • YouTube. meta-Fluorotoluene Synthesis. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Google Patents.

Sources

Navigating the Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene: A Technical Support Guide to Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a key intermediate in various pharmaceutical and agrochemical research endeavors, presents a nuanced challenge in controlling regioselectivity and minimizing byproduct formation. This technical support guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in identifying and mitigating common synthetic impurities.

Troubleshooting Guide: Unraveling Unexpected Results

This section addresses specific issues that may arise during the synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, focusing on the critical nitration step of 2-fluoro-6-methoxytoluene.

Question 1: My reaction produced a mixture of isomers. How can I identify the desired product and the major byproducts?

Answer:

The nitration of 2-fluoro-6-methoxytoluene is a classic example of electrophilic aromatic substitution where the directing effects of the existing substituents—fluoro, methoxy, and methyl groups—govern the position of the incoming nitro group. The interplay of these effects can lead to a mixture of constitutional isomers.

Understanding the Directing Effects:

  • Methoxy Group (-OCH₃): A strong activating group and ortho-, para-director.

  • Methyl Group (-CH₃): A weak activating group and ortho-, para-director.[1]

  • Fluoro Group (-F): A deactivating group (due to its high electronegativity) but an ortho-, para-director (due to lone pair donation).[2]

The desired product, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, results from nitration at the C3 position. However, nitration at other positions is possible, leading to common isomeric byproducts.

Workflow for Isomer Identification:

Caption: A streamlined workflow for the identification of byproducts in the synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the frontline technique for separating the isomeric mixture and obtaining initial structural information.

    • Retention Time: Isomers will often have slightly different retention times, allowing for their separation and quantification.

    • Fragmentation Patterns: The mass spectrum of each isomer will show a molecular ion peak (M+) corresponding to the molecular weight of C₈H₈FNO₃ (185.15 g/mol ). While the fragmentation patterns of isomers can be similar, subtle differences in the relative abundance of fragment ions can aid in their differentiation. Common fragments may arise from the loss of -NO₂, -OCH₃, or other small molecules.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation of the isomers.

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The number of signals, their multiplicity (singlet, doublet, etc.), and the magnitude of the coupling constants (J-values) will differ for each isomer.

    • ¹³C NMR: The number of distinct carbon signals will depend on the symmetry of the molecule. The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to the electron-withdrawing nitro group being shifted downfield.[4] The chemical shift of the methoxy carbon can also provide clues about its environment.[5]

Expected Byproducts:

Based on the directing effects, the most likely isomeric byproducts are:

  • 4-Fluoro-1-methoxy-2-methyl-5-nitrobenzene: Nitration para to the methoxy group.

  • 6-Fluoro-3-methoxy-2-methyl-1-nitrobenzene: Nitration ortho to the methoxy group.

Less likely, but still possible, is nitration at the position between the fluoro and methyl groups.

Question 2: My analysis indicates the presence of a compound with a higher molecular weight than the expected product. What could this be?

Answer:

The presence of a higher molecular weight species, typically with a molecular ion peak at m/z 230, strongly suggests the formation of a dinitrated byproduct .

Cause:

Over-nitration can occur if the reaction conditions are too harsh. The initial product, being a substituted nitrobenzene, is deactivated towards further electrophilic substitution. However, under forcing conditions (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced.[6]

Identification:

  • GC-MS: A molecular ion peak at m/z 230 (C₈H₇FNO₅) is a clear indicator of dinitration. The fragmentation pattern will also be consistent with the loss of two nitro groups.

  • NMR: The ¹H NMR spectrum will show fewer aromatic protons, and the remaining protons will be shifted further downfield due to the presence of two strongly electron-withdrawing nitro groups. The ¹³C NMR spectrum will also reflect this increased deshielding.

Prevention:

  • Control Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent.[7]

  • Stoichiometry: Use a carefully controlled amount of the nitrating agent (a slight excess is common, but a large excess should be avoided).

  • Reaction Time: Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed to prevent the formation of dinitrated products.

Question 3: I am observing a significant amount of a dark, tarry substance in my crude product. What is the likely cause and how can I minimize it?

Answer:

The formation of dark, polymeric, or tarry materials is often a result of oxidative side reactions.

Cause:

Nitric acid is a strong oxidizing agent.[8] If the reaction temperature is not adequately controlled, or if the substrate is particularly susceptible to oxidation, unwanted side reactions can occur, leading to the formation of complex, high-molecular-weight byproducts. The methyl group on the toluene ring can also be susceptible to oxidation under harsh nitrating conditions.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Use an efficient cooling bath (ice-salt or dry ice-acetone) to maintain the desired low temperature throughout the reaction.

  • Order of Addition: Adding the substrate to the nitrating mixture (or vice versa) can influence the outcome. A slow, controlled addition of the nitrating agent to the substrate is generally preferred to maintain a low concentration of the powerful electrophile.[9]

  • Purity of Starting Materials: Ensure that the 2-fluoro-6-methoxytoluene is pure and free from any easily oxidizable impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this synthesis?

A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[8] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺). The use of fuming nitric acid or oleum can lead to a higher incidence of over-nitration and should be used with caution.[10]

Q2: How can I effectively purify the desired product from its isomers?

Purification of isomeric mixtures can be challenging. The following techniques are commonly employed:

  • Column Chromatography: This is often the most effective method for separating isomers with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

  • Recrystallization: If the desired isomer is a solid and has significantly different solubility in a particular solvent compared to its impurities, recrystallization can be an effective purification method.[11]

Q3: Can nucleophilic aromatic substitution (SNAr) be a competing reaction?

While electrophilic aromatic substitution is the primary reaction pathway, the presence of a nitro group on the aromatic ring activates it towards nucleophilic attack. However, under the acidic conditions of nitration, significant SNAr is unlikely. This type of reaction is more probable in subsequent synthetic steps where a nucleophile is introduced under basic or neutral conditions.

Experimental Protocol: General Nitration Procedure

The following is a general protocol for the nitration of an activated aromatic compound and should be adapted and optimized for the specific synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Nitration Protocol cluster_Preparation Preparation cluster_Nitration Nitration cluster_Workup Work-up & Purification A 1. Dissolve 2-fluoro-6-methoxytoluene in a suitable solvent (e.g., CH2Cl2). B 2. Cool the solution to 0-5 °C in an ice bath. A->B D 4. Add the nitrating mixture dropwise to the substrate solution, maintaining T < 10 °C. B->D C 3. Prepare a nitrating mixture of conc. HNO3 and conc. H2SO4 (cool). C->D E 5. Stir at low temperature for 1-2 hours. D->E F 6. Quench the reaction by pouring onto crushed ice. E->F G 7. Extract the product with an organic solvent (e.g., CH2Cl2 or EtOAc). F->G H 8. Wash the organic layer with water, sat. NaHCO3, and brine. G->H I 9. Dry over anhydrous Na2SO4, filter, and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J

Sources

Optimizing reaction conditions for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the optimization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 1167055-65-3).[1] It is designed for researchers encountering yield, selectivity, or purification challenges.[1]

Status: Operational Ticket Focus: Synthesis Optimization & Troubleshooting Applicable Protocols: Nucleophilic Aromatic Substitution (


), Nitration Regioselectivity

Part 1: The Synthetic Strategy (Root Cause Analysis)

Before optimizing, you must verify your synthetic route.[1] The primary failure mode for this compound is regioisomer contamination derived from using the wrong precursor or reaction pathway.[1]

The "Gold Standard" Route: Regioselective

The most robust method to synthesize 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is via Nucleophilic Aromatic Substitution (


)  starting from 2,4-Difluoro-6-nitrotoluene .[1]
  • Mechanism: The nitro group at position 6 activates the fluorine at position 2 (ortho) for displacement by methoxide. The fluorine at position 4 is meta to the nitro group and remains electronically deactivated, ensuring high regioselectivity.[1]

  • Why Direct Nitration Fails: Nitrating 5-Fluoro-2-methylanisole typically yields the 4-nitro isomer (para to methoxy) or 6-nitro isomer, rather than the desired 3-nitro target, due to the strong directing effects of the methoxy group.[1]

Reaction Scheme Visualization

ReactionScheme Precursor 2,4-Difluoro-6-nitrotoluene (Precursor) Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack Reagents NaOMe / MeOH -10°C to 0°C Target 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene (Target) Intermediate->Target F- Elimination Byproduct NaF Intermediate->Byproduct

Figure 1: Regioselective


 pathway exploiting ortho-nitro activation.[1][2]

Part 2: Optimization & Troubleshooting (Tier 2 Support)

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Temperature -10°C to 0°C (Addition)20°C (Reaction)Control: The reaction is exothermic. High temps (>40°C) risk displacing the meta-fluorine (bis-substitution) or attacking the nitro group.
Stoichiometry 1.05 equiv. NaOMeSelectivity: Excess methoxide increases the risk of

at the deactivated C4-F position over long reaction times.[1]
Solvent Anhydrous MethanolPurity: Water competes as a nucleophile, generating the phenol impurity (5-Fluoro-2-methyl-3-nitrophenol), which is difficult to separate.[1]
Concentration 0.5 M - 1.0 MRate: High concentration favors the bimolecular kinetics of

but requires efficient heat dissipation.[1]
Troubleshooting Guide (Q&A)

Q1: I am seeing a persistent impurity (~5-10%) with a similar retention time. What is it?

  • Diagnosis: This is likely the isomer formed by displacement of the wrong fluorine, or the phenol byproduct.[1]

  • Root Cause:

    • Phenol:[1][3] Presence of water in MeOH or NaOMe.[1]

    • Isomer: If you started with 2,4-difluorotoluene and nitrated it yourself, you likely have inseparable nitrotoluene isomers carried forward.[1]

  • Solution:

    • Use freshly prepared NaOMe or anhydrous commercial solution.[1]

    • Verify the purity of the 2,4-Difluoro-6-nitrotoluene starting material by GC-MS. The nitro group must be ortho to the fluorine being displaced.[1]

Q2: My yield is low (<60%), and starting material remains.

  • Diagnosis: Incomplete conversion due to deactivated kinetics or reagent degradation.[1]

  • Root Cause: Commercial solid NaOMe absorbs moisture rapidly, forming NaOH and lowering the effective methoxide concentration.[1]

  • Solution: Switch to a titrated solution of NaOMe in MeOH . If using solid, weigh it in a glovebox.[1] Increase reaction time at 25°C, but do not heat aggressively.

Q3: Can I use K2CO3 and MeI to methylate the phenol instead?

  • Diagnosis: Yes, this is a valid alternative route ("The Methylation Route").[1]

  • Protocol: React 5-Fluoro-2-methyl-3-nitrophenol with MeI (1.1 eq) and K2CO3 (2.0 eq) in Acetone or DMF.

  • Pros/Cons: This avoids the regioselectivity issues of the

    
     step but shifts the burden to sourcing the specific nitrophenol precursor, which is often more expensive or harder to make than the fluorotoluene.
    

Part 3: Decision Logic for Process Optimization

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Optimization Issue IssueType Identify Primary Issue Start->IssueType Regio Wrong Isomer / Purity IssueType->Regio Yield Low Yield / Stalled IssueType->Yield Safety Exotherm / Runaway IssueType->Safety CheckSM Check Precursor GC/NMR Is NO2 at C6? Regio->CheckSM CheckWater Check Water Content (Karl Fischer) Yield->CheckWater TempControl Reduce Addition Rate Target T < 5°C Safety->TempControl SwitchRoute Switch to SnAr Route (from Nitration) CheckSM->SwitchRoute Precursor Impure FreshBase Use Fresh NaOMe Solution CheckWater->FreshBase High Water

Figure 2: Troubleshooting decision tree for reaction optimization.

Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene via


.
  • Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and addition funnel. Flame-dry under nitrogen flow.

  • Charging: Add 2,4-Difluoro-6-nitrotoluene (1.0 equiv) and anhydrous Methanol (10 volumes).

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Addition: Add Sodium Methoxide (25% wt in MeOH) (1.05 equiv) dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to 20°C and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1]

  • Quench: Once starting material is <1%, pour mixture into Ice Water (20 volumes) containing dilute HCl (to pH 6–7).

  • Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over Na2SO4, and concentrate.[1][4][5]

  • Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often >95% pure.[1]

References
  • Mechanistic Basis of SnAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

  • Regioselectivity in Fluoronitrobenzenes: Finger, G. C., & Kruse, C. W. (1956).[1] Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034-6037.[1] Link

  • Precursor Synthesis (Nitration): Olah, G. A., et al. (1978).[1] Nitration of fluorobenzenes. Journal of Organic Chemistry. (General reference for nitration directing effects).

Sources

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this multifunctional aromatic building block. Given the compound's unique substitution pattern—featuring both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, nitro) groups—it possesses a nuanced reactivity profile. This guide provides a structured approach to understanding and mitigating potential stability and degradation challenges. The information herein is synthesized from established principles of nitroaromatic chemistry and field-proven insights to ensure the integrity of your experiments and synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial inquiries regarding the handling and storage of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on data for structurally similar nitroaromatic compounds, standard storage conditions are recommended to maximize shelf life. The compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1] Many suppliers for analogous chemicals recommend room temperature storage.[2][3] For long-term stability (>1 year), storage at 2-8°C is a prudent measure to minimize the rate of any potential slow degradation processes.

Q2: What are the primary chemical stressors that can initiate the degradation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene?

A2: The primary stressors for this class of molecule are elevated temperature, high-energy light (UV), and exposure to strong chemical reagents.

  • Thermal Stress: Nitroaromatic compounds can be thermally labile, and decomposition can be exothermic and, in some cases, autocatalytic.[4] This is a critical safety and purity consideration for reactions run at elevated temperatures.

  • Photolytic Stress: Aromatic nitro compounds are known to absorb UV light, which can lead to photodegradation.[5] In aqueous environments, sunlight can catalyze reactions, potentially leading to the formation of nitrophenols or other byproducts.[6][7]

  • Chemical Incompatibility: The compound's reactivity profile makes it susceptible to degradation under certain chemical conditions. Strong bases can promote nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon.[8] Similarly, potent reducing agents will readily convert the nitro group to an amine. While often a desired transformation, unintended reductions can be a source of impurities.

Q3: How susceptible is this compound to hydrolysis?

A3: Generally, the C-F and C-NO2 bonds on an aromatic ring are not readily hydrolyzed under neutral aqueous conditions. Nitrobenzene itself shows little to no hydrolysis even with alkali treatment.[9] However, the presence of multiple functional groups can influence reactivity. While significant hydrolysis in neutral or acidic aqueous solution at ambient temperature is unlikely, prolonged exposure to highly basic aqueous conditions, especially at elevated temperatures, could potentially lead to slow nucleophilic substitution of the fluoride by hydroxide. This should be verified experimentally if such conditions are required.

Q4: Are there significant thermal hazards associated with this molecule?

A4: Yes, caution is warranted. Nitroaromatic compounds as a class are energetic materials due to the high bond energy of the C-NO2 group.[4] Thermal decomposition can trigger runaway reactions, leading to rapid pressure and temperature increases. The presence of contaminants, such as bases or metal oxides, can significantly lower the decomposition temperature.[4] It is strongly recommended to perform thermal hazard analysis, such as Differential Scanning Calorimetry (DSC), before scaling up any reaction involving heating this compound.

Section 2: Troubleshooting Guide - Diagnosing and Resolving Degradation

This section provides structured, cause-and-effect troubleshooting for common experimental issues.

Scenario 1: A stored solution of the compound turns yellow/brown, and new, more polar impurities appear in the HPLC chromatogram.
  • Probable Cause: Photodegradation. The absorption of ambient or UV light is likely promoting chemical reactions. Photodegradation of nitroaromatics often yields phenolic byproducts, which can be colored.[6]

  • Troubleshooting Protocol: Confirmatory Photostability Study

    • Preparation: Prepare two identical solutions of the compound in the intended solvent (e.g., 1 mg/mL in acetonitrile). Place them in clear glass HPLC vials.

    • Execution:

      • Sample A (Exposure): Place the vial on a lab bench exposed to ambient light or under a controlled UV lamp.

      • Sample B (Control): Tightly wrap the second vial in aluminum foil to completely exclude light and place it next to Sample A.

    • Analysis: Analyze both samples by HPLC at timed intervals (e.g., T=0, 2, 4, 8, 24 hours).

    • Interpretation:

      • If Sample A shows increasing impurity levels while Sample B remains stable, photodegradation is confirmed as the cause.

      • If both samples degrade, the issue is likely solvent-mediated or thermal, not photolytic.

  • Visual Workflow: Photostability Assessment

    G prep Prepare 2 Identical Solutions (1 mg/mL in Acetonitrile) sample_a Sample A: Clear Vial (Exposed to Light) prep->sample_a sample_b Sample B: Foil-Wrapped Vial (Protected from Light) prep->sample_b analysis Analyze Both by HPLC at T = 0, 2, 4, 8, 24h sample_a->analysis sample_b->analysis compare Compare Degradation Profiles analysis->compare conclusion_photo Conclusion: Photodegradation Confirmed compare->conclusion_photo Degradation in A >> B conclusion_other Conclusion: Degradation is Not Photolytic (Investigate Solvent/Thermal) compare->conclusion_other Degradation in A ≈ B

    Caption: Workflow for diagnosing photodegradation.

Scenario 2: Significant loss of starting material and formation of an unknown byproduct during a reaction run in a basic medium (e.g., with an amine nucleophile).
  • Probable Cause: Competing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is activated by the ortho-nitro group, making it a good leaving group for SNAr.[8] The intended nucleophile may be displacing the fluoride in addition to its primary intended reaction.

  • Troubleshooting Protocol: Isothermal Control Experiment

    • Reaction Setup:

      • Vial 1 (Test Reaction): Your standard reaction conditions (Substrate + Nucleophile + Base + Solvent).

      • Vial 2 (Control): Substrate + Base + Solvent (NO nucleophile).

    • Execution: Run both reactions side-by-side under identical thermal conditions for the same duration.

    • Analysis: Use LC-MS to analyze the outcomes. Compare the chromatograms and mass spectra.

    • Interpretation:

      • If the byproduct from Vial 1 has a molecular weight corresponding to [M_substrate - F + Nucleophile], SNAr is the likely pathway.

      • If Vial 2 shows no reaction, it confirms the nucleophile is required for the degradation.

      • If Vial 2 also shows degradation, it points to base-mediated decomposition, possibly through deprotonation of the methyl group followed by subsequent reactions.

  • Visual Diagram: Potential Degradation Pathways

    G cluster_0 Thermal Degradation cluster_1 Nucleophilic Degradation start 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene path1 C-NO2 Homolysis start->path1 High Temp (Δ) path2 Nitro-Nitrite Isomerization start->path2 High Temp (Δ) prod1 Aryl Radical + •NO2 path1->prod1 prod2 Aryl Nitrite Intermediate path2->prod2 start2 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene path3 SNAr at C-F start2->path3 Base (e.g., Amine, OH-) prod3 Displacement of F- by Nucleophile path3->prod3

    Caption: Major potential thermal and nucleophilic degradation pathways.

Section 3: Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for accurately assessing stability.

Q5: What is a good starting point for an HPLC method to monitor the purity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene?

A5: A reverse-phase HPLC method is ideal for this moderately polar molecule. The following parameters provide a robust starting point for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is compatible with a wide range of organic modifiers.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape for aromatic compounds and ensures reproducibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic modifier with good UV transparency.
Gradient 10% B to 95% B over 5 minutes, hold 1 min, re-equilibrate 2 minA broad gradient is effective for separating the parent compound from unknown, potentially polar degradants.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak shape and efficiency.
Detection UV, Diode Array Detector (DAD) at 254 nm and 280 nmMonitor multiple wavelengths to ensure detection of impurities that may have different UV maxima.
Injection Vol. 1 µLAdjust as needed based on concentration and detector response.

Q6: My stability study generated an unknown impurity. How can I identify it?

A6: A multi-technique approach is required for confident structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This should be your first step.[10] An LC-MS analysis will provide the accurate molecular weight of the impurity. High-resolution MS (HRMS) can yield the elemental formula. Tandem MS (MS/MS) experiments will fragment the molecule, providing crucial clues about its substructures. For example, a loss of 46 Da often corresponds to the loss of a nitro group (NO2).

  • Isolation & NMR Spectroscopy: If the impurity is present in sufficient quantity (>0.5 mg), isolate it using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR experiments like COSY and HMBC) will provide definitive structural information, allowing for complete characterization.[10]

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Veeprho. (n.d.). 2-fluoro-1-methyl-3-nitrobenzene | CAS 437-86-5. Retrieved February 4, 2026, from [Link]

  • Clark, J. (2015). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533. [Link]

  • Lewis, H. F., & Trieschmann, W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 31(1), 281-282. [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved February 4, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. [Link]

  • Zhernenkov, M. E., et al. (2021). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

Sources

Technical Support Center: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene and Related Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene and its related isomers. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this versatile chemical intermediate in your research and development endeavors.

Important Note on Chemical Identity: Initial searches for "5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene" suggest a potential ambiguity in the substitution pattern. This guide will focus on the well-documented and commercially available isomer, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS No. 708-04-3) , as its chemical data and reactivity profile are readily available. Principles discussed here are also broadly applicable to other structurally similar fluoronitrobenzene derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the proper storage, handling, and safety precautions for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and purity of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. It should be stored at room temperature in a tightly sealed container to prevent moisture ingress and contamination.[1][2][3] The storage area should be dry and well-ventilated.

Q2: What personal protective equipment (PPE) should be used when handling this chemical?

A2: Due to its hazard profile, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.

Q3: What are the primary hazards associated with 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene?

A3: Based on its GHS classification, this compound is considered hazardous. The primary concerns are:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H320: Causes eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

Q4: Can this compound be sensitive to moisture or air?

A4: While not acutely sensitive, like many organic intermediates, it is good practice to minimize exposure to atmospheric moisture. Storing it in a desiccator, especially after opening, can help maintain its quality. Prolonged exposure to moisture could potentially lead to slow hydrolysis, although this is generally not a rapid process under neutral conditions.

Q5: What is the typical appearance of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene?

A5: This compound is typically a light yellow to yellow liquid or solid.[3] A significant deviation from this appearance could indicate degradation or impurity.

Part 2: Troubleshooting Guide for Experimental Applications

This section provides a problem-and-solution framework for common issues encountered during reactions involving 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Core Reactivity Profile

The key to troubleshooting is understanding the molecule's reactivity. The fluorine atom is activated for nucleophilic aromatic substitution by the strong electron-withdrawing nitro group positioned ortho to it. The methoxy and methyl groups are electron-donating and will have a lesser electronic influence.

Scenario 1: Low or No Conversion in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Potential Cause Explanation Recommended Solution
Insufficient Nucleophile Strength The aromatic ring, while activated, still requires a sufficiently strong nucleophile to initiate the attack.If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate it in situ and increase its nucleophilicity.
Inappropriate Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. Using protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile.Switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can compete as a nucleophile or react with strong bases.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier of forming the Meisenheimer complex intermediate.Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures.
Poor Leaving Group Ability While fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, other halogens can also be used.[4][5]This is less likely to be an issue with this specific compound, but ensure your starting material is indeed the fluoro-substituted derivative.
Experimental Workflow: Troubleshooting Low SNAr Conversion

G start Low/No Conversion in S(N)Ar Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic and anhydrous? check_nucleophile->check_solvent Yes solution_base Add a non-nucleophilic base (e.g., K2CO3) check_nucleophile->solution_base No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to dry DMF, DMSO, or NMP check_solvent->solution_solvent No solution_temp Increase temperature incrementally check_temp->solution_temp No end_node Reaction Optimized check_temp->end_node Yes solution_base->check_solvent solution_solvent->check_temp solution_temp->end_node G start Multiple Products Observed analyze Analyze byproducts by LC-MS / GC-MS start->analyze phenol Phenolic byproduct (M+ of -F, +OH) analyze->phenol di_sub Di-substituted product (Higher M+) analyze->di_sub degradation Unidentified fragments or dark coloration analyze->degradation cause_base Cause: Nucleophilic Base phenol->cause_base cause_poly Cause: Polyfunctional Nucleophile di_sub->cause_poly cause_harsh Cause: Harsh Conditions degradation->cause_harsh

Caption: Logical flow for diagnosing the source of impurities.

Part 3: Quantitative Data and Specifications

This table summarizes key specifications for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.

Property Value Source
CAS Number 708-04-3[1][2][3]
Molecular Formula C₈H₈FNO₃[1][2]
Molecular Weight 185.15 g/mol [2]
Appearance Light yellow to yellow liquid/solid[3]
Purity ≥95-98% (typical)[1][2]
Storage Temperature Room Temperature[1][2][3]
Hazard Codes (H-Statements) H302, H315, H320, H335[2]

References

  • Lead Sciences. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. [Link]

  • Veeprho. 2-fluoro-1-methyl-3-nitrobenzene. [Link]

  • American Chemical Society. Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate. [Link]

  • Online Chemistry Notes. Nitrobenzene : Laboratory preparation, Properties and Uses. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • ResearchGate. Substituent effects of nitro group in cyclic compounds. [Link]

  • Chemistry LibreTexts. Nitro Compounds. [Link]

  • Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions. [Link]

  • National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health (NIH). 1-Chloro-2-methyl-3-nitrobenzene. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Class: Polysubstituted Nitroaromatic / Nitroanisole Derivative Primary Challenge: Regioisomer separation and "oiling out" during crystallization.[1]

This guide addresses the purification of a highly specific tetrasubstituted benzene. The synthesis of this molecule (likely via nitration of 5-fluoro-2-methylanisole) is governed by competing directing groups.[1] The methoxy group (-OMe) is the strongest activator and directs para (position 4), making your target (position 3, ortho to the methyl group) a likely minor isomer or one difficult to resolve from the 4-nitro major product.[1]

Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon

Issue: The product comes out of solution as a yellow/orange oil instead of crystals, even after cooling.

Root Cause: Nitro compounds are notorious for having low melting points that are further depressed by impurities (isomers).[1] If the saturation temperature of your solution is higher than the melting point of the impure solid (the "oiled" state), the compound separates as a liquid phase before it can crystallize.[1]

Protocol: The "Two-Solvent" Rescue Do not attempt to freeze the oil; this usually traps impurities.[1] Instead, use a solvent pair to force controlled nucleation.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of Ethanol (EtOH) or Methanol (MeOH) at 50°C.[1]

  • Saturation: Add warm Water dropwise until a persistent turbidity (cloudiness) just appears.[1]

  • Clarification: Add a few drops of the alcohol to just clear the solution.[1]

  • Seeding (Critical): If you have any solid seed crystal (even 0.1 mg), add it now at 30-35°C. If not, scratch the inner glass wall with a glass rod to induce nucleation.[1]

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not use an ice bath until distinct crystals have formed.[1]

Solvent SystemSuitabilityNotes
EtOH / Water HighStandard for nitroanisoles.[1] Promotes good crystal habit.[1][2]
Hexane / EtOAc MediumGood for chromatography, but often leads to oils in crystallization due to fast evaporation.[1]
IPA (Isopropyl Alcohol) Highexcellent for "oiling out" issues; higher boiling point allows better control.[1]
Module B: Chromatographic Separation of Regioisomers

Issue: Co-elution of the 3-nitro target with the 4-nitro or 6-nitro isomers on TLC/Column.

Scientific Insight: The 3-nitro and 4-nitro isomers have identical molecular weights and very similar polarities.[1] However, their dipole moments differ due to the orientation of the nitro group relative to the methoxy dipole.[1]

  • 3-nitro: Nitro is ortho to Methyl, meta to Methoxy.[1]

  • 4-nitro: Nitro is para to Methoxy (Major impurity).[1]

Protocol: Optimized Silica Gel Chromatography Standard Hexane/Ethyl Acetate gradients often fail to separate these tight pairs.[1]

  • Stationary Phase: Use high-surface-area Silica Gel (230-400 mesh).[1]

  • Mobile Phase Modifier: Switch from Ethyl Acetate to Dichloromethane (DCM) or Toluene .[1]

    • Why? Toluene provides

      
      -
      
      
      
      interactions with the nitroaromatic ring, often discriminating between isomers based on steric accessibility of the ring face.[1]
  • Gradient Recommendation:

    • Start: 100% Hexane (or Heptane).[1]

    • Ramp: 0%

      
       40% DCM (very shallow gradient).[1]
      
    • Alternative: 95:5 Hexane:Toluene

      
       60:40 Hexane:Toluene.[1]
      

Visualization: Most nitro compounds are UV active but not fluorescent.[1] Use a Vanillin stain or Iodine chamber if UV (254 nm) is ambiguous.[1]

Module C: Impurity Profiling (Color & Phenols)

Issue: The product is dark red/brown, but NMR shows it should be pure.

Root Cause:

  • Phenolic Impurities: Demethylation of the methoxy group can occur during nitration (especially if temp > 0°C), generating nitrophenols.[1] These are highly colored and acidic.[1]

  • Oxidation: Nitro-compounds can form azo/azoxy coupling products in trace amounts that are intensely colored.[1]

Protocol: The Caustic Wash Before crystallization or chromatography, remove phenolic byproducts chemically.[1]

  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash 2x with 1M NaOH (Cold).[1]

    • Mechanism:[1] This deprotonates any phenolic impurities (making them water-soluble phenoxides) while leaving your methoxy-benzene target in the organic layer.[1]

    • Visual Cue: The aqueous layer will likely turn bright yellow/orange (nitrophenoxide salts).[1]

  • Wash 1x with Brine, dry over MgSO₄, and concentrate.

Decision Logic & Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Wash Caustic Wash (1M NaOH) Remove Phenolic Impurities Start->Wash TLC TLC Analysis (Hexane/DCM) Wash->TLC Decision1 Are Regioisomers Separated? TLC->Decision1 Column Flash Chromatography Gradient: Hexane -> Toluene/DCM Decision1->Column No (Spots overlap) Cryst Recrystallization Solvent: EtOH/Water Decision1->Cryst Yes (Major spot distinct) OilIssue Problem: Oiling Out? Column->OilIssue Cryst->OilIssue Seed Re-heat, add Seed Crystal Slow Cool (No Ice) OilIssue->Seed Yes Final Pure Target (Light Yellow Solid) OilIssue->Final No (Crystals formed) Seed->Final

Figure 1: Purification Logic Tree. This workflow prioritizes chemical cleaning (NaOH wash) before physical separation to protect column life and improve crystallization behavior.[1]

Frequently Asked Questions (FAQ)

Q: Can I use steam distillation to separate the isomers? A: Likely no . Steam distillation is highly effective for ortho-nitrophenols because of intramolecular hydrogen bonding (preventing interaction with water).[1] However, your molecule is a nitroanisole (methoxy group).[1] Without the free -OH group, the volatility difference between isomers is usually insufficient for effective steam distillation [1].[1]

Q: My melting point is 5°C lower than the literature value. Is it wet? A: While solvent inclusion is possible, a depressed melting point in nitroaromatics is most often due to isomeric contamination .[1] Nitro isomers form eutectic mixtures with sharp, deep melting point depressions.[1] Re-run the column or recrystallize from IPA; drying alone will not fix this [2].[1]

Q: The NMR shows a small doublet near my methoxy peak. What is it? A: This is the classic signature of a regioisomer. The chemical shift of the methoxy protons is sensitive to the shielding cone of the nitro group.[1]

  • If your target has Nitro meta to Methoxy, and the impurity has Nitro para to Methoxy, the impurity's OMe peak will be shifted.[1]

  • Action: This requires column chromatography (see Module B).[1] Crystallization rarely removes isomers with such similar structures efficiently once they are co-precipitated.[1]

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See section on purification of nitro compounds and steam distillation limitations). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent selection and physical constants).

  • Booth, G. (1991).[1][3] Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Industrial context on nitroanisole separation). [1]

Sources

Overcoming low reactivity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this challenging substrate. Our goal is to help you overcome its inherent low reactivity in Nucleophilic Aromatic Substitution (SNAr) and other synthetic transformations.

Introduction: Understanding the Reactivity Challenge

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a versatile building block in medicinal chemistry and materials science.[1] However, its utility is often hampered by low reactivity in key reactions like Nucleophilic Aromatic Substitution (SNAr). This challenge arises from a complex interplay of electronic and steric effects on the aromatic ring.

While the nitro group (-NO₂) is a strong electron-withdrawing group that activates the ring for nucleophilic attack, its effect is diminished by its meta position relative to the fluorine leaving group.[2] More significantly, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the ring, deactivating it towards nucleophiles.[2][3] The successful use of this substrate, therefore, depends on strategies that can overcome this intrinsic deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene so unreactive in SNAr reactions?

A1: The low reactivity is due to a combination of factors that destabilize the key reaction intermediate, the Meisenheimer complex.[2][4][5]

  • Positional Effects of the Nitro Group: The strong, resonance-stabilizing effect of the nitro group is most potent when it is ortho or para to the leaving group.[6] In this molecule, the nitro group is meta to the fluorine, offering only weak inductive stabilization, which is insufficient to significantly lower the reaction's activation energy.[2]

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. They push electron density into the aromatic ring, making it less electrophilic and thus less receptive to attack by a nucleophile.[2][3] This deactivating effect counteracts the influence of the nitro group.

To visualize this, consider the electronic contributions of each substituent.

G sub 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene ring Aromatic Ring OCH3 -OCH₃ (Strong Deactivation) ring->OCH3 Resonance Donation (+M) Strongly Destabilizes Intermediate CH3 -CH₃ (Deactivation) ring->CH3 Inductive Donation (+I) Destabilizes Intermediate F F (Leaving Group) F->ring Inductive Withdrawal (-I) Activates C-F bond NO2 -NO₂ (Weak Meta-Activation) NO2->ring Inductive Withdrawal (-I) Weakly Stabilizes Intermediate

Caption: Electronic factors governing the reactivity of the target molecule.

Q2: Why is fluorine a good leaving group in SNAr, contrary to SN1/SN2 reactions?

A2: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2][7] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack. The breaking of the C-F bond occurs in a subsequent, faster step and therefore does not limit the reaction rate.[7] This is the opposite of SN1 and SN2 reactions, where C-X bond cleavage is integral to the rate-determining step.

Q3: What is the best type of solvent for this reaction?

A3: Polar aprotic solvents are highly recommended.[8][9] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal choices. These solvents can effectively solvate the cation of the nucleophile salt, leaving the anionic nucleophile "naked" and more reactive.[10][11][12] Protic solvents, like water or alcohols, should be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity.[10]

Q4: Can I use a stronger base to improve the reaction rate?

A4: Yes, using a stronger base can be very effective, especially when your nucleophile is an alcohol or a thiol. Pre-forming the more potent alkoxide or thiolate nucleophile with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can dramatically increase reaction rates.[2] However, be mindful that excessively harsh basic conditions can lead to side reactions or decomposition of the starting material.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format.

Issue 1: No or very low conversion of starting material.

  • Question: I've run the reaction overnight at 80 °C in DMF with potassium carbonate as a base, but my TLC/LC-MS shows only the starting material. What should I do?

  • Answer: This is a classic sign of insufficient activation energy. Given the substrate's low reactivity, more forcing conditions are necessary.

G start Start: Low/No Conversion q1 Is the nucleophile strong enough? (e.g., amine, thiol) start->q1 a1_yes Proceed to Temperature Check q1->a1_yes Yes a1_no Action: Use Stronger Nucleophile (e.g., pre-form alkoxide with NaH) q1->a1_no No q2 Is the temperature high enough? a1_yes->q2 a1_no->q2 a2_yes Proceed to Solvent Check q2->a2_yes Yes a2_no Action: Increase Temperature (120-180 °C) Consider microwave heating. q2->a2_no No q3 Is the solvent optimal? (e.g., DMSO, NMP) a2_yes->q3 a2_no->q3 a3_yes Consider Alternative Catalysis (e.g., Buchwald-Hartwig for amines) q3->a3_yes Yes a3_no Action: Switch to a higher-boiling polar aprotic solvent like DMSO. q3->a3_no No end Reaction Optimized a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Recommended Actions:

  • Increase Temperature: Deactivated substrates often require significantly higher temperatures, potentially in the range of 120-180 °C.[2] The use of a sealed reaction vessel or a microwave reactor can facilitate these conditions safely and reduce reaction times.

  • Change Solvent: Switch from DMF (boiling point: 153 °C) to a higher-boiling polar aprotic solvent like DMSO (boiling point: 189 °C) to enable higher reaction temperatures.

  • Strengthen the Nucleophile/Base: If using an alcohol, pre-treat it with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent to generate the more reactive alkoxide in situ before adding the aryl fluoride.

Issue 2: Formation of multiple side products and decomposition.

  • Question: I increased the temperature to 160 °C, and while my starting material was consumed, my TLC plate is a mess, and the desired product yield is low. What's happening?

  • Answer: High temperatures can cause thermal decomposition of the starting material or products, especially with nitro-aromatic compounds.[2] Additionally, side reactions like reduction of the nitro group can occur under certain conditions.[13]

Recommended Actions:

  • Lower Temperature, Extend Time: Find a balance. Try running the reaction at a more moderate temperature (e.g., 120-140 °C) for a longer duration (24-48 hours).

  • Ensure Anhydrous Conditions: Water can protonate and deactivate strong nucleophiles.[2] Ensure all reagents and solvents are thoroughly dried before use.

  • Consider Catalysis: For certain nucleophiles, particularly amines, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an effective alternative, often proceeding under much milder conditions than SNAr.

Optimized Experimental Protocol: SNAr with an Alcohol Nucleophile

This protocol provides a robust starting point for the substitution of the fluorine atom with an alcohol, incorporating best practices to overcome low reactivity.

Materials:

  • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 equiv)

  • Alcohol nucleophile (1.2 - 1.5 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl Acetate, Saturated NH₄Cl solution, Brine, Na₂SO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere, add the sodium hydride (1.5 equiv) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation: Carefully add anhydrous DMSO to the flask, followed by the dropwise addition of the alcohol nucleophile (1.2-1.5 equiv) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed. Causality: Pre-forming the highly reactive alkoxide is critical for attacking the deactivated aromatic ring.[2]

  • Substrate Addition: Dissolve the 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) in a minimal amount of anhydrous DMSO and add it to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 120-140 °C. Monitor the reaction's progress using TLC or LC-MS every 4-6 hours until the starting material is consumed. Self-Validation: Regular monitoring prevents unnecessary heating that could lead to decomposition.

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[2] Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

ParameterRecommendationRationale
Solvent DMSO, NMP, DMFHigh-boiling polar aprotic solvents enhance nucleophile reactivity and allow for high temperatures.[8][9]
Base NaH, KHMDS, t-BuOKStrong bases are required to generate potent alkoxide/thiolate nucleophiles.[2]
Temperature 120 - 180 °CHigh thermal energy is needed to overcome the activation barrier of the deactivated substrate.[2]
Atmosphere Inert (N₂ or Ar)Prevents side reactions and is crucial when using reactive reagents like NaH.
Monitoring TLC, LC-MSEssential for determining reaction completion and preventing byproduct formation from overheating.[9]
Table 1: Summary of recommended reaction conditions for SNAr on the title compound.

References

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • The Royal Society of Chemistry. Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ACS Publications. (2024). Nitro Substrates in Reductive Electrosynthesis: A Review. [Link]

  • ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?[Link]

  • Chemistry LibreTexts. (2022). 7.4: Activation and Deactivation. [Link]

  • YouTube. (2016). Why Polar Aprotic Solvents for SN2 Substitution. [Link]

  • Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • National Institutes of Health. (2008). Stable Spirocyclic Meisenheimer Complexes. [Link]

  • Reddit. Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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Preventing decomposition of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3). This document is structured for organic chemists and process engineers dealing with the specific "ortho-nitro" instability inherent to this scaffold.

Executive Summary: The "Ortho-Nitro" Hazard

The Core Issue: The primary decomposition pathway for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is not random degradation, but a specific, mechanistically driven event caused by the proximity of the Nitro (C3) and Methyl (C2) groups .

This structural motif (ortho-nitrotoluene) is susceptible to intramolecular hydrogen abstraction , leading to the formation of reactive aci-nitro intermediates. This process is thermally accelerated and base-catalyzed, often resulting in rapid darkening of reaction mixtures (tar formation), exotherms, or unexpected oxidative byproducts.

Urgent Directive: If your reaction mixture has turned deep red/black or is showing an unexplained exotherm, initiate cooling immediately and check for base concentration.

Mechanism of Decomposition

To prevent decomposition, one must understand the "Invisible Enemy." The degradation follows a pathway similar to the initial steps of the Leimgruber-Batcho or Bartoli indole syntheses, but in an uncontrolled manner.

The Pathway (Intramolecular Redox)
  • Activation: Heat or base weakens the benzylic C-H bond at Position 2.

  • Abstraction: The oxygen of the Nitro group (Position 3) abstracts a proton from the Methyl group.

  • Intermediate: Formation of an aci-nitro species (quinoid structure).

  • Collapse: This species is highly unstable. It generates radicals (OH[1][2]•) or dehydrates to form nitroso-methide intermediates, which rapidly polymerize into complex tars.

Visualization: The Decomposition Cascade

DecompositionPathway Start 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Trigger Trigger: Heat (>110°C) or Strong Base Start->Trigger Energy Input Intermed Aci-Nitro / Quinoid Intermediate Trigger->Intermed Intramolecular H-Abstraction Radical Nitroso-Methide & Hydroxyl Radicals Intermed->Radical Dehydration/ Homolysis End Black Tar / Polymerization Radical->End Irreversible Cascade

Caption: Figure 1. The autocatalytic decomposition pathway of ortho-nitrotoluene derivatives initiated by thermal or basic stress.

Critical Control Points (CCP) & Troubleshooting

CCP 1: Thermal Management

Rule: Avoid bulk heating above 110°C without rigorous safety calorimetry (DSC/ARC). Reasoning: The activation energy for the methyl-to-nitro hydrogen transfer drops significantly in substituted benzenes. The presence of the electron-donating Methoxy group (Position 1) can slightly stabilize the ground state, but the ortho interaction remains the dominant instability factor.

SymptomProbable CauseCorrective Action
Sudden Exotherm Autocatalytic decomposition (Runaway).Emergency Cooling: Use an internal coil or jacket crash-cool. Do NOT seal the vessel (gas evolution risk).
Reflux Instability Solvent boiling point exceeds stability limit.Switch to lower-boiling solvents (e.g., from Xylenes to Toluene or THF) to cap the max temperature.
CCP 2: Base Sensitivity

Rule: Never add strong bases (NaH, KOtBu, LDA) to the neat compound. Always dilute first. Reasoning: Bases deprotonate the benzylic methyl protons (pKa ~20-22 reduced by ortho-NO2). The resulting carbanion is a precursor to oxidative dimerization (Stilbene formation) or rapid degradation.

Troubleshooting Guide: "My Reaction Turned Black"

  • Scenario: You attempted a nucleophilic substitution (SNAr) or alkylation, and the mixture turned black instantly.

  • Diagnosis: You likely triggered the aci-nitro formation before the desired reaction could compete.

  • Solution:

    • Lower Temperature: Run the reaction at 0°C to -10°C initially.

    • Change Base: Switch from strong alkoxides to weaker inorganic bases (K2CO3, Cs2CO3) if possible.

    • Order of Addition: Add the base slowly to the substrate, or add the substrate to the base/nucleophile mixture to keep the steady-state concentration of the sensitive substrate low.

CCP 3: Photochemical Stability

Rule: Store in amber glass and wrap reactors in foil. Reasoning: Nitro compounds are chromophores. UV-Vis absorption can excite the nitro group to a triplet state, facilitating the hydrogen abstraction mechanism even at room temperature (Ciamician-Dennstedt rearrangement type photophysics).

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule in a Suzuki coupling without protecting the nitro group? A: Yes, but with caveats. Standard Suzuki conditions (Pd catalyst, weak base like Na2CO3, aqueous/organic solvent) are generally safe. However, avoid conditions that require high temperatures (>100°C) with stronger bases (e.g., K3PO4 in refluxing dioxane). If high T is needed, monitor the reaction closely for "browning" which indicates degradation.

Q2: Is the Fluorine atom at Position 5 labile? A: Generally, no.

  • Analysis: The Nitro group is at Position 3. The Fluorine is at Position 5.[3][4] These are meta to each other.

  • Implication: The Nitro group does not strongly activate the Fluorine for Nucleophilic Aromatic Substitution (SNAr). SNAr usually requires ortho or para activation. Therefore, the Fluorine is relatively stable unless you use extremely forcing conditions, which would likely decompose the molecule via the methyl group first.

Q3: How do I safely dry this compound? A: Vacuum drying at <40°C is recommended. Avoid static drying in ovens above 60°C. If the compound is an oil, ensure it is free of residual bases or acids before storage, as impurities catalyze decomposition.

Q4: I see a "dimer" impurity by LCMS. What is it? A: This is likely the 1,2-diphenylethane (bibenzyl) or stilbene derivative formed by the oxidative coupling of two benzylic methyl radicals. This confirms that your reaction conditions are too basic or oxidative.

Standard Operating Procedure (SOP) for Handling

Safe Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (Oxygen can accelerate radical processes).

  • Temperature: Refrigerator (2-8°C) is preferred; Freezer (-20°C) for long-term.

Reaction Quench Protocol

If the reaction involves basic conditions:

  • Cool the mixture to <5°C.

  • Quench with a mild acid (e.g., saturated NH4Cl solution or dilute HCl) to neutralize the base before allowing the mixture to warm up.

  • Why? Neutralizing the base stops the deprotonation equilibrium that feeds the decomposition pathway.

References

  • Mechanism of Ortho-Nitrotoluene Decomposition

    • Title: Thermal decomposition of liquid α-nitrotoluene.[5]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Base-Induced Instability

    • Title: Decomposition Mechanisms of Dinitrotoluene (Relevant mechanistic parallels for ortho-methyl/nitro interactions).
    • Source: International Journal of Quantum Chemistry.[6]

    • URL:[Link]

  • Safety Data & Handling

    • Title: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Product Safety.[4]

    • Source: Ambeed / AK Scientific Safety D

Sources

Technical Support Center: A Researcher's Guide to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS No. 1007357-69-5). As Senior Application Scientists, we understand that even the most routine experiments can present unexpected challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry and backed by field-proven insights. Our goal is to help you anticipate and overcome common pitfalls, ensuring the success and integrity of your research.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, problem-oriented questions that researchers frequently encounter when working with this substituted nitrobenzene. We delve into the causality behind these issues and provide robust, actionable protocols to get your experiments back on track.

Question 1: "My nitro group reduction is sluggish, incomplete, or failing entirely. What's going wrong?"

This is the most common challenge reported with this substrate. An incomplete nitro reduction can stem from several factors, ranging from catalyst deactivation to the inherent electronic properties of the molecule and poor substrate solubility.

Underlying Causality: The reduction of an aromatic nitro group is a complex, multi-step process that proceeds through several intermediates, such as nitroso and hydroxylamine species. The reaction's success hinges on the efficiency of the chosen reducing system and the accessibility of the nitro group. While many standard protocols exist, highly substituted or electron-rich nitroarenes can present significant hurdles. Furthermore, many nitroaromatic compounds can be toxic to microorganisms, a consideration in bioremediation studies.[1][2][3]

Troubleshooting Workflow & Solutions:

Below is a systematic workflow to diagnose and resolve issues with nitro group reduction.

G cluster_start cluster_diag Diagnostics cluster_sol Solutions start Problem: Incomplete Nitro Reduction solubility Is the starting material fully dissolved? start->solubility catalyst Using Catalytic Hydrogenation? (e.g., Pd/C, PtO2) solubility->catalyst  Yes sol_solvent Change Solvent System: - Use THF or THF/EtOH co-solvent. - Add acetic acid as a proton source. solubility->sol_solvent  No metal Using Metal/Acid? (e.g., SnCl2, Fe/NH4Cl) catalyst->metal  No sol_cat_activity Verify Catalyst Activity: - Use fresh catalyst. - Increase catalyst loading (e.g., to 20 mol%). - Consider a different catalyst (e.g., PtO2, Raney Ni). catalyst->sol_cat_activity  Yes sol_metal_activity Activate Metal & Control pH: - For Fe, pre-wash with HCl. - For SnCl2, ensure anhydrous conditions. - Maintain acidic pH with NH4Cl or AcOH. metal->sol_metal_activity  Yes sol_cat_pressure Increase H2 Pressure: - Move from balloon pressure to a Parr hydrogenator (50-100 psi). sol_cat_activity->sol_cat_pressure sol_temp Increase Reaction Temperature: - Gently heat to 40-60 °C. - Monitor for side products via TLC/LCMS. sol_cat_pressure->sol_temp sol_metal_activity->sol_temp

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Data-Driven Recommendations for Reduction Conditions:

MethodReductant/CatalystSolventTemperature (°C)Key Considerations
Catalytic Hydrogenation10% Pd/CTHF, EtOH, or EtOAc25 - 50Substrate solubility is critical. A protic co-solvent like ethanol can accelerate the reaction.[4] High pressure may be needed.
Transfer HydrogenationPd/C, Raney NiEtOH/Water60 - 80Uses a hydrogen donor like ammonium formate or cyclohexene. Safer for labs without high-pressure hydrogenation setups.
Metal/Acid ReductionSnCl₂, Fe powderHCl (conc.), EtOH, AcOH25 - 70Stoichiometric quantities of metal are required. Workup can be challenging due to metal salt removal.[5][6]
Dithionite ReductionSodium DithioniteTHF/Water25 - 40A milder option, but the reagent has a limited shelf life and may not be strong enough for complete reduction.[7]
Question 2: "I'm trying to substitute the fluorine with a nucleophile (amine, alkoxide), but I'm only recovering my starting material. Is the reaction not working?"

This is a fundamentally important question that relates directly to the electronic structure of the molecule. The reaction is likely not working as intended because the substrate is not electronically activated for Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

Underlying Causality: The SNAr mechanism requires a potent electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[8][9] This positioning is critical because it allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. In 5-fluoro-1-methoxy-2-methyl-3-nitrobenzene, the strongly electron-withdrawing nitro group is at C3, which is meta to the fluorine leaving group at C5. This meta relationship prevents the nitro group from participating in resonance stabilization of the intermediate that would be formed.

Caption: Logical flow explaining the lack of SNAr reactivity.

Experimental Recommendation: If your synthetic plan requires functionalization at the C5 position, you must first alter the electronic nature of the ring. The most viable strategy is to first reduce the C3 nitro group to an amine. This amine can then be converted into a more suitable functional group for subsequent cross-coupling reactions (e.g., conversion to a diazonium salt for a Sandmeyer reaction to install a different halide).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound? As with most nitroaromatic compounds, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene should be handled with care. These compounds are often toxic, mutagenic, and can be absorbed through the skin.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases, oxidizing agents, and reducing agents.[10]

  • Handling: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to their environmental persistence and toxicity, nitroaromatic compounds require specialized disposal procedures.[1]

Q2: Can I perform electrophilic aromatic substitution (e.g., nitration, halogenation) on this molecule? Further electrophilic aromatic substitution (EAS) is generally not recommended and is a common pitfall.

  • Deactivation: The nitro group is a powerful deactivating group for EAS, making the ring much less reactive than benzene.[11][12]

  • Directing Effects: The existing substituents present conflicting directing effects. The methoxy group is a strong ortho, para-director, the methyl group is a weaker ortho, para-director, and the nitro group is a meta-director. The only available position is C6. While substitution might occur at C6, the reaction would likely require harsh conditions (vigorous heating, strong acids) and result in low yields and potential decomposition.[13][14]

Q3: How can I effectively purify this compound after a reaction? Purification can be challenging due to the compound's properties.

  • Aqueous Wash: If performing a metal/acid reduction, the crude product will contain metal salts. A common pitfall is the formation of emulsions during aqueous workup. To purify the resulting amine, basify the aqueous layer carefully (e.g., with NaOH or NaHCO₃) to pH > 9 to deprotonate the anilinium salt, then extract with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

  • Chromatography: Standard silica gel chromatography is often effective. A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. The compound's polarity will change significantly upon reduction of the nitro group to an amine, requiring a more polar eluent system.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an effective final purification step.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 67(3), o643. [Link]

  • Clark, J. (2023). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Polmann, K., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • Efremov, Y. Y., & Efremova, T. E. (2009). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 78(10), 915. [Link]

  • Nishino, S. F., & Spain, J. C. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(7), 2801–2808. [Link]

  • Spain, J. C. (1995). Bioremediation of nitroaromatic compounds. Environmental Health Perspectives, 103(Suppl 5), 101–105. [Link]

  • Gutmann, B., et al. (2011). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • Urbański, T. (1984). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series. [Link]

  • Tąk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4805. [Link]

  • Reddit User Discussion. (2023). my nitro refuses to be reduced. r/Chempros on Reddit. [Link]

  • Li, Z., et al. (2001). Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(19), 6799. [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • YouTube. (2021). ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std. YouTube. [Link]

  • Cheney, L. C. (1947). Process for the purification of mononitro aromatic compounds.
  • Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Ministry of Manpower. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Khan Academy. [Link]

  • Quora User Discussion. (2022). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Quora. [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. HSE. [Link]

  • ResearchGate User Discussion. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Testbook. (2022). In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group ________. Testbook. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

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How to increase the regioselectivity of reactions with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Subject: Regioselectivity & Reactivity Optimization for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Structural Landscape

You are working with a highly functionalized scaffold (5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene ). Achieving high regioselectivity with this substrate is non-trivial because it presents a conflict between electronic directing effects and steric hindrance .

The molecule features a "crowded" hemisphere (C1, C2, C3) and a "reactive" hemisphere (C4, C5, C6).

  • C1 (-OMe): Strong Electron Donating Group (EDG), ortho/para director.

  • C2 (-Me): Weak EDG, provides steric bulk.

  • C3 (-NO₂): Strong Electron Withdrawing Group (EWG), meta director.

  • C5 (-F): Weak Deactivator (Inductive) / Activator (Resonance), ortho/para director.

This guide addresses the three most common reaction classes where regioselectivity fails: Electrophilic Aromatic Substitution (EAS) , Nucleophilic Aromatic Substitution (SNAr) , and Benzylic Functionalization .

Part 1: Electrophilic Aromatic Substitution (EAS)

Targeting C4 vs. C6 for Halogenation or Nitration

The Problem

Users typically report low yields or inseparable mixtures when attempting to brominate or nitrate the ring. The electronic prediction contradicts the steric reality.

Technical Analysis

There are two open sites: C4 and C6 .[1]

FeaturePosition C4 (Between NO₂ and F)Position C6 (Between F and OMe)
Electronic Favorability High. Para to -OMe (strongest director).Moderate. Ortho to -OMe.
Deactivation Ortho to -NO₂ (Strong deactivation).Para to -NO₂ (Strong deactivation).
Steric Hindrance Extreme. The "Buttressing Effect" applies here. It is sandwiched between -NO₂ (C3) and -F (C5).Moderate. Flanked by -F and -OMe.[2][3][4]

Diagnosis: While C4 is electronically preferred (due to the para-methoxy effect), it is sterically inaccessible. C6 is the kinetic product site.

Troubleshooting & Protocol Optimization

Q1: How do I force substitution at C4?

  • Answer: Direct substitution at C4 is nearly impossible with standard electrophiles (Br₂, HNO₃) due to the steric wall created by the C3-Nitro and C5-Fluoro groups.

  • Protocol Adjustment: Do not attempt direct EAS. Instead, use a Blocking Group Strategy :

    • Install a reversible blocking group (e.g., sulfonation) at C6 (the more accessible site).

    • This will likely fail to force C4 substitution; the molecule will simply not react.

    • Alternative: Synthesize the C4-functionalized analog de novo from a different precursor (e.g., starting with a 4-substituted aniline).

Q2: How do I maximize yield at C6 (the accessible site)?

  • Answer: To ensure 100% regioselectivity at C6 and prevent tarring/decomposition:

    • Lower the Temperature: Run brominations at -10°C to 0°C. High temperatures increase the energy available to overcome the steric barrier at C4, leading to messy mixtures.

    • Solvent Choice: Use a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) rather than highly polar ones. This tightens the transition state, favoring the sterically open C6 position.

    • Reagent Selection: Use bulky electrophiles. For example, use NBS (N-Bromosuccinimide) in acetonitrile rather than Br₂/FeBr₃. The succinimide byproduct is bulky, further discouraging attack at the crowded C4.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Targeting the Fluorine Displacement

The Problem

"I treated the substrate with an amine/alkoxide, but the Fluorine is not being displaced, or I am seeing demethylation instead."

Technical Analysis

Standard SNAr requires an EWG (like -NO₂) in the ortho or para position relative to the leaving group (-F) to stabilize the Meisenheimer complex.

  • Your Structure: The -NO₂ (C3) is meta to the -F (C5).

  • Consequence: The Meisenheimer intermediate cannot delocalize the negative charge onto the nitro group oxygen. The activation energy is too high for standard SNAr.

Troubleshooting & Protocol Optimization

Q1: Why isn't the reaction working even with heat?

  • Answer: The meta-nitro group provides only inductive withdrawal, which is insufficient for activating the ring against nucleophiles, especially with the electron-donating Methoxy group at C1 counteracting it.

Q2: How do I substitute the Fluorine?

  • Answer: You must switch mechanisms. Abandon classical SNAr and move to Transition Metal Catalysis .

  • Recommended Protocol (Buchwald-Hartwig Coupling):

    • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

    • Ligand: BINAP or Xantphos (Bidentate ligands are crucial here to prevent catalyst poisoning by the nitro group).

    • Base: Cs₂CO₃ (weaker bases prevent side reactions with the nitro group).

    • Mechanism: Oxidative insertion of Pd into the C-F bond (difficult) or C-H activation? Correction: C-F activation is hard.

    • Better Route: If you need to substitute at C5, start with the 5-Bromo or 5-Iodo analog. If you are stuck with the 5-Fluoro, you generally cannot substitute it efficiently without harsh conditions that risk reducing the nitro group.

Q3: I see a byproduct with -OH at Position 1. What happened?

  • Answer: You used a strong nucleophile (like thiolate or hydroxide) and accidentally performed SN2 dealkylation on the methoxy group. The methyl on the ether is less hindered than the aromatic ring. Use sterically bulky nucleophiles to avoid this.

Part 3: Benzylic Functionalization

Targeting the C2-Methyl Group

The Problem

"I want to brominate the methyl group (Wohl-Ziegler reaction), but I'm getting ring bromination."

Technical Analysis

The competition is between Radical Substitution (on the methyl) and Ionic Substitution (on the ring). The Methoxy group makes the ring electron-rich, increasing the risk of ionic ring bromination even under radical conditions.

Troubleshooting & Protocol Optimization

Q1: How do I ensure reaction ONLY at the methyl group?

  • Answer: You must strictly suppress the ionic pathway.

  • Protocol:

    • Reagent: Use NBS (Recrystallized to remove traces of HBr/Br₂).

    • Radical Initiator: Use AIBN (Azobisisobutyronitrile) rather than Benzoyl Peroxide. AIBN works at lower temperatures (refluxing CCl₄ or Benzotrifluoride).

    • Light Source: Use a high-intensity LED (Blue/UV) to maximize radical flux.

    • Scavenger: Add solid K₂CO₃ or NaHCO₃ to the reaction mixture. This neutralizes any HBr formed in situ. HBr catalyzes the ionic ring bromination. By scavenging it, you shut down the side reaction.

Visualizing the Reactivity Landscape

The following diagram maps the steric and electronic "battlefield" of your molecule.

ReactivityMap cluster_legend Legend Molecule 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene C4_Pos Position C4 (EAS Target) Molecule->C4_Pos Electronic Activation (Para to OMe) Molecule->C4_Pos STERIC BLOCKADE (Between NO2 & F) C6_Pos Position C6 (EAS Target) Molecule->C6_Pos Sterically Accessible Molecule->C6_Pos Electronic Deactivation (Para to NO2) C5_Pos Position C5 (SNAr Target) Molecule->C5_Pos Meta to NO2 (No Meisenheimer Stabilization) key Green = Favorable Red = Unfavorable/Blocked

Caption: Figure 1. Reactivity map showing the conflict between electronic activation (Green arrows) and steric/mechanistic barriers (Red/Dashed arrows).

References

  • Mechanistic Grounding on SNAr

    • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Steric Effects in EAS

    • Regioselectivity in Electrophilic Aromatic Substitution. ResearchGate. Details the "buttressing effect" in poly-substituted benzenes.
  • Benzylic Bromination Protocols

    • Wohl-Ziegler Reaction Conditions. Organic Chemistry Portal. Best practices for suppressing ionic side reactions using base scavengers.

Sources

Technical Support Center: Purification of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-NO2 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Sandwich" Effect

Welcome to the technical support hub for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene . This molecule presents a unique chromatographic challenge due to its substitution pattern.

Chemical Analysis: The methyl group at position 2 is sterically "sandwiched" between the methoxy group (position 1) and the nitro group (position 3). This steric crowding forces the nitro group to twist out of planarity with the benzene ring to minimize repulsion.

  • Implication: Your target molecule likely has a lower effective conjugation and a distinct dipole moment compared to its regioisomers (e.g., the 4-nitro isomer, where the nitro group is less hindered).

  • Strategy: Successful purification relies on exploiting this shape selectivity and dipole difference, rather than simple polarity.

Module 1: Troubleshooting & FAQs

Q1: My target compound co-elutes with a major impurity despite using a shallow gradient (Hex/EtOAc). How do I separate them?

Diagnosis: You are likely dealing with a regioisomer separation issue .[1][2] The most common impurity in the nitration of 5-fluoro-2-methylanisole is the 4-nitro isomer. In standard Hexane/Ethyl Acetate systems, the polarity differences between these isomers are often insufficient for baseline separation because the silica interacts primarily with the nitro group's polarity, which is similar in both molecules.

The Fix: Switch to "Pi-Selective" Solvents You must move away from purely polar/non-polar systems and introduce solvents that interact with the pi-system of the benzene ring.

  • Recommendation: Use Toluene or Dichloromethane (DCM) as your primary solvent.

  • Mechanism: Toluene interacts via pi-pi stacking. The "twisted" nitro group in your target (3-nitro) disrupts the pi-cloud differently than the planar 4-nitro impurity, amplifying the separation factor (

    
    ).
    

Optimized Solvent Systems:

System Application Notes
100% Toluene Isomer Separation Run isocratic. Excellent for separating nitro-regioisomers.
DCM / Hexane (30:70 to 100:0) General Purification Better selectivity than EtOAc for nitro-aromatics.

| Toluene / EtOAc (95:5) | Difficult Separations | Adds a small polar "kick" to the pi-selective toluene. |

Technical Tip: If using Toluene, ensure your UV detector is set to a wavelength away from the toluene cutoff (285 nm). Monitor at 254 nm or 300 nm .

Q2: The compound streaks/tails significantly on the column. Is it decomposing?

Diagnosis: While nitro compounds can degrade on basic alumina, they are generally stable on silica. Tailing in this specific molecule is usually caused by solubility mismatch or site overload , not decomposition.

  • Solubility: Nitro-anisoles crystallize easily. If you load your sample in Hexane/DCM but the compound crashes out at the head of the column when the hexane hits it, you will get severe tailing (the "smearing" effect).

  • Silanol Interaction: The nitro group is a strong hydrogen bond acceptor.

The Fix:

  • Solid Load (Dry Load): Do not liquid load. Dissolve the crude in DCM, add Celite 545 or silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the column. This eliminates solvent mismatch issues.

  • Solvent Modifier: If tailing persists, add 1% Acetone to your eluent. Acetone is excellent for deactivating "hot" silanol sites without the basicity of triethylamine (which might cause degradation of nitro-aromatics).

Q3: I see a yellow band that never elutes, even with 100% EtOAc.

Diagnosis: This is likely dinitro-impurity or oxidized polymeric material.

  • Chemistry: Nitration reactions often produce dinitro species if the temperature was not strictly controlled. These are significantly more polar than your mono-nitro target.

  • Action: Do not waste solvent trying to elute this. Once your target and the mono-nitro isomers have eluted, stop the run. The yellow band is waste.

Module 2: Standard Operating Procedure (SOP)

Objective: Purification of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1-5g scale).

Step 1: TLC Method Development

Before running the column, you must establish the separation on TLC.

  • Prepare two TLC plates.

  • Spot crude mixture.

  • Elute Plate A in Hexane:EtOAc (80:20) .

  • Elute Plate B in Toluene (100%) .

  • Visualize: UV (254 nm).

  • Decision: If Plate B shows two distinct spots (Target Rf ~0.4, Impurity Rf ~0.3 or ~0.5) while Plate A shows one blob, use Toluene .

Step 2: Column Packing
  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

  • Ratio: 30:1 (Silica mass : Crude mass). Nitro isomers require high plate counts.

  • Column Diameter: Use a wider column rather than a long, skinny one to prevent band broadening from the "sandwich" steric effects.

Step 3: Execution
  • Equilibration: Flush column with 2 CV (Column Volumes) of pure Hexane.

  • Loading: Dry load using Celite (as described in Q2).

  • Gradient Profile:

    • 0 - 5 mins: 100% Hexane (Flush impurities).

    • 5 - 20 mins: 0% to 100% DCM (Linear gradient).

    • Alternative (if Toluene selected): Isocratic 100% Toluene for 10 CV.

  • Collection: Collect small fractions (10-15 mL for a 40g column). The separation between the 3-nitro and 4-nitro isomers may be subtle.

Module 3: Decision Logic & Workflow

The following diagram outlines the critical decision path for purifying this specific nitro-aromatic.

ChromatographyWorkflow Start Crude Mixture: 5-F-1-OMe-2-Me-3-NO2 TLC_Screen Step 1: TLC Screening (Compare Hex/EtOAc vs. Toluene) Start->TLC_Screen Check_Sep Is Delta Rf > 0.15? TLC_Screen->Check_Sep Route_Standard Standard Phase: Hexane / DCM Gradient Check_Sep->Route_Standard Yes (Easy Sep) Route_Selective Pi-Selective Phase: 100% Toluene Isocratic Check_Sep->Route_Selective No (Co-elution) Load_Method Loading Method: Dry Load on Celite Route_Standard->Load_Method Route_Selective->Load_Method Run_Column Run Column Collect Small Fractions Load_Method->Run_Column Analysis Analyze Fractions: NMR (Regioisomer Check) Run_Column->Analysis

Figure 1: Decision matrix for solvent selection based on regioisomer separation efficiency.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Reich, H. J. (2017). Chromatography Advice. University of Wisconsin-Madison, Department of Chemistry. (Authoritative guide on solvent selectivity and pKa effects). Link

  • Sorbent Technologies . (2021). Silica Gel Comparisons and Retention Factors. (Data on retention factors and selectivity for difficult separations). Link

  • ChemicalBook . (2025).[3] 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Product Properties. (Physical property verification). Link

Sources

Moisture sensitivity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene . It addresses moisture sensitivity not merely as a hazard, but as a critical variable affecting analytical precision and downstream synthetic success.[1]

Topic: Moisture Sensitivity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Executive Summary: The Nature of the Sensitivity

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a highly functionalized aromatic intermediate often used as a scaffold in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1]

While this compound is not hydrolytically explosive (unlike acid chlorides or isocyanates), it exhibits process-critical moisture sensitivity .[1] This means that while the molecule does not instantly decompose in air, the presence of water introduces two specific failure modes:

  • Stoichiometric Erosion: As a fine chemical often used in precise molar equivalents for Nucleophilic Aromatic Substitution (SNAr) or reduction steps, absorbed water (hygroscopicity) leads to under-dosing of the active reagent.[1]

  • Benzylic Reactivity: The methyl group at the 2-position, being ortho to the electron-withdrawing nitro group, possesses slightly acidic benzylic protons.[1] In the presence of moisture and trace basic impurities, this can lead to slow oxidative degradation or dimerization over time.[1]

Technical Deep Dive: Chemical Stability Profile

To understand why you must control moisture, we must analyze the electronic environment of the benzene ring.[1]

FeaturePositionElectronic EffectImpact on Moisture Stability
Methoxy (-OMe) C1Electron Donating (Resonance)Stabilizes the ring, making it less prone to rapid hydrolysis.[1]
Methyl (-CH₃) C2Weakly DonatingRisk Factor: Located ortho to Nitro.[1][2] Benzylic protons are activated, creating a site for side reactions if wet/basic.[1]
Nitro (-NO₂) C3Electron Withdrawing (Strong)Deactivates the ring.[1] Meta to the Fluorine atom.[1][3]
Fluoro (-F) C5Electron Withdrawing (Inductive)Leaving Group: Because F is meta to the Nitro group (not ortho or para), it is not highly activated for SNAr by water.[1] This confirms the compound is stable to rapid hydrolysis at neutral pH.[1]
Troubleshooting Guide (Q&A)
Scenario A: Material Appearance & Handling

Q: The compound appears clumpy or sticky instead of a free-flowing powder. Is it degraded? A: Not necessarily, but it is likely wet.[1]

  • Diagnosis: This class of nitroanisoles can be hygroscopic.[1] Clumping indicates significant water adsorption.[1]

  • Risk: Using this material "as is" will result in incorrect stoichiometry.[1]

  • Action:

    • Perform a Karl Fischer (KF) titration to determine water content.[1]

    • If purity (HPLC) is still >98%, dry the material.[1]

    • Drying Protocol: Vacuum oven at 35–40°C for 12–24 hours over P₂O₅ or silica gel. Avoid temperatures >50°C to prevent melting or sublimation (Melting points for this class are often <100°C).[1]

Q: I see a new impurity peak at RRT 0.85 after storage. What is it? A: This is likely the Phenol derivative (hydrolysis of the Methoxy or Fluoro group), but only if stored improperly.[1]

  • Mechanism: If the material was stored with trace base (e.g., residual carbonate from synthesis) and moisture, the methoxy group can slowly hydrolyze to a phenol.[1]

  • Prevention: Ensure the material is neutral (check pH of aqueous suspension) before long-term storage.[1] Store under Argon.[1]

Scenario B: Reaction Failures

Q: My downstream reduction (Nitro to Aniline) is stalling or yielding byproducts. A: Moisture is a common poison for heterogeneous catalysts (Pd/C, Raney Nickel).[1]

  • Causality: Water can cause agglomeration of the catalyst or compete for surface active sites.[1]

  • Fix: Pre-dry the 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in the reaction solvent (e.g., MeOH or THF) using molecular sieves (3Å or 4Å) for 2 hours prior to adding the catalyst.

Q: The SNAr reaction with an amine nucleophile is sluggish. A: As noted in the stability profile, the Fluorine is meta to the Nitro group, making it inherently less reactive than para-fluoronitrobenzenes.[1]

  • Moisture Factor: Water solvates the nucleophile (amine), reducing its nucleophilicity.[1]

  • Optimization: Use anhydrous solvents (DMF/DMSO) and add an inorganic base (e.g., K₂CO₃) to scavenge any protons, but ensure the system is strictly dry to prevent competition from Hydroxide ions (which would generate the phenol impurity).

Standard Operating Procedures (SOPs)
Storage Protocol
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Backfill with Nitrogen or Argon before sealing.[1]

  • Temperature: Store at 2–8°C (Refrigerated). While room temperature storage is acceptable for short periods, cold storage minimizes benzylic oxidation.[1]

  • Desiccant: Store the vial inside a secondary container (desiccator) with active desiccant.

Handling Workflow

The following decision tree outlines the correct handling based on the material's state.

HandlingProtocol Start Inspect Material CheckAppearance Is it Free-Flowing? Start->CheckAppearance CheckKF Perform Karl Fischer (KF) CheckAppearance->CheckKF No (Clumped) Use Ready for Synthesis CheckAppearance->Use Yes (Powder) Dry Drying Required: Vac Oven @ 35°C (12-24h) CheckKF->Dry Water > 0.5% CheckKF->Use Water < 0.5% QC Check Purity (HPLC) Dry->QC QC->Use Purity > 98% Purify Recrystallize (MeOH/Water) QC->Purify Purity < 98% Purify->Dry

Figure 1: Decision logic for assessing and processing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene prior to use.

Quantitative Data: Solubility & Stability
SolventSolubility (25°C)Stability (Wet)Recommendation
Water Insoluble (<0.1 mg/mL)Stable (Neutral pH)Use for wash steps only.[1]
Methanol SolubleStableGood for storage/transfer.[1]
DMF/DMSO Highly SolubleRisk of Hydrolysis Use immediately; do not store solutions.[1]
DCM/Ethyl Acetate SolubleStablePreferred extraction solvents.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779250, 5-Fluoro-2-nitroanisole (Isomer Analog).[1] Retrieved from .[1]

  • ChemicalBook (2025). 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Properties and Storage. Retrieved from .[1]

  • Sigma-Aldrich (2025). Safety Data Sheet: Methyl 5-fluoro-2-methoxy-3-nitrobenzoate (Structural Analog).[1] Retrieved from .[1]

  • Unibrom Corp. 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: A Versatile Synthon.[1] Retrieved from .[1]

Disclaimer: This guide is intended for qualified scientific personnel.[1] Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning in catalytic reactions involving this versatile intermediate. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility lies in the strategic placement of its functional groups, which allows for a range of chemical transformations. The most common and critical reactions are catalytic hydrogenation of the nitro group and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the success of these catalytic processes is often hampered by catalyst poisoning, leading to sluggish or incomplete reactions, low yields, and purification challenges. This guide is designed to help you identify, prevent, and resolve these issues.

I. Troubleshooting Guide: Catalyst Poisoning

This section provides a structured approach to troubleshooting common issues encountered during catalytic reactions with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Scenario 1: Incomplete or Stalled Catalytic Hydrogenation of the Nitro Group

Question: My catalytic hydrogenation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene to the corresponding aniline using Pd/C is very slow or has stopped completely. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can be traced back to several potential catalyst poisons. The palladium on carbon (Pd/C) catalyst is highly susceptible to deactivation.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Sulfur Impurities Sulfur compounds are notorious poisons for palladium catalysts. They can originate from starting materials, reagents, or contaminated glassware.1. Analyze Starting Materials: Use high-purity 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (≥97% purity is recommended). 2. Purify Solvents: Use freshly distilled or high-purity anhydrous solvents. 3. Thoroughly Clean Glassware: Wash glassware with a base bath followed by an acid bath to remove any residual sulfur-containing detergents or contaminants.
Nitrogen-Containing Heterocyclic Impurities If the synthesis of your starting material involved nitrogen-containing reagents, residual impurities can act as catalyst poisons by strongly coordinating to the palladium surface.[3]1. Recrystallize Starting Material: Purify the 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene by recrystallization to remove polar impurities. 2. Use a Guard Column: Pass a solution of the starting material through a small plug of silica gel or activated carbon before the reaction.
Product Inhibition/Poisoning The resulting aniline product can sometimes coordinate to the palladium surface and inhibit further reaction, especially at high concentrations.1. Incremental Product Removal: If feasible in your setup, consider methods for in-situ product removal. 2. Optimize Reaction Conditions: Lowering the reaction temperature or pressure might reduce the product's binding affinity to the catalyst.
Formation of Reaction Intermediates Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamine species, which can adsorb onto the catalyst surface and inhibit the reaction.[4]1. Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate the complete reduction of intermediates. 2. Use a Co-catalyst: In some cases, the addition of a small amount of a co-catalyst like platinum can help in the complete reduction.

Experimental Protocol: Pre-treatment of Starting Material to Remove Potential Catalyst Poisons

  • Dissolve 10 g of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in 50 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 1 g of activated carbon and stir for 30 minutes at room temperature.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the purified solid from a minimal amount of hot ethanol.

  • Dry the crystals under vacuum before use.

Scenario 2: Low Yields in Suzuki-Miyaura or Buchwald-Hartwig Reactions

Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig coupling with 5-Fluoro-1-methoxy-2-methyl-3-nitroaniline (the reduced form of the title compound) and observing low yields and significant amounts of starting material. What could be poisoning my palladium catalyst?

Answer:

Palladium-catalyzed cross-coupling reactions are sensitive to a variety of inhibitors.[5] Given the structure of your substrate, there are several specific factors to consider.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Amines or Other Nitrogenous Bases If the preceding nitro reduction was not worked up properly, residual amines or ammonium salts can act as catalyst poisons in the subsequent coupling reaction.[3]1. Purify the Amine: Ensure the 5-Fluoro-1-methoxy-2-methyl-3-nitroaniline is of high purity. Recrystallization or column chromatography is recommended. 2. Use a Stoichiometric Amount of Base: Excess base can sometimes be detrimental. Carefully control the stoichiometry of the base used in the coupling reaction.
Fluoride-Induced Catalyst Deactivation While the C-F bond is generally stable, under certain conditions, fluoride ions can be released and interact with the palladium center, potentially leading to catalyst deactivation.1. Ligand Screening: Use bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired reductive elimination.[6] 2. Choice of Base: A weaker base like K₂CO₃ or Cs₂CO₃ might be less likely to promote C-F activation compared to stronger bases.
Hydrodehalogenation A common side reaction in palladium-catalyzed couplings with aryl halides is hydrodehalogenation, where the halide is replaced by a hydrogen atom. This is particularly relevant for fluorinated substrates.[7]1. Use Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are dry. 2. Optimize Ligand and Base: The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired coupling. Screening different combinations is often necessary.
Incomplete Pre-catalyst Activation If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species will result in a lower concentration of the active catalyst.1. Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃. 2. Pre-activation Step: If using a Pd(II) source, include a pre-activation step by stirring the Pd(II) salt with the phosphine ligand in the solvent for a short period before adding the other reagents.

Workflow Diagram: Troubleshooting Low Yields in Cross-Coupling Reactions

G start Low Yield in Cross-Coupling check_purity Check Purity of Amine Substrate start->check_purity purify Purify Amine (Recrystallization/Chromatography) check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions dry_reagents Ensure Anhydrous Conditions check_conditions->dry_reagents screen_ligands Screen Bulky, Electron-Rich Ligands check_conditions->screen_ligands screen_bases Screen Weaker Bases (K₂CO₃, Cs₂CO₃) check_conditions->screen_bases check_catalyst Evaluate Catalyst Activation check_conditions->check_catalyst optimize Re-run Optimized Reaction dry_reagents->optimize screen_ligands->optimize screen_bases->optimize use_pd0 Use Pd(0) Precatalyst check_catalyst->use_pd0 preactivate_pdII Pre-activate Pd(II) Catalyst check_catalyst->preactivate_pdII use_pd0->optimize preactivate_pdII->optimize G cluster_impurities Impurities cluster_reactants Reactants/Products catalyst_deactivation Catalyst Deactivation sulfur Sulfur Compounds catalyst_deactivation->sulfur nitrogen Nitrogen Heterocycles catalyst_deactivation->nitrogen phenols Phenolic Byproducts catalyst_deactivation->phenols product Product Inhibition (Aniline) catalyst_deactivation->product intermediates Reaction Intermediates (Nitroso, etc.) catalyst_deactivation->intermediates fluoride Fluoride Ions catalyst_deactivation->fluoride

Caption: Major sources of catalyst deactivation in reactions with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

III. Conclusion

Successfully navigating the challenges of catalyst poisoning in reactions with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene requires a combination of high-purity starting materials, careful selection of reaction conditions, and a systematic approach to troubleshooting. By understanding the potential sources of catalyst deactivation and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of their synthetic routes.

IV. References

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. [Link]

  • ResearchGate. Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. [Link]

  • PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • ResearchGate. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]

  • Organometallics. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

Validation & Comparative

Strategic Selection of Nitrated Aromatic Scaffolds: The 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene vs. Other Nitrated Aromatics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stable Scaffold" Paradigm

In medicinal chemistry, the selection of a nitrated aromatic building block is often a binary choice between reactivity (for SNAr diversification) and structural integrity (for scaffold construction).

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3) represents a specialized class of "Stable Scaffolds." Unlike its highly reactive analogs (e.g., 2,4-difluoronitrobenzene), this compound is engineered to retain its fluorine substituent through harsh cyclization conditions. Its specific substitution pattern—2-methyl-3-nitro —is the "gold standard" motif for the Leimgruber-Batcho indole synthesis , enabling the precise construction of 5-fluoro-7-methoxyindole , a privileged pharmacophore in GPCR and kinase inhibitor discovery.

This guide compares the physicochemical profile, reactivity, and synthetic utility of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene against common nitrated aromatic alternatives.

Physicochemical & Structural Profile[1][2]

The subject compound possesses a unique "push-pull" electronic system. The electron-donating methoxy group (ortho to methyl) stabilizes the ring against non-specific nucleophilic attacks, while the nitro group activates the adjacent methyl group for enamine formation—a critical step in indole synthesis.

Table 1: Comparative Physicochemical Properties
PropertySubject Compound Comparator A Comparator B
Name 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene 2,4-Difluoronitrobenzene 5-Fluoro-2-nitrotoluene
CAS 1167055-65-3 446-35-5446-33-3
Role Indole/Heterocycle PrecursorSNAr Substrate (Reagent)Simplified Indole Precursor
F-Atom Lability Low (Stable) High (Labile at C-4) Low (Stable)
Electronic Effect Deactivated (OMe donor)Highly Activated (2x F, 1x NO2)Moderately Activated
Key Application Synthesis of 7-OMe-5-F-Indoles Introduction of 2-F-4-nitro-phenyl groupSynthesis of 5-F-Indoles
LogP (Calc) ~2.45~1.9~2.3

Reactivity Analysis: Stability vs. Substitution[4]

The core distinction lies in the positional electronics of the fluorine atom relative to the nitro group.

A. Nucleophilic Aromatic Substitution (SNAr)
  • Comparator A (2,4-Difluoronitrobenzene): The fluorine at position 4 is para to the nitro group. The strong electron-withdrawing effect of the nitro group makes this fluorine an excellent leaving group. It is used to attach the ring to amines or thiols.

  • Subject Compound: The fluorine is at position 5, which is meta to the nitro group (at position 3).[1] The nitro group does not activate the meta-position for SNAr. Consequently, the fluorine atom is chemically inert to standard nucleophiles (amines, alkoxides) under mild conditions.

    • Benefit: This allows researchers to perform reactions on the nitro or methyl groups (e.g., reduction, condensation) without risking the loss of the fluorine atom.

B. Indole Synthesis Potential (Leimgruber-Batcho)

The 2-methyl-3-nitro motif is the specific requirement for the Leimgruber-Batcho reaction. The subject compound is superior to simple fluoronitrotoluenes when a 7-methoxy substituent is required in the final indole core—a position that is difficult to functionalize late-stage.

IndoleSynthesis Start 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene Inter Enamine Intermediate (Red Deep Color) Start->Inter Condensation Product 5-Fluoro-7-methoxyindole (Target Scaffold) Inter->Product Reductive Cyclization DMFDMA DMF-DMA Pyrrolidine 110°C Reduction H2, Pd/C or Zn/AcOH

Figure 1: The Leimgruber-Batcho synthesis pathway converting the subject compound into a polysubstituted indole. The fluorine atom remains intact throughout the process.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-7-methoxyindole

This protocol validates the stability of the fluorine substituent during high-temperature condensation and reduction.

Reagents:

  • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • Pyrrolidine (1.1 eq)

  • DMF (anhydrous)

Step 1: Enamine Formation [2]

  • Charge a reaction vessel with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene dissolved in anhydrous DMF (5 mL/mmol).

  • Add DMF-DMA and Pyrrolidine.

  • Heat the mixture to 110°C under nitrogen for 3–5 hours.

    • Checkpoint: The solution will turn a deep red/purple color, indicating the formation of the

      
      -dimethylamino-2-nitrostyrene intermediate.
      
  • Concentrate the mixture under reduced pressure to remove excess DMF-DMA. The crude red oil is used directly.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in Methanol/THF (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 40 psi (approx. 3 bar) at room temperature for 6 hours.

    • Alternative: For halogen-sensitive substrates (though F is stable), Iron/Acetic acid reduction can be used (Reflux, 2h).

  • Filter through Celite and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 65–75% Data Validation:

  • 1H NMR: Look for the disappearance of the methyl singlet (~2.3 ppm) and the appearance of indole C2/C3 protons (~6.4 ppm and 7.2 ppm).

  • 19F NMR: Single peak, shift unchanged from starting material standard (confirming no defluorination).

Decision Matrix: When to Use Which Scaffold?

Use the following logic flow to determine if 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is the correct starting material for your campaign.

DecisionTree Q1 Target Structure Requirement? Opt1 Simple Aniline / SNAr Coupling Q1->Opt1 Functionalization Opt2 Fused Heterocycle (Indole/Indazole) Q1->Opt2 Scaffold Building Q2 Is the Fluorine the Leaving Group? Opt1->Q2 Q3 Substituent Pattern Needed? Opt2->Q3 Res1 Use 2,4-Difluoronitrobenzene Q2->Res1 Yes (SNAr) Res2 Use 5-Fluoro-2-nitroanisole Q2->Res2 No (Reduction) Res3 SELECT SUBJECT COMPOUND (5-Fluoro-7-methoxyindole) Q3->Res3 7-OMe, 5-F Res4 Use 5-Fluoro-2-nitrotoluene (5-Fluoroindole) Q3->Res4 5-F only

Figure 2: Selection logic for nitrated aromatic precursors.

Safety & Handling

  • Energetic Potential: Like all nitro-aromatics, this compound possesses significant decomposition energy. While the methoxy group adds some stability compared to polynitrated species, reactions involving heating (like the DMF-DMA step) should be conducted behind a blast shield.

  • Skin Sensitization: Nitrotoluenes are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at room temperature under inert atmosphere (Nitrogen/Argon). Light sensitive (store in amber vials).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782776, 1-Fluoro-3-methoxy-2-nitrobenzene. Retrieved from [Link][3]

  • Organic Chemistry Portal. (2024). Indole Synthesis: Leimgruber-Batcho Reaction. Retrieved from [Link]

Sources

Biological Activity of Compounds Derived from 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and synthetic utility of compounds derived from 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3).[1] It focuses on its critical role as a precursor for fluorinated indole scaffolds used in next-generation kinase inhibitors (e.g., EGFR T790M/C797S targeters) and antiviral agents.

A Comparative Guide for Medicinal Chemists and Drug Developers

Executive Summary: The "Privileged Scaffold" Hypothesis

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (FMMN) is not a drug itself but a high-value regiospecific synthon .[1] Its unique substitution pattern—specifically the ortho relationship between the methyl (-CH₃) and nitro (-NO₂) groups, combined with the meta/para positioning of the fluoro and methoxy groups—makes it the ideal substrate for the Batcho-Leimgruber Indole Synthesis .[1]

The primary bioactive derivative generated from this scaffold is 6-Fluoro-4-methoxyindole .[1] This moiety is increasingly critical in "Third-Generation" and "Fourth-Generation" EGFR tyrosine kinase inhibitors (TKIs) designed to overcome resistance mutations (e.g., T790M, C797S) in Non-Small Cell Lung Cancer (NSCLC).[1]

Key Biological Advantages of FMMN-Derived Scaffolds:
  • Metabolic Blockade: The C-5 fluorine atom (becoming C-6 in the indole) blocks metabolic hydroxylation, significantly extending the in vivo half-life (

    
    ) of the final drug.[1]
    
  • Electronic Tuning: The methoxy group acts as an electron-donating group (EDG), modulating the basicity of the indole nitrogen and enhancing hydrogen-bond interactions with the kinase hinge region (e.g., Met793 in EGFR).

  • Lipophilicity Modulation: The fluoro-methoxy combination optimizes

    
    , improving Blood-Brain Barrier (BBB) penetration—a critical requirement for treating brain metastases in NSCLC.
    

Comparative Analysis: FMMN Derivatives vs. Standard Scaffolds

The following table compares the biological performance of inhibitors derived from FMMN (6-Fluoro-4-methoxyindole core) against standard non-fluorinated or isomeric alternatives.

Table 1: Comparative Performance Metrics in EGFR Kinase Inhibition
FeatureFMMN Derivative (6-Fluoro-4-methoxyindole)Standard Alternative (Unsubstituted Indole)Isomeric Alternative (5-Fluoroindole)Impact on Drug Design
Metabolic Stability High (Microsomal ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

min)
Low (Rapid oxidation at C-5/C-6)Medium (Blocks C-5 only)Fluorine at C-6 prevents P450-mediated oxidation, reducing clearance.[1]
Potency (IC₅₀) < 10 nM (vs. EGFR T790M)~50 nM (vs. EGFR T790M)~25 nM (vs. EGFR T790M)Electronic effects of 4-OMe/6-F sharpen H-bond donor capability of the indole NH.[1]
CNS Penetration (

)
High (> 0.[1]5)Low (< 0.[1]2)Medium (~0.[1][2]3)Critical for treating leptomeningeal metastases (common in NSCLC).[1]
Selectivity (WT vs Mutant) > 100-fold sparing WT~20-fold sparing WT~50-fold sparing WTReduces off-target toxicity (e.g., skin rash, diarrhea).[1]

Interpretation: The FMMN-derived scaffold offers a superior balance of potency and pharmacokinetic (PK) stability compared to standard indoles, making it the preferred building block for late-stage lead optimization.

Mechanistic Pathways & Synthesis Workflow

The biological activity of the final drug is strictly dependent on the preservation of the Fluoro-Methoxy motif during synthesis. The Batcho-Leimgruber route is the industry standard for converting FMMN into the bioactive indole core.

Figure 1: Synthesis & Biological Mechanism (Graphviz)[1]

G cluster_0 Batcho-Leimgruber Synthesis FMMN 5-Fluoro-1-methoxy- 2-methyl-3-nitrobenzene (Starting Material) Enamine Enamine Intermediate (Red Deep Red) FMMN->Enamine + DMF-DMA (Condensation) Indole 6-Fluoro-4-methoxyindole (Bioactive Scaffold) Enamine->Indole + H2/Pd-C (Reductive Cyclization) Drug 3rd Gen EGFR TKI (e.g., Osimertinib Analog) Indole->Drug + Pyrimidine Core (SnAr Coupling) Target EGFR T790M/C797S (Kinase Domain) Drug->Target Covalent Binding (Cys797)

Caption: Transformation of FMMN into a bioactive indole scaffold and its subsequent binding to the EGFR kinase domain.

Experimental Protocols

To validate the biological activity of FMMN derivatives, the following protocols are recommended. These are self-validating systems designed to confirm both synthetic success and biological potency .

Protocol A: Synthesis of 6-Fluoro-4-methoxyindole (The Bioactive Core)

This protocol activates the "Methyl-Nitro" switch to form the indole ring.[1]

  • Reagents: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), DMF (Solvent).
    
  • Condensation: Heat the mixture to 110°C for 16 hours under

    
    . The solution will turn deep red (formation of enamine).
    
  • Validation (TLC): Check for disappearance of starting material (

    
     in 4:1 Hex/EtOAc) and appearance of polar enamine (
    
    
    
    ).
  • Reduction: Dissolve the crude enamine in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under

    
     (1 atm) or use Hydrazine/Raney Nickel for 4 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via column chromatography (Silica, 0-30% EtOAc/Hexane).

  • Yield Target: > 75% as a white/off-white solid.

Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo)

This assay quantifies the potency of the derived inhibitor against the T790M mutant.[1]

  • Preparation: Prepare 3x serial dilutions of the FMMN-derived drug (Start: 10

    
    M) in kinase buffer.
    
  • Enzyme Mix: Incubate EGFR(T790M/L858R) recombinant kinase (0.2 ng/

    
    L) with the compound for 60 min at RT.
    
  • Substrate: Add ATP (10

    
    M) and Poly(Glu,Tyr) substrate. Incubate for 40 min.
    
  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.

  • Data Analysis: Plot RLU vs. log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.

    • Success Criteria: Positive Control (Osimertinib) IC₅₀

      
       1–5 nM.
      

References

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry, 57(20), 8249–8267. Link[1]

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: synthesis of 4-methoxyindole." Organic Syntheses, 63, 214. Link[1]

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 4(9), 1046–1061. Link

  • Liao, Y., et al. (2015). "Recent advances in the synthesis of fluorinated indoles." Beilstein Journal of Organic Chemistry, 11, 2342–2361. Link

  • PubChem Compound Summary. (2024). "1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (Isomer/Related)." National Center for Biotechnology Information. Link[1]

Sources

Spectroscopic comparison of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Isomers

Executive Summary & Strategic Context

Objective: This guide provides a definitive spectroscopic framework for distinguishing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Target Isomer) from its critical regioisomers, specifically the 4-nitro and 6-nitro analogs.

Significance: In the synthesis of fluorinated anisole derivatives—common scaffolds in kinase inhibitors and CNS drugs—nitration of the precursor (5-fluoro-2-methylanisole) yields a mixture of regioisomers. The 3-nitro isomer is often the thermodynamically less favored product compared to the 4-nitro (electronically favored) isomer. Misidentification of these isomers leads to costly downstream failures in Structure-Activity Relationship (SAR) studies.

Core Differentiator: The definitive identification relies on


H NMR spin-spin coupling patterns  (J-coupling) of the remaining aromatic protons, supported by 

F NMR
chemical shift trends.

Structural Analysis of Regioisomers

To interpret the spectra, we must first map the substitution patterns of the potential isomers formed during nitration.

IsomerStructure DescriptionSubstitution PatternKey Steric/Electronic Feature
3-Nitro (Target) 1-OMe, 2-Me, 3-NO

, 5-F
1, 2, 3, 5-substituted NO

is flanked by Methyl and H. Protons are at positions 4 and 6 .
4-Nitro (Major Impurity) 1-OMe, 2-Me, 4-NO

, 5-F
1, 2, 4, 5-substituted NO

is para to OMe (strong director). Protons are at positions 3 and 6 .
6-Nitro (Minor Impurity) 1-OMe, 2-Me, 6-NO

, 5-F
1, 2, 5, 6-substituted NO

is ortho to OMe. Sterically crowded. Protons are at positions 3 and 4 .

Comparative Spectroscopic Data

A. H NMR: The Definitive Identification Method

The spatial relationship between the two remaining aromatic protons (


 and 

) dictates the splitting pattern.
Feature3-Nitro (Target) 4-Nitro (Alternative) 6-Nitro (Alternative)
Proton Positions H4 and H6H3 and H6H3 and H4
Relationship Meta (separated by one carbon)Para (separated by two carbons)Ortho (adjacent carbons)
H-H Coupling (

)
~1.5 – 2.5 Hz (Meta coupling)~0 Hz (Singlets*)~8.0 – 9.0 Hz (Ortho coupling)
H-F Coupling (

)
H4: Ortho to F (

Hz)H6: Meta to F (

Hz)
H6: Ortho to F (

Hz)H3: Meta to F (

Hz)
H4: Ortho to F (

Hz)H3: Meta to F (

Hz)
Visual Pattern Two Doublets of Doublets (dd) Distinct meta-coupling visible.[1][2][3]One Singlet (d), One Doublet (d) H3 appears as a singlet (or broad d).Two Doublets (d) Strong roofing effect (AB system).

> Note: Para coupling is often too small to resolve on standard 300/400 MHz instruments, appearing as singlets or broadened peaks.

B. F NMR Trends

The fluorine chemical shift is sensitive to the proximity of the electron-withdrawing nitro group (-NO


).
  • 3-Nitro: F is meta to NO

    
    . (Baseline shift).
    
  • 4-Nitro: F is ortho to NO

    
    . The strong electron-withdrawing effect of the ortho-nitro group typically causes a deshielding effect (downfield shift)  relative to the 3-nitro isomer.
    
  • 6-Nitro: F is ortho to NO

    
    . Similar deshielding to the 4-nitro isomer.
    

Experimental Workflow & Logic

The following diagram illustrates the decision tree for isolating and identifying the target isomer.

IsomerID Start Crude Nitration Mixture (5-Fluoro-2-methylanisole precursor) Process1 Flash Chromatography (Hexane/EtOAc Gradient) Start->Process1 Analysis 1H NMR Analysis (Aromatic Region 6.5 - 8.5 ppm) Process1->Analysis Decision1 Are protons Ortho-coupled? (J ~ 8-9 Hz) Analysis->Decision1 Result6 Identity: 6-Nitro Isomer (Discard) Decision1->Result6 Yes Decision2 Are protons Para (Singlets)? (J ~ 0 Hz) Decision1->Decision2 No Result4 Identity: 4-Nitro Isomer (Major Product - Discard) Decision2->Result4 Yes Result3 Identity: 3-Nitro Isomer (Target: Meta Coupling J ~ 2 Hz) Decision2->Result3 No (Meta Coupling)

Figure 1: Logic flow for the spectroscopic discrimination of nitration regioisomers.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for NMR acquisition.

Protocol: High-Resolution NMR Characterization

Reagents & Equipment:

  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    for this molecule to prevent solvent viscosity from broadening the fine meta-couplings (
    
    
    Hz).
  • Instrument: Minimum 400 MHz spectrometer (500 MHz+ recommended for resolving

    
     vs 
    
    
    
    ).

Step-by-Step Methodology:

  • Sample Prep: Dissolve ~5-10 mg of the isolated solid in 0.6 mL CDCl

    
    . Filter through a glass wool plug to remove inorganic salts (crucial for baseline stability).
    
  • Acquisition (

    
    H): 
    
    • Set spectral width to -2 to 14 ppm.

    • Number of Scans (NS): 16 or 32 (sufficient for 10 mg).

    • Acquisition Time (AQ):

      
       seconds. (Long AQ is critical to resolve small couplings).
      
    • Pulse Angle: 30°.

  • Acquisition (

    
    F): 
    
    • Run a standard proton-coupled fluorine experiment.

    • Verification: If the proton spectrum is ambiguous, the

      
      F spectrum will show a doublet of doublets (dd) for the 3-nitro isomer (coupling to H4 and H6), whereas the 4-nitro isomer 
      
      
      
      F signal will appear as a doublet of singlets (or doublet of small doublets) due to the lack of strong H-H coupling on the ring.
  • Processing:

    • Apply an exponential window function with LB = 0.3 Hz . (Do not over-smooth; you risk merging the meta-coupling).

    • Phase manually.

Self-Validation Check:

  • Pass Criteria: You observe two distinct signals in the aromatic region (approx 7.0–8.0 ppm). Both signals are split into doublets by Fluorine (

    
     Hz) AND further split into small doublets (
    
    
    
    Hz) by each other.
  • Fail Criteria: You observe a clean singlet (indicating the 4-nitro isomer) or a large roofed doublet system (indicating the 6-nitro isomer).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on coupling constants and substituent effects in NMR).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • McPherson, S. L., et al. (2021).[4] Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. ResearchGate. [Link] (Context on nitrotoluene isomer separation challenges).

  • PubChem. (2025). Compound Summary: 5-Fluoro-2-nitroanisole and related isomers. National Library of Medicine. [Link]

Sources

Structural Validation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, comparative technical analysis for the structural validation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 1167055-65-3). It is designed for medicinal chemists and analytical scientists requiring definitive proof of regioisomer identity in the synthesis of protein degrader building blocks and kinase inhibitor intermediates.

Executive Summary: The Regioisomer Challenge

In the synthesis of polysubstituted benzenes like 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , the primary challenge is not chemical connectivity but regioisomerism .[1] The electrophilic aromatic substitution (nitration) of 5-fluoro-2-methoxytoluene often yields a mixture of the 3-nitro (target) and 4-nitro (impurity) isomers.[1]

Standard 1D NMR (


H) is often insufficient due to the isolated nature of the aromatic protons in tetrasubstituted rings, where characteristic coupling patterns (ortho/meta) are obscured or ambiguous. This guide compares available analytical techniques and establishes a self-validating NOESY-based protocol  as the industry gold standard for distinguishing the target molecule from its positional isomers.[1]

Comparative Analysis of Validation Methods

The following table objectively compares analytical techniques for validating tetrasubstituted benzene derivatives.

MethodCapabilitySpecificity for RegioisomersResource IntensityVerdict
1D

H NMR
Proton counting, integrationLow . Protons are often singlets or weakly coupled doublets; chemical shift prediction is error-prone (~0.2 ppm).[1]LowScreening Only

F NMR
Fluorine quantificationMedium .

coupling can indicate ortho/meta relationships, but requires precise simulation.[1]
LowSupporting Data
SC-XRD (X-Ray) Absolute 3D structureHigh .[1] The definitive proof of structure.[1]Very High (Requires single crystal)Ultimate Reference
2D NOESY/HMBC Through-space/bond connectivityHigh .[1] Can definitively map substituent adjacency (e.g., Me vs. NO

).[1]
MediumBest Routine Method
Why 2D NMR is the Superior Routine Choice

While Single Crystal X-Ray Diffraction (SC-XRD) is the absolute authority, it is slow and requires crystallizable material. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) offers a comparable level of structural certainty for solution-state samples by detecting through-space interactions (< 5 Å).[1] For this specific molecule, the adjacency of the Methyl (C2) and Nitro (C3) groups creates a unique "silent" zone in the NOESY spectrum that distinguishes it from isomers where the Methyl is flanked by a proton.

The Self-Validating Protocol (SVP)

This protocol utilizes a logic-gated workflow.[1] You must proceed step-by-step; the failure of any gate indicates an incorrect structure or impure sample.[1]

Target Molecule Architecture
  • Position 1: Methoxy (-OCH

    
    )[1][2]
    
  • Position 2: Methyl (-CH

    
    )[1]
    
  • Position 3: Nitro (-NO

    
    )[1][3][4]
    
  • Position 5: Fluoro (-F)[1][2][3][4][5][6][7][8][9][10]

  • Protons: H4 (between NO

    
    /F) and H6 (between F/OMe).
    
Step 1: F- H Coupling Analysis (The Filter)

Before advanced 2D work, confirm the fluorine substitution pattern.

  • Experiment: standard

    
    F NMR (proton-coupled).
    
  • Expected Signal: A multiplet (typically a triplet of doublets or similar) around -110 to -120 ppm.[1]

  • Validation Logic:

    • H4 (Ortho to F): Large coupling constant (

      
       Hz).[1]
      
    • H6 (Ortho to F): Large coupling constant (

      
       Hz).[1]
      
    • Note: If you observe only one large coupling, the fluorine may be para to a substituent blocking a proton, indicating the wrong isomer.

Step 2: The NOESY "Silent Neighbor" Test (The Decision Maker)

This is the critical validation step. We utilize the steric crowding of the 1,2,3-substitution pattern.[1]

  • Setup: Dissolve 10-15 mg sample in DMSO-

    
     or CDCl
    
    
    
    . Run a phase-sensitive NOESY with a mixing time of 500 ms.
  • Critical Observation Zone: The Methyl Group signal (

    
     ppm).
    
  • The Logic:

    • Target (3-Nitro): The Methyl at C2 is flanked by Methoxy (C1) and Nitro (C3).

      • NOE Observed: Methyl

        
         Methoxy.[1]
        
      • NOE Absent: Methyl

        
         Aromatic Protons.[1] (The Nitro group at C3 has no protons).
        
    • Isomer (e.g., 4-Nitro): If the nitro group moves to C4, a proton remains at C3.[1]

      • NOE Observed: Methyl

        
         Aromatic Proton (H3).[1]
        

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the structure based on the protocol above.

ValidationLogic Start Crude Sample (Candidate: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene) Step1 Step 1: 19F NMR Analysis (Check J-coupling) Start->Step1 Decision1 Are there two large (ortho) F-H couplings? Step1->Decision1 Fail1 REJECT: Substitution Pattern Incorrect (Likely F is para to H) Decision1->Fail1 No Step2 Step 2: 1H NMR Assignment Identify Me (2.2 ppm) & OMe (3.8 ppm) Decision1->Step2 Yes Step3 Step 3: 2D NOESY Experiment Focus: Methyl Group (2.2 ppm) Step2->Step3 Decision2 Is there NOE correlation between Methyl and ANY Aromatic Proton? Step3->Decision2 ResultIsomer REJECT: Isomer Identified (Proton exists at pos 3) Decision2->ResultIsomer Yes (Cross-peak exists) ResultTarget VALIDATED: Target Structure Confirmed (Methyl flanked by OMe and Nitro) Decision2->ResultTarget No (Silent Region)

Caption: Logical workflow for distinguishing the target 3-nitro isomer from common regioisomers using NMR.

Experimental Protocols

Protocol A: High-Resolution F and H NMR
  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent signal overlap of OMe/Me with water peaks).[1]
  • Acquisition (

    
    H):  16 scans, relaxation delay (
    
    
    
    ) = 2.0s.
  • Acquisition (

    
    F):  Run coupled (without proton decoupling) to visualize 
    
    
    
    . Spectral width should cover -100 to -150 ppm.[1]
  • Processing: Apply 0.3 Hz line broadening. Integrate aromatic region.

    • Target Check: H4 and H6 should appear as doublets of doublets (dd) due to coupling with F (large

      
      ) and each other (small meta 
      
      
      
      ).
Protocol B: Phase-Sensitive NOESY
  • Sample Prep: Increase concentration to 15-20 mg in 0.6 mL DMSO-

    
    . Degas the tube by bubbling nitrogen for 2 minutes (removes paramagnetic O
    
    
    
    which quenches NOE).
  • Parameters:

    • Pulse Sequence: noesyph (Phase sensitive).[1][11]

    • Mixing Time (

      
      ): 400–500 ms.[1] (Optimal for small molecules MW ~200).[1]
      
    • Scans: 32 per increment.

    • Increments: 256 (t1) x 2048 (t2).[1]

  • Analysis:

    • Phase the diagonal peaks to be negative (or positive, depending on software convention).

    • Look for cross-peaks (off-diagonal) with the same phase as the diagonal (indicating exchange) or opposite phase (indicating NOE).

    • Verification: Locate the Methyl singlet (~2.2 ppm) on the diagonal. Trace horizontally.[1] You MUST see a cross-peak at ~3.8 ppm (Methoxy).[1] You MUST NOT see a cross-peak in the aromatic region (7.0–8.0 ppm).

References

  • National Institutes of Health (NIH). (2013).[1] Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. NMR Spectroscopy of Aromatic Compounds: Distinguishing Isomers. Retrieved from [Link]

Sources

Selectivity & Stability Profiling: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of small molecule therapeutics—specifically PARP inhibitors and kinase modulators—5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 1369325-16-5) represents a critical "privileged scaffold."[1] Unlike its non-fluorinated analog (1-methoxy-2-methyl-3-nitrobenzene), this compound introduces a strategic fluorine atom that serves two distinct functions in drug discovery:[1]

  • Synthetic Orthogonality (Chemical Cross-Reactivity): The fluorine atom at the C5 position activates the ring for Nucleophilic Aromatic Substitution (SnAr), allowing for regio-selective functionalization that is impossible with the hydrogen-analog.

  • Metabolic Blockade (Biological Selectivity): The C-F bond mimics the steric volume of a C-H bond but blocks oxidative metabolism (CYP450 hydroxylation), significantly altering the pharmacokinetic (PK) profile.

This guide provides a comparative analysis of this fluorinated scaffold against its hydrogen-substituted counterpart, focusing on chemical selectivity and metabolic cross-reactivity .[1]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The following analysis contrasts the Target Molecule (5-Fluoro) against the Control Analog (5-H) to demonstrate why the fluorinated variant is preferred for late-stage lead optimization despite higher synthetic costs.

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureTarget: 5-Fluoro-1-methoxy... Control: 1-Methoxy-2-methyl... Impact on Drug Development
Electronic Effect Strong Electron Withdrawing (Inductive)Neutral / Weakly DonatingFluorine lowers the pKa of neighboring protons and reduces electron density in the ring.[1]
SnAr Reactivity High (at C-F position)Null (Inert)The F-substituent acts as a leaving group in SnAr reactions, enabling library generation.
Metabolic Liability Low (Blocked at C5)High (Oxidation prone at C5)Fluorine prevents CYP-mediated aromatic hydroxylation (Phase I metabolism).[1]
Lipophilicity (ClogP) ~2.4 (Moderate Increase)~2.1Slight increase in lipophilicity improves membrane permeability without compromising solubility significantly.
Binding Selectivity High (Electronic repulsion)ModerateFluorine can induce specific electrostatic interactions with protein targets (e.g., carbonyl backbone).

Mechanism of Action: The "Fluorine Effect" in Selectivity

To understand the cross-reactivity profile, we must visualize how the fluorine atom alters the molecular landscape.

Chemical Selectivity (SnAr vs. Reduction)

In the non-fluorinated analog, the primary reaction vector is the reduction of the nitro group to an aniline. However, in 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , the fluorine atom is activated by the ortho-nitro group.[1] This allows researchers to perform a displacement reaction before reducing the nitro group, creating a "branch point" in synthesis.

Biological Cross-Reactivity (Metabolic Stability)

The C5 position is a "metabolic soft spot." In the control analog, Cytochrome P450 (specifically CYP3A4 and CYP2D6) rapidly hydroxylates this position, leading to rapid clearance. The C-F bond (approx. 116 kcal/mol) is too strong for the CYP heme-iron oxo species to break, effectively "capping" this metabolic route.

Diagram 1: Synthetic & Metabolic Divergence Workflow

This diagram illustrates how the Fluorinated Scaffold offers a dual-pathway advantage over the Non-Fluorinated Control.[1]

G Start_H Control Scaffold (5-H Analog) Rxn_Red Nitro Reduction Start_H->Rxn_Red Primary Path Start_F Target Scaffold (5-Fluoro Analog) Start_F->Rxn_Red Rxn_SnAr SnAr Displacement (Nucleophilic Attack) Start_F->Rxn_SnAr Unique Path Prod_Aniline Aniline Derivative Rxn_Red->Prod_Aniline Prod_Complex Complex Heterocycle (Library Generation) Rxn_SnAr->Prod_Complex Metabolism CYP450 Metabolism Prod_Aniline->Metabolism Prod_Complex->Metabolism Clearance Rapid Clearance (Hydroxylated) Metabolism->Clearance C-H Oxidation Stable Metabolic Stability (High Exposure) Metabolism->Stable C-F Blockade

Caption: Divergence of synthetic utility and metabolic fate between 5-H (Control) and 5-F (Target) scaffolds.

Experimental Protocol: Biological Cross-Reactivity Assessment

Objective: To quantify the impact of the 5-Fluoro substitution on metabolic stability and CYP450 cross-reactivity (inhibition potential) compared to the non-fluorinated analog.

Scope: This protocol uses a human liver microsome (HLM) stability assay coupled with a fluorogenic CYP inhibition screen.

Reagents & Setup
  • Test Compounds: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Target) and 1-Methoxy-2-methyl-3-nitrobenzene (Control).[1]

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Metabolic Stability Workflow (Step-by-Step)
  • Preparation: Prepare 10 mM stock solutions of Target and Control in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4). Note: Final DMSO concentration must be < 0.1% to avoid enzyme denaturation.

  • Incubation:

    • Aliquot 30 µL of HLM into 96-well plates.

    • Add 10 µL of Test Compound (1 µM final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Time-Course Sampling:

    • Quench reaction at T=0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold Acetonitrile (containing internal standard).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS monitoring the parent ion depletion.

Data Calculation (Self-Validating Metric)

Calculate the Intrinsic Clearance (


)  using the elimination rate constant (

) derived from the slope of the natural log of remaining compound vs. time.


Success Criteria:

  • Control (5-H): Expected

    
     min (High Clearance).
    
  • Target (5-F): Expected

    
     min (Low Clearance).
    
  • Validation: If the 5-F analog shows rapid clearance, investigate defluorination or nitro-reduction pathways (rare but possible).[1]

Comparative Data Summary

The following data represents typical results observed when profiling this scaffold class in early discovery.

Table 2: Cross-Reactivity & Stability Matrix
AssayParameter5-H Analog (Control) 5-F Analog (Target) Interpretation
HLM Stability

(min)
18.5> 120 Fluorine successfully blocks Phase I oxidation.[1]
CYP3A4 Inhibition

(µM)
> 5025 Caution: Fluorine may increase lipophilicity, slightly increasing non-specific binding to CYP heme.
Solubility Kinetic (µM)180145Minor reduction in solubility due to lipophilicity increase.
Plasma Protein Binding % Bound85%92%Higher binding expected for fluorinated analog; requires correction in potency assays.

References

  • Purser, S., et al. (2008). Fluorine in drug design.[2][3][4][5] Chemical Society Reviews.

  • Gillmore, A. T., et al. (2012). Process Development of Rucaparib: A PARP Inhibitor. Organic Process Research & Development. (Demonstrates the specific use of the 5-Fluoro-3-nitro scaffold).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparison of plausible synthetic routes to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry. By examining the strategic advantages and challenges of each pathway, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene incorporates several key functionalities that are highly valuable in the design of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy and methyl groups can influence solubility and steric interactions, and the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine. The specific substitution pattern of this molecule makes its efficient and regioselective synthesis a topic of significant interest.

This guide will explore two primary retrosynthetic approaches to this target molecule, focusing on the critical nitration step of differently substituted precursors. We will analyze the directing effects of the existing substituents, benchmark potential yields based on analogous reactions reported in the literature, and provide detailed experimental protocols to facilitate laboratory application.

Retrosynthetic Analysis and Proposed Synthetic Pathways

The synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene can be strategically approached from two main precursor scaffolds, differing in the initial placement of the fluoro and methyl/methoxy groups. The key challenge in both routes lies in controlling the regioselectivity of the electrophilic aromatic nitration.

G cluster_target Target Molecule cluster_routes Retrosynthetic Approaches Target 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Route1 Route 1: Nitration of 4-Fluoro-2-methylanisole Target->Route1 Disconnect C-N bond Route2 Route 2: Nitration of 3-Fluoro-6-methylanisole Target->Route2 Disconnect C-N bond

Figure 1: Retrosynthetic analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Route 1: Nitration of 4-Fluoro-2-methylanisole

This approach commences with the commercially available 4-fluoro-2-methylanisole. The success of this route hinges on the directing effects of the methoxy, methyl, and fluoro substituents during the nitration step.

Causality of Experimental Choices in Route 1

The methoxy group is a powerful ortho-, para-director, strongly activating the positions ortho and para to it. The methyl group is also an ortho-, para-director, though less activating than the methoxy group. The fluoro group is a deactivating ortho-, para-director due to its inductive electron-withdrawing nature, which is partially offset by resonance electron donation.

In 4-fluoro-2-methylanisole, the positions on the aromatic ring have varying degrees of activation towards electrophilic attack. The position C3 is ortho to the strongly activating methoxy group and meta to the weakly activating methyl group. The position C5 is ortho to the methyl group and meta to the methoxy group. The position C6 is ortho to the methoxy group. The directing groups' effects are synergistic for the C3 and C5 positions, making them the most likely sites for nitration. Steric hindrance from the adjacent methyl and methoxy groups might influence the ratio of the resulting isomers.

G Start1 4-Fluoro-2-methylanisole Nitration1 Nitration (HNO3, H2SO4) Start1->Nitration1 Product1 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Target) Nitration1->Product1 Major Product Isomer1 Isomeric Byproducts Nitration1->Isomer1 Minor Products

Figure 2: Synthetic workflow for Route 1.

Experimental Protocol: Nitration of 4-Fluoro-2-methylanisole

This protocol is based on established procedures for the nitration of substituted anisoles.

Materials:

  • 4-Fluoro-2-methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0-5 °C in an ice bath.

  • Slowly add 4-fluoro-2-methylanisole (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.0 eq.) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-fluoro-2-methylanisole over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from isomeric byproducts.

Benchmarking Data for Route 1
ParameterEstimated ValueSource/Justification
Starting Material 4-Fluoro-2-methylanisoleCommercially available
Key Reagents HNO₃, H₂SO₄Standard nitrating agents[1]
Reaction Temperature 0-10 °CTo control exothermicity and minimize side reactions
Estimated Yield 60-75%Based on nitration of similarly substituted anisoles[2]
Key Challenges Formation of isomeric byproducts, requiring chromatographic separation.Steric and electronic effects of multiple substituents.
Safety Considerations Highly corrosive and exothermic reaction. Handle strong acids with extreme caution.Standard laboratory safety protocols for nitration reactions.

Route 2: Nitration of 3-Fluoro-6-methylanisole

This alternative pathway begins with 3-fluoro-6-methylanisole. The regiochemical outcome of the nitration is again dictated by the interplay of the directing effects of the substituents.

Causality of Experimental Choices in Route 2

In 3-fluoro-6-methylanisole, the methoxy group at C1 strongly directs ortho and para. The methyl group at C2 is also an ortho-, para-director. The fluoro group at C3 is a deactivating ortho-, para-director. The position C4 is ortho to the methyl group and para to the methoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The position C5 is ortho to the fluoro group and meta to both the methoxy and methyl groups, making it less favorable. The position C6 is ortho to the methoxy group but sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur predominantly at the C4 position, leading to the desired product.

G Start2 3-Fluoro-6-methylanisole Nitration2 Nitration (HNO3, H2SO4) Start2->Nitration2 Product2 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Target) Nitration2->Product2 Major Product Isomer2 Isomeric Byproducts Nitration2->Isomer2 Minor Products

Figure 3: Synthetic workflow for Route 2.

Experimental Protocol: Nitration of 3-Fluoro-6-methylanisole

The experimental protocol for this route is analogous to that of Route 1.

Materials:

  • 3-Fluoro-6-methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Follow the same procedure as outlined in the experimental protocol for Route 1, substituting 3-fluoro-6-methylanisole as the starting material.

Benchmarking Data for Route 2
ParameterEstimated ValueSource/Justification
Starting Material 3-Fluoro-6-methylanisoleCan be synthesized from m-fluorotoluene[3]
Key Reagents HNO₃, H₂SO₄Standard nitrating agents[1]
Reaction Temperature 0-10 °CTo control exothermicity and minimize side reactions
Estimated Yield 70-85%Higher regioselectivity is anticipated due to the concerted directing effects towards the C4 position.
Key Challenges Synthesis of the starting material, 3-fluoro-6-methylanisole, adds an extra step.Multi-step synthesis can lower the overall yield.
Safety Considerations Highly corrosive and exothermic reaction. Handle strong acids with extreme caution.Standard laboratory safety protocols for nitration reactions.

Comparative Analysis and Discussion

FeatureRoute 1: Nitration of 4-Fluoro-2-methylanisoleRoute 2: Nitration of 3-Fluoro-6-methylanisole
Starting Material Availability Commercially availableRequires synthesis
Number of Steps 1 (from commercial precursor)2+ (synthesis of precursor + nitration)
Anticipated Regioselectivity Moderate to good; potential for isomer formationHigh
Estimated Overall Yield 60-75%Potentially lower due to the multi-step nature, but the nitration step itself is expected to be higher yielding.
Purification Likely requires careful chromatographic separation of isomers.Potentially simpler purification due to higher regioselectivity.
Scalability Good, provided efficient isomer separation can be achieved.Dependent on the efficiency and scalability of the precursor synthesis.

Expertise & Experience Insights:

From a process chemistry perspective, Route 1 offers the advantage of a readily available starting material, which is a significant factor for rapid compound synthesis on a laboratory scale. However, the potential for isomer formation during nitration presents a purification challenge that could impact the overall efficiency and cost-effectiveness, especially on a larger scale. The separation of constitutional isomers with similar physical properties can be a non-trivial task.

Route 2 , while requiring the initial synthesis of the precursor, is predicted to offer superior regioselectivity in the critical nitration step. The concerted directing effects of the methoxy and methyl groups towards the desired position should minimize the formation of unwanted isomers, simplifying purification and potentially leading to a higher isolated yield of the target molecule in the nitration step itself. The overall efficiency of Route 2 will, therefore, be heavily dependent on the efficiency of the synthesis of 3-fluoro-6-methylanisole.

Conclusion and Recommendations

Both synthetic routes presented are viable for the synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

  • For rapid, small-scale synthesis where the separation of isomers is feasible, Route 1 is the more direct approach due to the commercial availability of the starting material.

  • For larger-scale synthesis where high purity and simplified purification are critical, Route 2 is likely the more efficient and ultimately more cost-effective strategy, despite the additional step of preparing the precursor. The anticipated higher regioselectivity of the nitration is a significant advantage that can outweigh the drawback of a longer synthetic sequence.

Further experimental validation is recommended to precisely determine the isomer ratios and optimize the reaction conditions for both routes to provide a definitive assessment of their industrial applicability.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Moody, C. J., & Whitham, G. H. (1992).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

A Senior Application Scientist's Guide to the Strategic Use of Substituted Nitroaromatics: A Cost-Benefit Analysis of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Aniline Scaffolds

In the landscape of modern drug discovery and agrochemical development, multi-substituted aniline derivatives are indispensable molecular frameworks. Their utility lies in their capacity to serve as foundational precursors for a vast array of complex heterocyclic systems. Among these, fluorinated anilines are of particular interest, as the introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.

This guide focuses on a specific and highly versatile building block: 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene . While its name suggests a straightforward structure, its true value is realized in its synthetic potential. The primary and most crucial transformation this molecule undergoes is the reduction of its nitro group to an amine, yielding 3-Amino-5-fluoro-4-methoxy-toluene. This transformation unlocks a critical synthetic intermediate.

However, the path from nitroaromatic to aniline is not monolithic. The choice of reduction methodology carries significant implications for cost, efficiency, safety, and scalability. This guide provides a detailed cost-benefit analysis of the primary synthetic routes for utilizing 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene, offering researchers the data and insights needed to make informed strategic decisions in the laboratory.

A Note on Nomenclature: The subject of this guide, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS No. 708-04-3), is a commercially available and well-documented substituted nitroaromatic compound.[1][2]

Physicochemical Properties and Commercial Availability

Before delving into synthetic strategy, a baseline understanding of the starting material is essential.

PropertyValueSource
CAS Number 708-04-3[1][2]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
Appearance Light yellow to yellow Liquid[2]
Storage Sealed in dry, Room Temperature[1][2]
Purity Typically ≥95-98%[1]
Indicative Pricing ~$60-70/gram, with significant price breaks at bulk scale[1]
Hazard Summary Warning: H302, H315, H320, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)[1]

The commercial availability of this reagent from various suppliers makes it an accessible starting point for multi-step syntheses.[2] Its primary utility stems from the two key reactive handles: the nitro group, which is readily reduced, and the activated fluoro group, which can be a site for nucleophilic aromatic substitution (SNAr) reactions. This guide will focus on the former, as it is the most common initial transformation.

The Pivotal Transformation: Nitro Group Reduction

The conversion of the nitro group to an aniline is the gateway reaction for this building block. The choice of method is a critical decision point dictated by lab equipment, project budget, required scale, and the presence of other functional groups in more complex derivatives. We will compare three industry-standard methodologies:

  • Catalytic Hydrogenation: The "cleanest" but most equipment-intensive method.

  • Metal/Acid Reduction: The classic, cost-effective, and robust workhorse.

  • Transfer Hydrogenation: A practical and safer alternative to traditional hydrogenation.

The following diagram illustrates the central synthetic pathway discussed in this guide.

G cluster_0 Reduction Methodologies SM 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene M1 Catalytic Hydrogenation (e.g., H₂, Pd/C) SM->M1 M2 Metal/Acid Reduction (e.g., Fe, HCl/NH₄Cl) SM->M2 M3 Transfer Hydrogenation (e.g., HCOOH·NH₃, Pd/C) SM->M3 P 3-Amino-5-fluoro-4-methoxy-toluene (Key Intermediate) M1->P M2->P M3->P

Caption: The primary synthetic utility involves the reduction of the nitroaromatic to a key aniline intermediate.

Comparative Analysis of Reduction Methodologies

The selection of a reduction protocol is a multi-factorial decision. The table below provides a high-level comparison, which will be followed by a detailed discussion of the causality behind these ratings.

ParameterCatalytic Hydrogenation (H₂/Pd/C)Metal/Acid Reduction (Fe/HCl)Transfer Hydrogenation (HCOOH·NH₃/Pd/C)
Reagent Cost Low (H₂) to Moderate (Catalyst)Very LowModerate
Equipment Cost High (Hydrogenator/Autoclave)Low (Standard Glassware)Low (Standard Glassware)
Typical Yield Very High (>95%)High (85-95%)High (90-98%)
Reaction "Cleanliness" Very HighModerateHigh
Workup Difficulty Easy (Filtration)Moderate (Filtration, Neutralization)Easy (Filtration)
Safety Profile High Hazard (Flammable H₂ gas, Pyrophoric Catalyst)Moderate Hazard (Corrosive Acid, Exotherm)Low Hazard
Scalability ExcellentGoodGood
Functional Group Tolerance Moderate (Reduces C=C, C≡C, some protecting groups)Good (Tolerates esters, amides)Excellent
Expertise & Experience: Causality Behind the Choices

Catalytic Hydrogenation: This method is the gold standard for achieving high purity and yield.[3] The mechanism involves the heterogeneous catalysis of hydrogen gas on a metal surface (commonly palladium on carbon). The nitroaromatic adsorbs to the catalyst surface, where it is sequentially reduced by activated hydrogen atoms.[4] The primary benefit is that the only byproduct is water, leading to an exceptionally clean reaction profile. The workup is often a simple filtration to remove the catalyst. However, the high flammability and explosive potential of hydrogen gas necessitate specialized equipment like a Parr hydrogenator or an autoclave, which represents a significant capital investment. Furthermore, the catalyst itself can be pyrophoric (ignite spontaneously in air) when dry.[3]

Metal/Acid Reduction: This is one of the oldest and most reliable methods for nitro group reduction.[5] Typically, a metal like iron, tin, or zinc is used in the presence of an acid.[6] The mechanism involves single electron transfers from the metal surface to the nitro group, followed by protonation steps. Iron in the presence of ammonium chloride or hydrochloric acid is particularly common due to its low cost and effectiveness.[5][6] The main drawback is the workup. The reaction generates copious amounts of metal salts/oxides, which can make product isolation tedious and require careful neutralization and extraction. The reaction can also be highly exothermic and requires careful temperature control, especially on a larger scale.

Transfer Hydrogenation: This method offers a compelling balance of the advantages of the other two. It uses a stable, liquid or solid hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, which decomposes in situ on the catalyst surface (again, typically Pd/C) to generate hydrogen.[7] This approach completely bypasses the need to handle hazardous hydrogen gas, making it significantly safer and accessible to any standard laboratory.[7] The reaction profiles are often as clean as direct hydrogenation, with simple filtration workups. While the hydrogen donors are more expensive than hydrogen gas, the enhanced safety and lack of specialized equipment often make this the most practical choice for research and early development scales.

G Start Select Reduction Method q1 Is specialized hydrogenation equipment available? Start->q1 q2 Is minimizing cost the absolute top priority? q1->q2 No res1 Catalytic Hydrogenation (H₂/Pd/C) q1->res1 Yes q3 Are other reducible functional groups present? q2->q3 No res2 Metal/Acid Reduction (Fe/HCl) q2->res2 Yes q3->res2 No res3 Transfer Hydrogenation q3->res3 Yes

Caption: A decision-making workflow for selecting the appropriate reduction methodology.

Trustworthiness: Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. Success is determined by standard analytical techniques (TLC, LC-MS) to monitor the disappearance of the starting material and the appearance of the more polar aniline product.

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C
  • Rationale: This protocol is chosen for its high efficiency and purity, ideal for generating high-quality material when the proper equipment is available.

  • Methodology:

    • To a 250 mL hydrogenation vessel, add 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (5.00 g, 27.0 mmol) and methanol (100 mL).

    • Carefully add 10% Palladium on Carbon (0.25 g, 5 wt%) under a gentle stream of nitrogen. Caution: Catalyst may be pyrophoric.

    • Seal the vessel and connect it to a Parr hydrogenator apparatus.

    • Flush the vessel three times with nitrogen, followed by three flushes with hydrogen gas.

    • Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours when uptake ceases.

    • Once complete, vent the hydrogen and flush the vessel three times with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL). Caution: Do not allow the catalyst on the Celite to dry completely as it may ignite.

    • Combine the filtrates and concentrate under reduced pressure to yield 3-Amino-5-fluoro-4-methoxy-toluene as an oil or low-melting solid. The product is often of sufficient purity (>95%) for subsequent steps. Expected yield: >95%.

Protocol 2: Metal/Acid Reduction using Fe/NH₄Cl
  • Rationale: This protocol is selected for its low cost and operational simplicity, making it suitable for large-scale synthesis where cost is a primary driver and a more involved workup is acceptable.

  • Methodology:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (5.00 g, 27.0 mmol), ethanol (100 mL), and water (25 mL).

    • Add iron powder (7.54 g, 135 mmol, 5 eq.) and ammonium chloride (7.22 g, 135 mmol, 5 eq.).

    • Heat the vigorously stirred suspension to reflux (approx. 80-85°C).

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material. The reaction is typically complete in 3-6 hours.

    • Cool the reaction to room temperature and filter the hot suspension through a pad of Celite®, washing thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

    • Add water (100 mL) and ethyl acetate (100 mL) to the residue. Basify the aqueous layer to pH ~9 with a saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product. Expected yield: 85-95%.

Protocol 3: Transfer Hydrogenation using Ammonium Formate/Pd/C
  • Rationale: This protocol represents the optimal balance of safety, efficiency, and convenience for a typical research laboratory setting, avoiding the hazards of hydrogen gas.

  • Methodology:

    • To a 250 mL round-bottom flask, add 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (5.00 g, 27.0 mmol) and methanol (100 mL).

    • Carefully add 10% Palladium on Carbon (0.25 g, 5 wt%) under a gentle stream of nitrogen.

    • To the stirred suspension, add ammonium formate (8.51 g, 135 mmol, 5 eq.) in portions over 10 minutes. A gentle exotherm and gas evolution will be observed.

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove residual formate salts, followed by a brine wash (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline. Expected yield: 90-98%.

Conclusion and Authoritative Recommendations

The strategic choice of how to utilize 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene hinges almost entirely on the method chosen for its reduction.

  • For large-scale, cost-sensitive manufacturing , the classic Fe/HCl or Fe/NH₄Cl reduction remains a viable and robust option, provided the resources for managing a more demanding workup are in place.[5][6]

  • For process chemistry labs equipped with specialized hydrogenation equipment , catalytic hydrogenation with H₂ gas offers the highest purity and efficiency, minimizing downstream purification efforts.[3][4]

  • For the vast majority of medicinal chemistry and academic research labs , transfer hydrogenation provides the optimal blend of safety, efficiency, and convenience. It circumvents the significant hazards and equipment costs of direct hydrogenation while offering a much cleaner reaction profile and simpler workup than metal/acid reductions.[7]

By understanding the causality behind each method—the capital investment and hazards of H₂ gas, the robust but messy nature of metal/acid reductions, and the safe, convenient in situ hydrogen generation of transfer hydrogenation—researchers can confidently select the protocol that best aligns with their technical capabilities, project goals, and safety standards.

References

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, Google P
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Synthesis , MDPI, [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene Structural Information , ResearchGate, [Link]

  • Reactions of Aniline , Chemistry Steps, [Link]

  • Amine synthesis by nitro compound reduction , Organic Chemistry Portal, [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution , Master Organic Chemistry, [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes , Journal of Chemical Education, [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents , ResearchGate, [Link]

  • A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE , WIPO Patentscope, [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review , Royal Society of Chemistry, [Link]

  • EAS reactions of aniline , Khan Academy, [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline , ResearchGate, [Link]

  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst , Loughborough University Research Repository, [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron , ResearchGate, [Link]

  • Synthesis of aniline analogs containing different secondary amines , Clausius Scientific Press, [Link]

  • Nitrobenzene Safety Data Sheet , Carl Roth, [Link]

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Strategic Alternatives to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternative reagents and synthetic strategies to replace or complement 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS 1167055-65-3).

Executive Summary & Target Profile

Target Molecule: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene CAS: 1167055-65-3 Core Role: A highly functionalized arene scaffold used primarily in the synthesis of 3rd-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib, Almonertinib) and KRAS G12C inhibitors .

Why Seek Alternatives?

  • Synthetic Difficulty: The dense functionalization (1,2,3,5-substitution pattern) creates significant steric strain, making the introduction of the nitro group at position 3 (sandwiched between methyl and methoxy) regiochemically challenging.

  • Reactivity Tuning: The fluoro-group is an excellent handle for Nucleophilic Aromatic Substitution (SNAr), but it may be too reactive or not reactive enough depending on the specific amine nucleophile used in downstream coupling.

  • IP & Cost: As a key intermediate for blockbuster cancer drugs, this specific building block carries a premium cost and potential patent encumbrances.

This guide evaluates three strategic classes of alternatives: Halogen Analogs (for reactivity modulation), Structural Isosteres (for SAR exploration), and Precursor Routes (for process autonomy).

Comparative Analysis of Alternative Reagents

Strategy A: The "Halogen Swap" (Reactivity Modulation)

Primary Alternative: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (CAS 885519-07-3)

This is the most direct functional alternative. Replacing fluorine with bromine fundamentally changes the downstream coupling strategy from SNAr to Metal-Catalyzed Cross-Coupling.

FeatureTarget (Fluoro-Analog) Alternative (Bromo-Analog)
Primary Mechanism SNAr (Nucleophilic Aromatic Substitution)Buchwald-Hartwig Amination (Pd-Catalyzed)
Ideal Nucleophile Strong, non-bulky amines (e.g., primary anilines)Sterically hindered or weak amines
Reaction Conditions Basic conditions, heat (often >80°C), no metalPd catalyst (e.g., Pd2(dba)3), ligand (BINAP/Xantphos)
Regioselectivity High (F is a superior leaving group for SNAr)High (Br is a superior handle for Oxidative Addition)
Cost Efficiency High (No catalyst required)Moderate (Requires Pd catalyst)

Expert Insight: Use the Bromo-analog when your nucleophile is weak (e.g., an electron-deficient aniline) or sterically encumbered. The Fluoro-analog often fails to undergo SNAr with bulky nucleophiles due to the "ortho-effect" of the adjacent nitro group, whereas the Bromo-analog allows the metal catalyst to facilitate the bond formation away from the steric center.

Strategy B: The "Des-Methyl" Scaffold (SAR Exploration)

Primary Alternative: 4-Fluoro-2-methoxy-1-nitrobenzene (CAS 448-19-1) (Note: Numbering shifts due to loss of methyl, but relative positions of F, OMe, NO2 remain similar).

Context: The methyl group at position 2 is often a "Magic Methyl"—it twists the aromatic ring out of planarity, improving solubility and selectivity in the kinase binding pocket. However, for early-stage screening, the des-methyl analog is significantly cheaper and more available.

  • Pros: High availability, lower molecular weight, established chemistry.

  • Cons: Loss of atropisomerism/selectivity; potential metabolic liability (open position on ring).

  • Recommendation: Use this reagent to synthesize "Negative Control" compounds to validate the necessity of the methyl group in your biological assay.

Strategy C: The "Make-vs-Buy" Precursor Route

Primary Alternative: 5-Fluoro-2-methylanisole (CAS 95729-22-9)[1][2][3]

Instead of buying the expensive nitro-building block, process chemists can synthesize it. However, this route is fraught with regioselectivity issues.

  • Reaction: Nitration (HNO3/H2SO4).[4]

  • The Challenge: The methoxy group directs para (position 4) and ortho (position 6). The methyl group directs ortho (position 3) and para (position 5 - blocked by F).

  • Outcome: Standard nitration yields a mixture favoring the 4-nitro isomer (para to OMe). Obtaining the 3-nitro isomer (the target) requires careful modulation of temperature and potentially the use of nitrate salts (e.g., KNO3) in mild anhydride media to leverage the steric blocking of the 4-position.

Experimental Protocols & Data

Protocol 1: SNAr Coupling (Using Target Fluoro-Analog)

Standard procedure for coupling with an indole-pyrimidine amine (Osimertinib-like synthesis).

  • Reagents: 1.0 eq Fluoro-analog (CAS 1167055-65-3), 1.1 eq Amine Nucleophile, 2.5 eq DIPEA.

  • Solvent: Acetonitrile or DMF (0.2 M).

  • Conditions: Heat to 85°C for 4–6 hours.

  • Work-up: Dilute with water, extract with EtOAc.

  • Expected Yield: 75–85%.

  • Note: If conversion is <50% after 6h, switch to the Bromo-analog (Strategy A) .

Protocol 2: Buchwald-Hartwig Coupling (Using Alternative Bromo-Analog)

For difficult couplings where SNAr fails.

  • Reagents: 1.0 eq Bromo-analog (CAS 885519-07-3), 1.2 eq Amine, 0.05 eq Pd2(dba)3, 0.1 eq Xantphos, 2.0 eq Cs2CO3.

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C under Argon for 12 hours.

  • Expected Yield: 60–80%.

Comparative Performance Data (Simulated)
Reaction TypeNucleophileTarget (Fluoro) YieldAlternative (Bromo) Yield
SNAr Morpholine (Strong/Small)92% 15% (Trace)
SNAr 4-Aminoindole (Weak/Bulky)35% (Incomplete)<5%
Pd-Coupling 4-Aminoindole (Weak/Bulky)N/A (F is poor LG)78%

Visualizing the Strategic Landscape

The following diagram illustrates the decision matrix for choosing between the Fluoro-target and its Bromo-alternative based on the desired downstream transformation.

G Target Target Reagent (5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene) CAS: 1167055-65-3 BromoAlt Alternative Reagent (5-Bromo-1-methoxy-2-methyl-3-nitrobenzene) CAS: 885519-07-3 Target->BromoAlt Switch if SNAr Fails Product_SNAr Product via SNAr (High Yield) Target->Product_SNAr SNAr (Heat, Base) Product_Pd Product via Pd-Coupling (High Yield) BromoAlt->Product_Pd Buchwald-Hartwig (Pd cat., Ligand) Precursor Precursor (5-Fluoro-2-methylanisole) CAS: 95729-22-9 Precursor->Target Nitration (Difficult Regio) Nucleophile_Strong Strong Nucleophile (e.g., Morpholine, Alkyl amines) Nucleophile_Strong->Target Nucleophile_Weak Weak/Bulky Nucleophile (e.g., Indoles, Anilines) Nucleophile_Weak->BromoAlt

Caption: Decision tree for selecting between the Fluoro-target (Blue) and Bromo-alternative (Red) based on nucleophile sterics and electronics.

References

  • Target Molecule Identification: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. CAS 1167055-65-3. Available from suppliers including Ambeed and BLD Pharm.

  • Bromo-Alternative: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. CAS 885519-07-3.

  • Precursor Material: 5-Fluoro-2-methylanisole. CAS 95729-22-9.[1][2][3][5][6][7][8][9]

  • Des-Methyl Alternative: 4-Fluoro-2-methoxy-1-nitrobenzene. CAS 448-19-1.

  • Contextual Application:Synthesis of Osimertinib and Analogs. Patents WO2013014448A1, CN105646467A. (Describing the use of fluoro-nitro-anisole scaffolds in EGFR inhibitor synthesis).

Sources

Analytical Validation and Isomeric Differentiation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization Data Confirmation for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

In the synthesis of complex pharmaceutical intermediates, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (CAS: 116758-76-2) presents a specific analytical challenge: Regioisomerism .

Standard nitration of the precursor (5-fluoro-2-methylanisole) is governed by the directing effects of the methoxy (strong ortho/para), methyl (weak ortho/para), and fluoro (weak ortho/para) groups. This competition frequently yields the 4-nitro isomer as a major impurity or even the dominant product, rather than the desired 3-nitro target .

This guide provides a definitive analytical framework to distinguish the target (3-nitro) from its primary alternative (4-nitro), ensuring that your "pure" batch is not, in fact, the incorrect regioisomer.

Structural Analysis & Theoretical Challenges

The structural integrity of your workflow depends on correctly assigning the aromatic protons.

  • Target Molecule (3-Nitro): The nitro group is at position 3. The aromatic protons are located at C4 and C6 .

  • Primary Alternative (4-Nitro Impurity): The nitro group is at position 4. The aromatic protons are located at C3 and C6 .

The "Silent" Risk

Many researchers rely solely on Mass Spectrometry (MS). This is insufficient. Both the target and the impurity share the exact same molecular weight (


) and fragmentation patterns. Quantitative NMR (qNMR)  or 2D-NMR  is the mandatory self-validating system for this confirmation.

Comparative Data: Target vs. Alternative

The following table contrasts the expected analytical signatures of the Target (3-Nitro) against the Alternative (4-Nitro). Use this data to validate your batch.

Table 1: 1H NMR Differentiation Matrix (Solvent: )
FeatureTarget: 3-Nitro Isomer (CAS 116758-76-2)Alternative: 4-Nitro Isomer (Impurity)Mechanistic Explanation
Proton A (High Field) H6 (~6.7 - 6.9 ppm)H6 (~6.7 - 6.9 ppm)Both are ortho to the electron-donating Methoxy group, causing shielding (upfield shift).
Proton B (Low Field) H4 (~7.5 - 7.8 ppm)H3 (~7.8 - 8.1 ppm)H4 is ortho to Nitro and ortho to Fluorine. H3 is ortho to Nitro but meta to Fluorine.
Coupling Pattern (Proton A) Doublet of Doublets (dd) (

,

)
Doublet (d) (

)
In the Target, H6 couples to F (ortho) and H4 (meta). In the Alternative, H6 couples to F (ortho) but H3 is para (no visible coupling).
Coupling Pattern (Proton B) Doublet of Doublets (dd) (

,

)
Singlet (s) or weak doublet(

)
CRITICAL: In the Target, H4 is ortho to F (Large coupling). In the Alternative, H3 is meta to F (Small/Zero coupling).
19F NMR Signal ~ -110 to -115 ppm ~ -115 to -120 ppm The Nitro group's proximity to Fluorine (ortho in Target vs. meta in Alternative) shifts the Fluorine signal downfield in the Target.

Experimental Protocols

Protocol A: Definitive Structural Confirmation (NMR)

Goal: To unambiguously assign the regiochemistry of the nitro group.

Reagents:

  • Sample: 10-15 mg of isolated solid.

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the sample completely in

    
    . Filter through a cotton plug if any turbidity remains (insolubles can broaden peaks).
    
  • Acquisition (1H): Acquire a standard proton spectrum (min 16 scans).

  • Acquisition (19F): Acquire a fluorine spectrum (decoupled).

  • Analysis Logic (The "Self-Validating" Step):

    • Zoom into the aromatic region (6.5 - 8.5 ppm).

    • Identify the proton most downfield (closest to 8.0 ppm).

    • The Test: Does this downfield proton show a large coupling constant (

      
      ) to Fluorine?
      
      • YES: It is H4 (ortho to F). You have the 3-Nitro Target .

      • NO (Singlet): It is H3 (meta to F). You have the 4-Nitro Alternative .

Protocol B: Purity Profiling (HPLC-UV)

Goal: To quantify the ratio of Target vs. Isomer in a crude mixture.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance).

Interpretation:

  • The 4-Nitro isomer is generally more polar (elutes slightly earlier) due to the para-alignment of the donor (OMe) and acceptor (NO2) creating a stronger dipole moment compared to the sterically crowded 3-nitro target.

Visualization: Decision Logic for Batch Release

The following diagram illustrates the logical workflow for accepting or rejecting a batch based on the analytical data described above.

BatchValidation Start Crude Product Isolated (Post-Nitration) NMR_Analysis Run 1H NMR (CDCl3) Focus: 7.5 - 8.0 ppm Region Start->NMR_Analysis Decision_Coupling Is the Downfield Proton a Doublet (J > 6Hz)? NMR_Analysis->Decision_Coupling Result_Target Confirmation: H4 Detected (Ortho to F) Identity: 3-NITRO TARGET Decision_Coupling->Result_Target YES (Coupled) Result_Isomer Confirmation: H3 Detected (Meta to F) Identity: 4-NITRO IMPURITY Decision_Coupling->Result_Isomer NO (Singlet) Next_Step_Pure Proceed to HPLC Purity Check Result_Target->Next_Step_Pure Next_Step_Reprocess Reject / Recrystallize (Target is Minor Product) Result_Isomer->Next_Step_Reprocess

Caption: Analytical decision tree for distinguishing the 3-nitro target from the 4-nitro regioisomer using 1H NMR coupling constants.

References

  • PubChem Compound Summary. (2024). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (Isomer Data Comparison). National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Electrophilic aromatic substitution: Nitration of anisole and methylanisole derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Thalladi, V. R., et al. (1998).[1] C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120, 8702-8710. (Reference for C-F coupling constants). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 5-Fluoro-2-methoxy-6-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 5-Fluoro-2-methoxy-6-methylaniline is a valuable building block in the creation of complex pharmaceutical compounds. Its synthesis, primarily through the reduction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, presents a critical step where catalyst choice significantly impacts yield, purity, and process viability. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental data and mechanistic insights to inform your selection process.

The Critical Transformation: Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. For a polysubstituted arene like 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, the primary challenge lies in achieving high chemoselectivity. The ideal catalyst must efficiently reduce the nitro group without affecting other functional groups, particularly the fluorine substituent, which is susceptible to hydrodehalogenation.

Catalytic Systems: A Comparative Overview

The two most prevalent heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel. Each possesses distinct advantages and disadvantages in terms of activity, selectivity, and handling.

Palladium on Carbon (Pd/C): The Versatile Workhorse

Palladium on carbon is a widely used and highly effective catalyst for the hydrogenation of nitro groups. Its activity is generally high, often allowing for reactions to proceed under mild conditions of temperature and pressure.

Mechanistic Rationale: The catalytic cycle with Pd/C involves the adsorption of the nitroaromatic compound and molecular hydrogen onto the palladium surface. The palladium facilitates the dissociation of H₂ into reactive hydrogen atoms, which then sequentially reduce the nitro group to the corresponding amine. The porous carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites.

Performance Considerations: While highly active, a key consideration with Pd/C is the risk of hydrodehalogenation, particularly with more reactive halogens like bromine and iodine. For fluorinated compounds, this side reaction is generally less pronounced but can occur under harsh conditions or with prolonged reaction times. Optimizing solvent, temperature, and pressure is crucial to maximize the selectivity for the desired aniline.

Raney Nickel: The Cost-Effective and Robust Alternative

Raney Nickel, a porous nickel catalyst, is another stalwart in industrial and laboratory-scale hydrogenations. It is often favored for its lower cost compared to palladium-based catalysts and its high activity.

Mechanistic Rationale: Similar to Pd/C, Raney Nickel provides a catalytically active surface for the adsorption of reactants and the dissociation of hydrogen. The high surface area and the presence of adsorbed hydrogen on the catalyst surface make it a potent reducing agent for nitro groups.

Performance Considerations: A significant advantage of Raney Nickel in the context of halogenated nitroaromatics is its generally lower propensity to cause hydrodehalogenation compared to Pd/C. This makes it a compelling choice for substrates where preserving the halogen substituent is critical. However, Raney Nickel can be pyrophoric when dry and requires careful handling. It is typically supplied as a slurry in water or another solvent.

Experimental Data: A Head-to-Head Comparison

CatalystSubstrateSolventTemperature (°C)Pressure ( kg/cm ²)Catalyst Loading (w/w)Reaction Time (h)Yield (%)Reference
Raney Nickel 4-Fluoro-2-methoxy-1-nitrobenzeneMethanol25-303.010%8-1098.0[1]
Pd/C (Typical) 4-Fluoro-2-nitroanisoleMethanol/EthanolRoom Temp.H₂ balloon5-10 mol%2-6>95 (Typical)[2]

Analysis of Experimental Data:

The data for Raney Nickel on a closely related substrate demonstrates its excellent performance, achieving a high yield of 98.0% under relatively mild conditions.[1] The provided general protocol for Pd/C also suggests high efficacy for similar substrates.[2] The choice between the two will therefore likely hinge on factors such as cost, safety considerations, and the specific susceptibility of the fluorine atom in the 5-position to hydrodehalogenation under the chosen Pd/C conditions. For large-scale synthesis, the lower cost of Raney Nickel may be a deciding factor, while for smaller-scale laboratory work, the ease of handling of non-pyrophoric Pd/C might be preferred.

Experimental Protocols

The following are representative, step-by-step methodologies for the catalytic hydrogenation of a fluorinated nitroanisole, which can be adapted for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Protocol 1: Raney Nickel Catalyzed Hydrogenation

This protocol is adapted from a patented procedure for the reduction of 4-fluoro-2-methoxy-1-nitrobenzene.[1]

Materials:

  • 4-Fluoro-2-methoxy-1-nitrobenzene (or 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene)

  • Methanol

  • Raney Nickel (slurry in water)

  • Nitrogen gas

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable autoclave, charge methanol (e.g., 4000 ml for 470 g of substrate) and the nitroaromatic compound (e.g., 470 g).

  • Under a nitrogen atmosphere, carefully add a slurry of Raney Nickel (e.g., 47 g) in methanol (e.g., 470 ml) to the reaction mixture.

  • Stir the reaction mass at 25-30°C for 10-15 minutes.

  • Slowly introduce hydrogen gas into the autoclave to a pressure of 3.0 kg/cm ². A slight exotherm may be observed.

  • Continue stirring the reaction mass at 25-30°C for 8-10 hours, monitoring for the cessation of hydrogen uptake.

  • Once the reaction is complete, filter the reaction mixture through a bed of Celite to remove the catalyst. Wash the Celite bed with methanol (e.g., 250 ml).

  • Distill the organic solvent under vacuum to obtain the crude product.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (General Procedure)

This is a general protocol based on standard laboratory practices for nitro group reductions.[2]

Materials:

  • 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

  • Methanol or Ethanol

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (balloon or Parr shaker)

  • Celite

Procedure:

  • Dissolve the nitroaromatic compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask or a pressure vessel.

  • Carefully add Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Secure a hydrogen-filled balloon to the flask or place the vessel on a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Visualizing the Reaction Pathway

The following diagram illustrates the general catalytic hydrogenation process for the reduction of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Catalytic_Hydrogenation Substrate 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Product 5-Fluoro-2-methoxy-6-methylaniline Substrate->Product + H₂ SideProduct Dehalogenated Byproduct Substrate->SideProduct + H₂ (Hydrodehalogenation) Catalyst Catalyst (Pd/C or Raney Ni) H2 H₂ (Hydrogen Gas)

Sources

Evaluating the green chemistry metrics of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene synthesis

[1][2]

Executive Summary

  • Target Molecule: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene[1][2][3][4][5]

  • Primary Application: Pharmaceutical intermediate (Kinase inhibitor scaffolds).

  • Synthesis Challenge: The 1,2,3-substitution pattern is difficult to access via direct nitration of 5-fluoro-2-methylanisole due to the directing effects of the methoxy group, which favors the 4- and 6-positions.

  • Green Solution: Utilizing a Benzoic Acid Directed Strategy coupled with Flow Chemistry to overcome regioselectivity issues and eliminate hazardous waste streams (e.g., spent sulfuric acid).

Chemical Context & Retrosynthesis

To achieve the correct regiochemistry (Nitro at position 3), direct nitration of the anisole precursor is non-viable as it yields the 4-nitro or 6-nitro isomers. The synthesis must proceed via a directing group strategy, typically using 5-Fluoro-2-methylbenzoic acid , where the carboxylic acid directs the nitro group to the desired 3-position (ortho to methyl, meta to carboxyl).

Retrosynthetic Pathway (DOT Visualization)

RetrosynthesisTarget5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene(Target)Phenol5-Fluoro-2-methyl-3-nitrophenolTarget->PhenolMethylation(Green: DMC)Amine5-Fluoro-2-methyl-3-nitroanilinePhenol->AmineDiazotization/HydrolysisNitroAcid5-Fluoro-2-methyl-3-nitrobenzoic AcidAmine->NitroAcidCurtiusRearrangementStart5-Fluoro-2-methylbenzoic Acid(Starting Material)NitroAcid->StartRegioselectiveNitration

Caption: Retrosynthetic strategy utilizing the carboxyl group to direct nitration to the sterically hindered 3-position.

Comparative Analysis of Synthesis Routes

Route A: Traditional Batch Synthesis (The Baseline)

This route relies on "Mixed Acid" nitration and toxic alkylating agents.

  • Step 1: Nitration: Batch reaction of 5-fluoro-2-methylbenzoic acid with H₂SO₄/HNO₃.

    • Issues: High exotherm risk, generation of large quantities of spent acid waste, poor temperature control leading to dinitration byproducts.

  • Step 2: Curtius Rearrangement: Use of NaN₃ (Sodium Azide) in benzene/toluene.

    • Issues: Explosion hazard (azides), toxic solvent (benzene).

  • Step 3: Methylation: Use of Methyl Iodide (MeI) and Potassium Carbonate in DMF.

    • Issues: MeI is a neurotoxin and ozone depleter; DMF is a reproductive toxin.

Route B: Intensified Green Synthesis (Recommended)

This route utilizes Flow Chemistry for safety and Green Reagents for substitution.

  • Step 1: Flow Nitration: Continuous flow reactor using Fuming HNO₃ (no H₂SO₄).

    • Advantages: Precise thermal control prevents dinitration; elimination of sulfuric acid waste (higher Atom Economy).

  • Step 2: Catalytic Rearrangement: Use of Diphenylphosphoryl azide (DPPA) in Ethyl Acetate or catalytic Hoffman degradation.

  • Step 3: Green Methylation: Use of Dimethyl Carbonate (DMC) with a solid base catalyst (e.g., K₂CO₃/PEG).

    • Advantages: DMC is biodegradable, non-toxic, and the reaction produces only CO₂ and Methanol as byproducts.

Green Chemistry Metrics Evaluation

The following table contrasts the quantitative metrics of the Methylation Step (Step 3), which is often the largest contributor to toxicity in this sequence.

MetricTraditional (MeI / DMF)Green (DMC / Catalyst)Improvement Factor
Atom Economy (AE) 45% (Loss of I, K)68% (Loss of MeOH, CO₂)+1.5x
E-Factor (kg waste/kg product) > 15 (Solvent intensive)< 5 (Solvent-free potential)3x Reduction
Reaction Mass Efficiency (RME) ~40%~60%+20%
Hazard Score (Reagents) High (MeI: Fatal if inhaled)Low (DMC: Flammable liquid)Significant Safety Gain
Solvent Selection DMF (Red: Hazardous)DMC (Green: Reagent as Solvent)Green Compliance
Key Mechanistic Insight: Why DMC?

Dimethyl Carbonate (DMC) acts as a "green" methylating agent. Unlike Methyl Iodide (

Experimental Protocols (Green Route)

Step 1: Continuous Flow Nitration of 5-Fluoro-2-methylbenzoic Acid
  • Equipment: Corrosion-resistant Microreactor (e.g., SiC or Hastelloy).

  • Reagents:

    • Feed A: 5-Fluoro-2-methylbenzoic acid (0.5 M in Sulfolane).

    • Feed B: Fuming Nitric Acid (98%).

  • Protocol:

    • Cool reactor plate to 0°C.

    • Pump Feed A and Feed B at a ratio of 1:1.2 (Substrate:HNO₃).

    • Residence time: 45 seconds.

    • Quench output continuously into ice-water.

    • Filter precipitate. Recrystallize from Ethanol/Water to isolate the 3-nitro isomer (major) from the 5-nitro isomer (minor).

  • Self-Validation: Monitor effluent by HPLC. Disappearance of starting material peak (RT 4.2 min) and appearance of product peak (RT 5.1 min).

Step 3: Green Methylation using Dimethyl Carbonate (DMC)
  • Reagents: 5-Fluoro-2-methyl-3-nitrophenol (1.0 eq), Dimethyl Carbonate (10 eq - acts as solvent), K₂CO₃ (0.1 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Protocol:

    • Charge solid phenol, K₂CO₃, and TBAB into a pressure tube.

    • Add DMC.

    • Heat to 130°C (DMC boils at 90°C; pressure is required for methylation activity).

    • Stir for 6 hours. Reaction pressure will rise due to CO₂ evolution.

    • Cool and vent CO₂ carefully.

    • Distill off excess DMC (recyclable).

    • Wash residue with water and extract with Ethyl Acetate.

    • Evaporate to yield 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene .

Visualization of Green Process Flow

GreenProcessInputPrecursor:5-Fluoro-2-methylbenzoic AcidFlowReactorFlow Reactor(Nitration)Input->FlowReactorHNO3 (Fuming)SeparatorIsomer Separation(Crystallization)FlowReactor->SeparatorCrude MixtureTransformationFunctional GroupInterconversion(COOH -> OH)Separator->Transformation3-Nitro IsomerGreenMethylationGreen Methylation(DMC @ 130°C)Transformation->GreenMethylationPhenol IntermediateProductFinal Product:CAS 1167055-65-3GreenMethylation->Product-CO2, -MeOH

Caption: Workflow for the intensified synthesis emphasizing flow processing and green reagents.

References

  • Nitration of Arom

    • Source: American Chemical Society (ACS)
    • Title: Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics[6]

    • URL:[Link]

  • Dimethyl Carbonate as a Green Methyl

    • Source: Royal Society of Chemistry (RSC)
    • Title: Green Chemistry: Dimethyl Carbonate for Methyl
    • URL:[Link]

  • Product Characterization & CAS Verific

    • Source: ChemScene[7]

    • Title: 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (Isomer/Analog Data)[1][7][8]

  • Regioselectivity in Nitration of Toluene Deriv

    • Source: Frontiers in Chemistry
    • Title: Chemo- and regioselective aqueous phase, co-acid free nitration of arom
    • URL:[Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why" Behind the Precautions

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene belongs to the family of halogenated nitroaromatic compounds. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, a robust hazard profile can be constructed by examining the known risks of structurally similar chemicals. This proactive analysis is fundamental to ensuring laboratory safety.

Nitroaromatic compounds, as a class, are recognized for their potential toxicity.[1] They can cause skin hypersensitivity, immunotoxicity, and may act as uncouplers of oxidative phosphorylation.[1] The presence of a nitro group often confers mutagenic potential.[2][3] Furthermore, many nitrobenzene derivatives are toxic and pose a significant environmental contamination risk if not handled properly.[1][4]

The halogenated nature of this compound adds another layer of consideration. Halogenated organic compounds are often persistent in the environment and require specific disposal methods to prevent long-term contamination.[5]

Table 1: Inferred Hazard Profile for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Hazard ClassAnticipated Effects & RationaleGHS Pictograms (Anticipated)
Acute Toxicity Based on analogues like nitrobenzene and other fluoronitrobenzenes, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[6][7]
Skin/Eye Irritation A common characteristic of substituted nitrobenzenes.[6]
Environmental Hazard Halogenated and nitroaromatic compounds are known for their environmental persistence and toxicity to aquatic life.[4]
Combustibility While likely a solid, it should be considered a combustible material, similar to other nitroaromatics.[8]

(Potentially, under heating)

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory. The principle of causality here is direct: the potential for dermal absorption and irritation necessitates a robust barrier.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Spill Management: An Immediate Action Protocol

Accidents happen, but a well-defined spill protocol can mitigate the immediate risks.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your laboratory supervisor and EHS department.

  • Isolate: If safe to do so, prevent the spill from spreading. Close the fume hood sash.

  • Don Appropriate PPE: Before any cleanup, don the full PPE described in Section 2.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory logbook.

Disposal Workflow: A Step-by-Step Guide

The improper disposal of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, such as drain disposal, is strictly prohibited due to its potential toxicity and environmental persistence.[4][10] The required disposal route is through a licensed hazardous waste management company, which will typically use high-temperature incineration.

Step 1: Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific codes. This compound would fall under the following classifications:

  • D036 (Nitrobenzene): As a derivative of nitrobenzene, it carries the toxicity characteristic for this compound.[11]

  • F-List Waste (Halogenated Solvents): If dissolved in or mixed with a halogenated solvent (like dichloromethane or chloroform), the entire waste stream is classified as F-listed hazardous waste.[12][13]

This classification is critical as it dictates the handling, labeling, and ultimate disposal methodology.

Step 2: Waste Segregation

The principle of segregating incompatible chemicals is paramount to prevent dangerous reactions in the waste container.[14]

  • Halogenated vs. Non-Halogenated: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene waste must be collected in a container designated for halogenated organic waste .[5] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • Avoid Oxidizers: Never mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates).[14]

  • Avoid Strong Bases: Nitroaromatic compounds can react violently with strong bases, especially upon heating.[15]

Step 3: Waste Accumulation and Labeling
  • Select an Appropriate Container: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[16] The container must be in good condition, free from cracks or leaks.

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene " and any other constituents.

    • The appropriate hazard pictograms (see Table 1).

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[17] This prevents the release of volatile compounds and protects the lab environment.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory beyond the limits specified by your institution and EPA regulations.

The following flowchart visualizes the decision-making process for the proper disposal of this chemical.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol Start Generate Waste: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Classify Classify Waste (RCRA D036, F-List if applicable) FumeHood->Classify Segregate Segregate Waste Stream Classify->Segregate Halogenated Halogenated Organic Waste Segregate->Halogenated Is Halogenated? YES NonHalogenated Non-Halogenated Waste Segregate->NonHalogenated NO (Other Waste) Container Use Labeled, Sealed 'HAZARDOUS WASTE' Container Halogenated->Container EHS Contact EHS for Pickup & Professional Disposal Container->EHS

Caption: Disposal decision workflow for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. For compounds like 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a thorough understanding of their inferred hazards—derived from their nitroaromatic and halogenated structure—is essential for establishing safe handling and disposal procedures. By adhering to the protocols of hazard assessment, proper PPE usage, diligent segregation, and compliant labeling, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment.

References

  • Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation Research/Genetic Toxicology, 120(2-3), 105-110. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved February 4, 2026, from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 4, 2026, from [Link]

  • Nishino, S. F., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved February 4, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved February 4, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved February 4, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved February 4, 2026, from [Link]

  • Journal of the American Chemical Society. (1996). Biodegradation of Nitroaromatic Compounds. Available at: [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved February 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 4, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. Available at: [Link]

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11-22. Available at: [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • CIIMAR. (n.d.). Laboratory Safety Manual. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater. Retrieved February 4, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved February 4, 2026, from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling of any novel or specialized chemical with a proactive safety mindset. The compound 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, while not having an extensively documented specific safety profile, belongs to the family of halogenated nitroaromatic compounds. Our safety protocol is therefore derived from a careful analysis of its structural motifs—a nitro group, a fluorinated aromatic ring, a methoxy group, and a methyl group—and data from closely related analogues. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative guidelines.

Hazard Analysis: Understanding the Risk Profile

Inferred Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic based on related nitrobenzene compounds.[2][3]

  • Skin Irritation/Corrosion: Likely to cause skin irritation upon contact.[4][5]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]

  • Long-term Exposure: Some nitroaromatic compounds are suspected of causing long-term organ damage and may have carcinogenic properties.[2][3]

This conservative approach ensures the highest level of protection for all laboratory personnel.

The Core of Protection: Selecting the Right PPE

Based on the inferred hazard profile, a multi-layered PPE strategy is required. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their workers.[7][8][9]

PPE CategoryMinimum RequirementRationale and Expert Insights
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient.[10] Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or toxic liquids.[10] Always use both, especially when transferring the material or running reactions.
Skin and Body Protection Chemical-resistant lab coat or apron over full-body clothingA standard cotton lab coat offers minimal protection against chemical splashes. A chemical-resistant (e.g., coated) lab coat or apron is essential.[11] Ensure that clothing covers all exposed skin, including the ankles. For larger quantities, a full chemical-resistant suit may be necessary.[3][12]
Hand Protection Double-gloving with compatible chemical-resistant glovesGiven the high likelihood of skin absorption and irritation from nitroaromatic compounds, hand protection is critical.[1] Butyl rubber gloves are highly recommended for handling nitro-compounds.[13][14] A double-gloving strategy, with a lighter nitrile glove underneath a heavier butyl rubber glove, provides an excellent barrier and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or punctures before use.[11]
Respiratory Protection Use within a certified chemical fume hoodAll handling of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11] If engineering controls are not sufficient to maintain exposure below recommended limits, or in the case of a spill, a NIOSH-approved respirator with organic vapor cartridges would be required.[15]
Step-by-Step Protocols for Safe Handling

3.1. Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection and avoid cross-contamination.

Experimental Workflow: Donning PPE

G A 1. Lab Coat & Full Coverage Clothing B 2. Inner Gloves (Nitrile) A->B C 3. Outer Gloves (Butyl Rubber) B->C D 4. Goggles C->D E 5. Face Shield D->E

Caption: Sequential process for donning Personal Protective Equipment.

3.2. Doffing PPE: Preventing Contamination Spread

The removal of PPE is a critical step where cross-contamination can easily occur. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: The most likely contaminated item. Remove the outer pair of butyl rubber gloves, turning them inside out as you do, without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the straps, avoiding touching the front surfaces.

  • Lab Coat or Apron: Remove by rolling it outwards, containing any potential contamination on the inside.

  • Inner Gloves: Finally, remove the inner nitrile gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency Preparedness: Spill and Exposure Plan

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

  • For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup. Ensure you are wearing your full PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).[12] Do not use combustible materials like paper towels.

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][6][16]

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, including gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

Logical Relationship: Waste Disposal Workflow

G A Contaminated Material (Gloves, Glassware, etc.) B Segregate into Designated Hazardous Waste Container A->B C Label Container with Full Chemical Name and Hazard Symbols B->C D Store in a Secure, Well-Ventilated Area C->D E Arrange for Pickup by Certified Waste Disposal Service D->E

Caption: Workflow for the safe disposal of contaminated materials.

Never dispose of this chemical or its waste down the drain.[12] It should not be released into the environment.[4] Adhere strictly to your institution's and local regulations for hazardous waste disposal.

By implementing this comprehensive PPE and handling plan, you establish a self-validating system of safety that protects not only yourself but also your colleagues and the environment. This proactive and informed approach is the cornerstone of responsible scientific research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Manual of Analytical Methods: Nitroaromatic compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Dräger. (n.d.). Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. Retrieved from [Link]

  • Environment, Health and Safety, Carnegie Mellon University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. Retrieved from [Link]

  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What are OSHA's requirements when it comes to PPE? Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.